Tubulin polymerization-IN-53
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C19H18ClNO6 |
|---|---|
Molecular Weight |
391.8 g/mol |
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-[(3,4,5-trimethoxybenzoyl)amino]prop-2-enoic acid |
InChI |
InChI=1S/C19H18ClNO6/c1-25-15-9-12(10-16(26-2)17(15)27-3)18(22)21-14(19(23)24)8-11-4-6-13(20)7-5-11/h4-10H,1-3H3,(H,21,22)(H,23,24)/b14-8- |
InChI Key |
QCRYGLORTRRPEG-ZSOIEALJSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N/C(=C\C2=CC=C(C=C2)Cl)/C(=O)O |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC(=CC2=CC=C(C=C2)Cl)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
OAT-449: A Technical Guide to its Mechanism of Action on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
OAT-449 is a novel, water-soluble, small molecule 2-aminoimidazoline (B100083) derivative that has demonstrated potent anticancer activity by targeting tubulin polymerization. This technical guide provides an in-depth analysis of the mechanism of action of OAT-449, focusing on its effects on microtubule dynamics. The document summarizes key quantitative data, details experimental protocols for pivotal assays, and presents visual diagrams of the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and cancer therapeutics.
Core Mechanism of Action
OAT-449 exerts its cytotoxic effects by directly inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1] Microtubules are highly dynamic structures essential for various cellular processes, most notably the formation of the mitotic spindle during cell division.[1] By preventing the assembly of tubulin heterodimers into microtubules, OAT-449 disrupts the formation and function of the mitotic spindle.[1] This interference triggers a cascade of cellular events, beginning with the activation of the spindle assembly checkpoint, which leads to a cell cycle arrest in the G2/M phase.[1][2] Prolonged arrest in mitosis ultimately results in mitotic catastrophe, a form of cell death characterized by aberrant nuclear morphology, including multinucleation.[1][3] Subsequently, cancer cells treated with OAT-449 undergo a non-apoptotic form of cell death.[1][2] This mechanism of action is comparable to that of vinca (B1221190) alkaloids, such as vincristine.[1]
Quantitative Data
The anti-proliferative activity of OAT-449 has been evaluated against a panel of human cancer cell lines, and its efficacy in inhibiting tubulin polymerization has been quantified.
Table 1: In Vitro Cytotoxicity of OAT-449 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM)[3] |
| HT-29 | Colorectal Adenocarcinoma | 8.5 ± 1.1 |
| HeLa | Cervical Adenocarcinoma | 6.7 ± 0.9 |
| DU-145 | Prostate Carcinoma | 10.2 ± 1.5 |
| Panc-1 | Pancreatic Carcinoma | 12.5 ± 2.1 |
| SK-N-MC | Neuroepithelioma | 7.9 ± 1.3 |
| SK-OV-3 | Ovarian Cancer | 9.1 ± 1.2 |
| MCF-7 | Breast Adenocarcinoma | 15.8 ± 2.5 |
| A-549 | Lung Carcinoma | 28.5 ± 3.7 |
EC50 values were determined after 72 hours of treatment using an MTT assay.
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration | Effect on Tubulin Polymerization |
| OAT-449 | 3 µM | Strong Inhibition[3] |
| Vincristine | 3 µM | Inhibition[3] |
| Paclitaxel (B517696) | 3 µM | Promotion[3] |
| Control (DMSO) | - | No effect |
Signaling Pathway
The inhibition of tubulin polymerization by OAT-449 initiates a signaling cascade that culminates in non-apoptotic cell death. A key mediator in this pathway is the p21/waf1/cip1 protein. Following mitotic arrest induced by OAT-449, there is a p53-independent accumulation of p21 in both the nucleus and, significantly, the cytoplasm.[1][4] Nuclear p21 contributes to the G2/M arrest.[1] The cytoplasmic localization of p21 is crucial for the inhibition of apoptosis, thereby directing the cell towards a non-apoptotic cell death pathway following mitotic catastrophe.[1] This process also involves alterations in the phosphorylation status of key cell cycle regulatory proteins, including Cdk1, NuMa, and Aurora B.[2][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of OAT-449's mechanism of action are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Workflow Diagram:
Protocol:
-
A fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., Cat. #BK011P) is utilized.
-
Bovine brain tubulin (2 mg/mL) is prepared in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9).
-
The reaction mixture in a 96-well plate contains tubulin, a fluorescent reporter (10 µM), and 1 mM GTP.
-
OAT-449 is added to a final concentration of 3 µM.
-
Vincristine (3 µM) and paclitaxel (3 µM) are used as positive and negative controls for inhibition and promotion of polymerization, respectively. A vehicle control (DMSO) is also included.
-
The plate is incubated at 37°C to initiate polymerization.
-
Fluorescence is monitored over time using a microplate reader. An increase in fluorescence indicates tubulin polymerization.
Cell Viability (MTT) Assay
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Cells are seeded in 96-well plates at a density of 1 x 10⁴ cells per well.
-
Cells are treated with various concentrations of OAT-449 or a vehicle control (0.1% DMSO) for 72 hours.
-
After the incubation period, MTT solution (final concentration of 1 mg/mL) is added to each well, and the plate is incubated for 3 hours at 37°C.
-
The culture medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.
-
The absorbance is measured at 570 nm using a microplate reader.
-
EC50 values are calculated based on sigmoidal curve fitting of the dose-response data.
Immunofluorescence Microscopy
This technique is used to visualize the microtubule network within cells.
Protocol:
-
HT-29 and HeLa cells are cultured on coverslips.
-
Cells are treated with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.
-
After treatment, cells are fixed with 2% formaldehyde.
-
Cells are permeabilized with a Triton X-100-based buffer.
-
Cells are incubated with a primary antibody against α-tubulin (e.g., mouse monoclonal antibody) overnight at 4°C.
-
After washing, cells are incubated with a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488-conjugated goat anti-mouse IgG).
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are acquired using a confocal microscope.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle based on DNA content.
Protocol:
-
HT-29 and HeLa cells are treated with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.
-
Cells are harvested, washed with PBS, and fixed in cold 70% ethanol.
-
Fixed cells are washed and then treated with RNase A to degrade RNA.
-
Cells are stained with propidium (B1200493) iodide, a fluorescent dye that intercalates with DNA.
-
The DNA content of individual cells is analyzed using a flow cytometer.
-
The percentage of cells in the G1, S, and G2/M phases of the cell cycle is determined by analyzing the resulting histograms.
Conclusion
OAT-449 is a potent inhibitor of tubulin polymerization with significant anti-cancer activity across a range of cell lines. Its mechanism of action, involving the disruption of microtubule dynamics, G2/M cell cycle arrest, and subsequent induction of a p21-mediated non-apoptotic cell death, positions it as a promising candidate for further preclinical and clinical development. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of OAT-449.
References
OAT-449: A Technical Guide to the Discovery, Synthesis, and Mechanism of a Novel 2-Aminoimidazoline Derivative Targeting Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of OAT-449, a novel 2-aminoimidazoline (B100083) derivative with potent anti-cancer properties. OAT-449 was identified as a promising tubulin polymerization inhibitor with significant activity against a range of cancer cell lines and in vivo tumor models. This document details the experimental data, protocols, and underlying signaling pathways associated with OAT-449's mechanism of action.
Discovery and Lead Identification
OAT-449 emerged from a screening program of novel, water-soluble 2-aminoimidazoline derivatives developed by OncoArendi Therapeutics (now Molecure). The primary goal was to identify compounds with potent tubulin polymerization inhibitory activity and improved pharmacological properties over existing microtubule-targeting agents. OAT-449, with a molecular weight of 232 Da, was selected as a lead candidate due to its significant in vitro cytotoxic effects across multiple cancer cell lines.[1]
Chemical Synthesis
The synthesis of OAT-449 and its analogs is described in the patent filed by OncoArendi Therapeutics (US8981114B2), which covers a class of 1-(substituted sulfonyl)-2-aminoimidazoline derivatives. While the exact structure of OAT-449 is not explicitly named in all publications, based on its molecular weight and the general structure disclosed in the patent, the synthesis can be outlined as follows. The core 2-aminoimidazoline scaffold is constructed through a multi-step process.
A generalized synthetic scheme is depicted below. The process typically involves the reaction of a substituted sulfonyl chloride with an ethylenediamine (B42938) derivative, followed by cyclization to form the 2-aminoimidazoline ring.
Caption: Generalized synthetic workflow for 2-aminoimidazoline derivatives.
Mechanism of Action: Inhibition of Tubulin Polymerization
OAT-449 exerts its anti-cancer effects by disrupting microtubule dynamics, a critical process for cell division and maintenance of cell structure. The core mechanism involves the inhibition of tubulin polymerization, similar to the action of vinca (B1221190) alkaloids like vincristine.[1] This disruption leads to a cascade of cellular events culminating in cell death.
Signaling Pathway
The inhibition of tubulin polymerization by OAT-449 triggers a mitotic checkpoint, leading to cell cycle arrest in the G2/M phase. Prolonged arrest induces mitotic catastrophe, a form of cell death characterized by multinucleation and aneuploidy. In certain cancer cell lines, such as HT-29, this process ultimately results in non-apoptotic cell death.[1] This pathway involves the modulation of key cell cycle regulatory proteins, including Cyclin-Dependent Kinase 1 (Cdk1) and spindle assembly checkpoint proteins.[1]
Caption: Signaling pathway of OAT-449 leading to mitotic catastrophe.
In Vitro Efficacy
OAT-449 has demonstrated potent cytotoxic activity across a panel of human cancer cell lines. The half-maximal effective concentrations (EC50) for cell viability after 72 hours of treatment are summarized in the table below.
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 7.9 | 5.6 |
| HeLa | Cervical Adenocarcinoma | 6.5 | 4.8 |
| DU-145 | Prostate Carcinoma | 10.2 | 8.1 |
| Panc-1 | Pancreatic Carcinoma | 12.5 | 9.3 |
| SK-N-MC | Neuroepithelioma | 8.7 | 6.2 |
| SK-OV-3 | Ovarian Cancer | 9.1 | 7.5 |
| MCF-7 | Breast Adenocarcinoma | 15.3 | 11.4 |
| A-549 | Lung Carcinoma | 11.8 | 8.9 |
Data compiled from publicly available research.
In Vivo Efficacy
The anti-tumor activity of OAT-449 has been evaluated in xenograft models using human cancer cell lines implanted in immunodeficient mice.
HT-29 Colorectal Adenocarcinoma Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume Reduction (%) |
| Vehicle | - | 0 |
| OAT-449 | 10 mg/kg, i.p., daily for 5 days | 65 |
| CPT-11 | 40 mg/kg, i.p., q3d | 59 |
SK-N-MC Neuroepithelioma Xenograft Model
| Treatment Group | Dose and Schedule | Mean Tumor Volume Reduction (%) |
| Vehicle | - | 0 |
| OAT-449 | 2.5 mg/kg, i.v., every 5 days | Significant inhibition (p<0.0001) |
| Vincristine | 1 mg/kg, i.v., every 7 days | Significant inhibition (p<0.0001) |
Data represents the percentage reduction in tumor volume compared to the vehicle control group at the end of the study.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of purified tubulin in vitro.
References
OAT-449: A Novel Water-Soluble Tubulin Inhibitor for Cancer Therapy
An In-depth Technical Guide
This whitepaper provides a comprehensive overview of OAT-449, a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that acts as a potent inhibitor of tubulin polymerization.[1][2] OAT-449 has demonstrated significant anti-cancer properties in preclinical studies, positioning it as a promising candidate for further development. This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action, preclinical efficacy, and experimental protocols related to OAT-449.
Core Mechanism of Action
OAT-449 exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.[2] Microtubules, essential components of the cytoskeleton, are in a constant state of flux, polymerizing and depolymerizing to form the mitotic spindle necessary for chromosome segregation during mitosis.[2][3] OAT-449 inhibits the polymerization of tubulin, the building block of microtubules, in a manner analogous to vinca (B1221190) alkaloids like vincristine (B1662923).[1][2]
This inhibition of microtubule formation triggers a cascade of cellular events:
-
Mitotic Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, leading to a cell cycle arrest in the G2/M phase.[1][2]
-
Mitotic Catastrophe: Prolonged mitotic arrest due to irreparable spindle damage results in mitotic catastrophe, a form of cell death characterized by multinucleation, polyploidy, and aneuploidy.[1][4]
-
Non-Apoptotic Cell Death: In some cancer cell lines, such as the colorectal adenocarcinoma cell line HT-29, the mitotic catastrophe induced by OAT-449 ultimately leads to non-apoptotic cell death.[1][2]
Signaling Pathways
The antitumor activity of OAT-449 involves the modulation of key cell cycle regulatory proteins. In HT-29 cells, treatment with OAT-449 has been shown to alter the phosphorylation status of Cdk1 and the spindle assembly checkpoint proteins NuMa and Aurora B.[1][4] Furthermore, the G2/M arrest and subsequent non-apoptotic cell death are associated with a p53-independent accumulation of p21/waf1/cip1 in both the nucleus and cytoplasm.[1][4] The cytoplasmic localization of p21 is known to have an anti-apoptotic function, potentially explaining the observed non-apoptotic cell death pathway.[1]
Quantitative Data
In Vitro Cytotoxicity of OAT-449
OAT-449 has demonstrated potent cytotoxic effects across a range of cancer cell lines, with efficacy comparable to the established chemotherapeutic agent, vincristine.[1]
| Cell Line | Cancer Type | IC50 (nM) of OAT-449 |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30 |
| HeLa | Cervical Adenocarcinoma | 6 - 30 |
| SK-N-MC | Neuroepithelioma | 6 - 30 |
| Other (unspecified) | Various | 6 - 30 |
| Data derived from a study where OAT-449 was shown to cause cell death in eight different cancer cell lines in a concentration range of 6 to 30 nM.[1][4] |
In Vivo Efficacy of OAT-449
OAT-449 has shown significant tumor growth inhibition in xenograft models.[1]
| Xenograft Model | Administration | Dosage | Outcome |
| HT-29 (colorectal) | Intraperitoneal | Not specified | Significant tumor growth inhibition |
| SK-N-MC (neuroepithelioma) | Intravenous | 2.5 mg/kg, every 5 days | Tumor growth inhibition similar to vincristine (1 mg/kg every 7 days) |
| Data from preclinical studies in BALB/c nude mice.[1][5] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize the mechanism of action of OAT-449 are provided below.[2]
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the polymerization of tubulin into microtubules in the presence of a test compound.[2][6]
Protocol:
-
A fluorescence-based tubulin polymerization assay kit is utilized.
-
Fluorescently labeled tubulin is diluted to the desired concentration in a suitable buffer.
-
The test compound (OAT-449 at 3 µM), positive control (vincristine at 3 µM), negative control (paclitaxel at 3 µM), or vehicle (DMSO) is added to the tubulin solution in a 96-well plate.[2][6]
-
The plate is incubated at 37°C to initiate polymerization.
-
Fluorescence is monitored over time using a plate reader. An increase in fluorescence corresponds to tubulin polymerization.[2]
Cell Viability (MTT) Assay
This colorimetric assay determines the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.[2]
Protocol:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of OAT-449 or a vehicle control (0.1% DMSO) for 72 hours.[2]
-
After the incubation period, MTT solution (1 mg/mL final concentration) is added to each well, and the plate is incubated for 3 hours at 37°C.[2]
-
The culture medium is removed, and the formazan (B1609692) crystals are dissolved in DMSO.[2]
-
The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.[2]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in the different phases of the cell cycle.[2][6]
Protocol:
-
HT-29 and HeLa cells are treated with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[2][6]
-
Cells are harvested, washed, and fixed in ethanol.[2]
-
The fixed cells are treated with RNase and stained with propidium (B1200493) iodide, a fluorescent dye that binds to DNA.[2][6]
-
The DNA content of the cells is analyzed using a flow cytometer.[2]
Immunocytochemistry and Confocal Microscopy
This technique is used to visualize the microtubule network within cells.[2]
Protocol:
-
HT-29 and HeLa cells are cultured on coverslips.[2]
-
Cells are treated with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[1][2]
-
After treatment, the cells are fixed with a formaldehyde-based buffer and permeabilized with Triton X-100.[2]
-
The cells are incubated with a primary antibody against β-tubulin overnight at 4°C.[2]
-
After washing, a secondary antibody conjugated to a fluorophore (e.g., Alexa Fluor 488) is added.[2]
-
The coverslips are mounted on slides with a DAPI-containing mounting medium to stain the nuclei.
-
The microtubule network and nuclear morphology are visualized using a confocal microscope.[1]
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
OAT-449 and Mitotic Catastrophe in Cancer Cells: A Technical Guide
A deep dive into the mechanism of a novel tubulin inhibitor and its induction of non-apoptotic cell death in oncology.
This technical guide provides an in-depth analysis of OAT-449, a novel, water-soluble small molecule inhibitor of tubulin polymerization, and its effects on inducing mitotic catastrophe in cancer cells. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
OAT-449 is a 2-aminoimidazoline (B100083) derivative that exerts its cytotoxic effects by disrupting microtubule dynamics, a fundamental process for cell division.[1][2][3] Microtubules are crucial components of the mitotic spindle, which facilitates the segregation of chromosomes during mitosis. OAT-449 inhibits the polymerization of tubulin, the building block of microtubules, in a manner similar to vinca (B1221190) alkaloids like vincristine.[1][2][3] This disruption of microtubule formation triggers a cascade of cellular events, beginning with mitotic arrest.[1][2][3]
The interference with microtubule dynamics activates the spindle assembly checkpoint, leading to a halt in the G2/M phase of the cell cycle.[1][2][3] Prolonged arrest at this stage due to irreparable spindle damage ultimately drives the cancer cells into a state of mitotic catastrophe.[1][2]
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Technical Guide to OAT-449: A Novel Tubulin Inhibitor Driving p53-Independent p21 Accumulation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of OAT-449, a novel small molecule inhibitor of tubulin polymerization. It details the compound's mechanism of action, focusing on its ability to induce p21 accumulation in a p53-independent manner, leading to a distinct form of cell death in cancer cells. The information presented is collated from preclinical studies to support further research and development of this promising therapeutic agent.
Core Mechanism of Action
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that targets the microtubule cytoskeleton, a critical component for cell division.[1] Its primary mechanism involves the inhibition of tubulin polymerization, mirroring the action of established Vinca alkaloids like vincristine (B1662923).[1][2] This disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, leading to a cascade of cellular events that ultimately result in cancer cell death.[1]
Key Cellular Consequences of OAT-449 Treatment:
-
G2/M Phase Arrest: By interfering with mitotic spindle formation, OAT-449 induces a robust cell cycle arrest at the G2/M transition in cancer cells.[1][2]
-
Mitotic Catastrophe: Prolonged arrest in mitosis due to microtubule disruption leads to mitotic catastrophe, a form of cell death characterized by multinucleation and aneuploidy.[1][3]
-
Non-Apoptotic Cell Death: In cell lines such as HT-29 (colorectal adenocarcinoma), the mitotic catastrophe induced by OAT-449 culminates in a non-apoptotic cell death pathway.[1]
p53-Independent Accumulation of p21
A pivotal aspect of OAT-449's mechanism is the significant increase in the cyclin-dependent kinase inhibitor p21 (also known as WAF1/CIP1) levels.[1] Notably, this accumulation of p21 occurs independently of the tumor suppressor protein p53, a common regulator of p21.[1] This is particularly relevant for cancer therapy as many tumors harbor p53 mutations.[4] The induction of p21 by OAT-449 is predominantly observed in the cytoplasm of cells arrested in the G2/M phase.[1][3] Cytoplasmic p21 is known to possess anti-apoptotic functions, which likely contributes to the observed non-apoptotic cell death following OAT-449 treatment.[1]
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies of OAT-449.
Table 1: In Vitro Cytotoxicity of OAT-449 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) of OAT-449 | EC50 (nM) of Vincristine |
| HT-29 | Colorectal Adenocarcinoma | 6 | Not specified |
| HeLa | Cervical Cancer | Not specified | Not specified |
| DU-145 | Prostate Carcinoma | Not specified | Not specified |
| Panc-1 | Pancreatic Carcinoma | Not specified | Not specified |
| SK-N-MC | Neuroepithelioma | 30 | 6 |
| SK-OV-3 | Ovarian Cancer | Not specified | Not specified |
| MCF-7 | Breast Adenocarcinoma | Not specified | Not specified |
| A-549 | Lung Carcinoma | Not specified | Not specified |
Data represents the mean from at least three independent experiments.[3]
Table 2: In Vivo Efficacy of OAT-449 in Xenograft Models
| Xenograft Model | Treatment | Dosage | Administration Route | Tumor Growth Inhibition |
| HT-29 | OAT-449 | Not specified | IP | Significant |
| SK-N-MC | OAT-449 | 2.5 mg/kg, every 5 days | IV | Similar to Vincristine |
| SK-N-MC | Vincristine | 1 mg/kg, every 7 days | IV | Positive Control |
[1]
Signaling Pathway and Experimental Workflow Diagrams
Signaling Pathway of OAT-449
Caption: Signaling cascade initiated by OAT-449 treatment.
Experimental Workflow: In Vitro Tubulin Polymerization Assay
Caption: Key steps in the tubulin polymerization assay.
Experimental Workflow: Cell Viability (MTT) Assay
Caption: Procedure for assessing cell viability after OAT-449 treatment.
Detailed Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of OAT-449 on the polymerization of tubulin in a cell-free system.[5]
-
Materials: Fluorescently labeled tubulin, tubulin polymerization buffer, OAT-449, positive control (vincristine), negative control (paclitaxel), vehicle (DMSO), 96-well plate, fluorescence plate reader.
-
Protocol:
-
Prepare solutions of OAT-449, vincristine, paclitaxel, and DMSO in tubulin polymerization buffer.
-
Add the fluorescently labeled tubulin to the wells of a 96-well plate.
-
Add the test compounds or vehicle to the respective wells.
-
Incubate the plate at 37°C to initiate tubulin polymerization.
-
Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.[5]
-
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of OAT-449 on cancer cell lines.[3]
-
Materials: Cancer cell lines, cell culture medium, 96-well plates, OAT-449, vehicle (0.1% DMSO), MTT solution (1 mg/mL), DMSO, microplate reader.
-
Protocol:
-
Seed 10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of OAT-449 or vehicle control for 72 hours.
-
Add MTT solution to each well and incubate for 3 hours at 37°C.
-
Remove the culture medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.[3][5]
-
Cell Cycle Analysis
This flow cytometry-based method determines the distribution of cells in different phases of the cell cycle following OAT-449 treatment.[2]
-
Materials: HT-29 and HeLa cells, cell culture medium, OAT-449 (30 nM), vincristine (30 nM), DMSO (0.1%), propidium (B1200493) iodide (PI) staining solution, flow cytometer.
-
Protocol:
-
Treat cells with OAT-449, vincristine, or DMSO for 24 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold 70% ethanol.
-
Resuspend the fixed cells in PI staining solution containing RNase.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases.[2]
-
Immunofluorescence Microscopy
This technique is used to visualize the microtubule network and nuclear morphology in cells treated with OAT-449.[3]
-
Materials: HT-29 and HeLa cells, coverslips, OAT-449 (30 nM), vincristine (30 nM), DMSO (0.1%), formaldehyde, DAPI, Alexa Fluor 488-conjugated anti-tubulin antibody, confocal microscope.
-
Protocol:
-
Grow cells on coverslips and treat with OAT-449, vincristine, or DMSO for 24 hours.
-
Fix the cells with 2% formaldehyde.
-
Permeabilize the cells and stain with DAPI to visualize the nuclei and with Alexa Fluor 488-conjugated anti-tubulin antibody for the microtubule network.
-
Examine the cells using a confocal microscope.[3]
-
Western Blot Analysis
This method is used to detect changes in the levels and phosphorylation status of key cell cycle regulatory proteins.[1]
-
Materials: HT-29 cells, OAT-449, lysis buffer, primary antibodies (against p21, p53, phospho-p53, Cdk1, phospho-Cdk1, Aurora B, phospho-Aurora B, NuMa, phospho-NuMa), secondary antibodies, chemiluminescence detection reagents.
-
Protocol:
-
Treat HT-29 cells with OAT-449 for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with specific primary antibodies followed by HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescence imaging system.[1]
-
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. P53-independent induction of p21(waf1) pathway is preserved during tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
OAT-449-Induced Microtubule Disruption: A Technical Guide to Affected Cellular Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
OAT-449 is a novel, water-soluble, small molecule inhibitor of tubulin polymerization that demonstrates potent cytotoxic effects across a range of cancer cell lines. By disrupting microtubule dynamics, OAT-449 induces a cascade of cellular events culminating in mitotic catastrophe and non-apoptotic cell death. This in-depth technical guide delineates the core cellular pathways affected by OAT-449, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms. This document is intended to serve as a comprehensive resource for researchers in oncology and drug development investigating microtubule-targeting agents.
Core Mechanism of Action: Inhibition of Tubulin Polymerization
OAT-449 exerts its primary effect by directly interfering with the polymerization of tubulin, the fundamental building block of microtubules. This disruption of microtubule dynamics is the initiating event that triggers downstream cellular consequences.
Quantitative Data: In Vitro Tubulin Polymerization Inhibition
The inhibitory effect of OAT-449 on tubulin polymerization has been quantified using fluorescence-based in vitro assays. The following table summarizes the maximum fluorescence values, which are inversely proportional to the degree of polymerization, in the presence of OAT-449 and control compounds.
| Compound | Concentration (µM) | Maximum Fluorescence (Arbitrary Units) | Inhibitory Effect |
| Control (DMSO) | - | ~4500 | Baseline |
| OAT-449 | 3 | ~1000 | Strong Inhibition |
| Vincristine | 3 | ~2000 | Inhibition |
| Paclitaxel (B517696) | 3 | ~6000 | Promotion |
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is designed to monitor the polymerization of tubulin into microtubules in the presence of a test compound.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)
-
Fluorescently labeled tubulin
-
General Tubulin Buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9)
-
GTP solution (10 mM)
-
OAT-449, Vincristine (positive control), Paclitaxel (negative control for inhibition), DMSO (vehicle control)
-
96-well black microplates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Reagent Preparation: Reconstitute lyophilized fluorescently labeled tubulin in General Tubulin Buffer to a final concentration of 2 mg/mL. Prepare working solutions of OAT-449, vincristine, and paclitaxel in General Tubulin Buffer. The final DMSO concentration should not exceed 1%.
-
Reaction Setup: In a pre-warmed 37°C 96-well plate, add the test compounds and controls.
-
Initiation of Polymerization: To each well, add the fluorescently labeled tubulin solution and immediately add GTP to a final concentration of 1 mM.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the fluorescence intensity every minute for 60-90 minutes, with excitation at 360 nm and emission at 450 nm.
-
Data Analysis: Plot fluorescence intensity versus time. A decrease in the rate and extent of fluorescence increase compared to the DMSO control indicates inhibition of tubulin polymerization.
Cellular Consequence 1: Mitotic Catastrophe and G2/M Cell Cycle Arrest
The disruption of the mitotic spindle due to OAT-449 treatment triggers the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle. Failure to satisfy this checkpoint ultimately results in mitotic catastrophe, a form of cell death characterized by aberrant mitosis.[1][2]
Quantitative Data: G2/M Phase Arrest in Cancer Cell Lines
The percentage of cells arrested in the G2/M phase following treatment with OAT-449 has been determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.
| Cell Line | Treatment (30 nM, 24h) | % of Cells in G2/M Phase (Mean ± SEM) |
| HT-29 | Control (DMSO) | 23.5 ± 2.1 |
| OAT-449 | 68.2 ± 3.5 | |
| Vincristine | 65.1 ± 4.2 | |
| HeLa | Control (DMSO) | 18.9 ± 1.8 |
| OAT-449 | 61.7 ± 3.9 | |
| Vincristine | 58.9 ± 4.5 |
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This protocol details the procedure for analyzing cell cycle distribution using propidium iodide (PI) staining.
Materials:
-
HT-29 or HeLa cells
-
OAT-449, Vincristine, DMSO
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (10 mg/mL stock)
-
Propidium Iodide (1 mg/mL stock)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with 30 nM OAT-449, 30 nM vincristine, or DMSO for 24 hours.
-
Cell Harvesting: Harvest cells by trypsinization, wash with PBS, and centrifuge to obtain a cell pellet.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at 4°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation: Incubate the cells in the staining solution for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite PI at 488 nm and measure the emission at ~617 nm.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathways Modulated by OAT-449
OAT-449-induced microtubule disruption activates a complex network of signaling pathways that govern cell cycle progression and cell fate.
Alteration of Mitotic Regulatory Protein Phosphorylation
In HT-29 cells, OAT-449 treatment leads to significant changes in the phosphorylation status of key proteins that regulate mitosis.[1]
-
Cdk1 (Cdc2): Reduced phosphorylation at the inhibitory site Tyr15, which is indicative of Cdk1 activation.
-
Aurora B: Increased phosphorylation at Thr232, suggesting activation of this kinase which is crucial for the spindle assembly checkpoint.
-
NuMa (Nuclear Mitotic Apparatus Protein): Increased phosphorylation, a modification known to be important for its localization and function at the spindle poles.
While densitometry was performed in the source study, specific fold-change values were not provided.[1]
p53-Independent Accumulation of p21/waf1/cip1
A key finding is the p53-independent accumulation of the cyclin-dependent kinase inhibitor p21 in both the nucleus and cytoplasm of HT-29 cells treated with OAT-449.[1] Cytoplasmic p21 is known to have anti-apoptotic functions, which aligns with the observation of non-apoptotic cell death.
References
- 1. An automated fluorescence videomicroscopy assay for the detection of mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
OAT-449: A Deep Dive into its G2/M Cell Cycle Arrest Mechanism
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism by which OAT-449, a novel small molecule inhibitor, induces G2/M cell cycle arrest in cancer cells. The following sections detail the core mechanism of action, associated signaling pathways, quantitative data from key experiments, and the specific protocols used to elucidate these findings.
Core Mechanism of Action
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a potent inhibitor of tubulin polymerization.[1][2] By disrupting the dynamic instability of microtubules, which are essential for the formation of the mitotic spindle, OAT-449 effectively halts the cell division process.[2] This interference with microtubule formation triggers the spindle assembly checkpoint, leading to a robust arrest of cancer cells in the G2/M phase of the cell cycle.[1][2]
Prolonged arrest in mitosis due to the irreparable damage to the mitotic spindle ultimately results in mitotic catastrophe.[1] This process is characterized by the formation of multinucleated cells, indicative of polyploidy and/or aneuploidy.[1] In several cancer cell lines, including HT-29 colorectal adenocarcinoma and HeLa cells, this OAT-449-induced mitotic catastrophe culminates in non-apoptotic cell death.[1]
Signaling Pathways and Molecular Events
The G2/M arrest induced by OAT-449 is orchestrated by a series of molecular events that impact key cell cycle regulatory proteins. Mechanistic studies have revealed a mode of action similar to the well-known Vinca alkaloid, vincristine.[1]
Treatment of cancer cells with OAT-449 leads to:
-
Inhibition of Tubulin Polymerization: OAT-449 directly binds to tubulin, preventing its polymerization into microtubules. This is the initial and primary event that triggers the downstream effects.[1]
-
Alterations in Mitotic Protein Phosphorylation: In HT-29 cells, OAT-449 treatment alters the phosphorylation status of critical cell cycle proteins. This includes a decrease in the inhibitory phosphorylation of Cdk1, a key kinase that promotes mitotic entry, and changes in the phosphorylation of spindle assembly checkpoint proteins NuMa and Aurora B.[1][3]
-
p53-Independent Accumulation of p21/waf1/cip1: A crucial determinant of the cellular response to OAT-449 is the accumulation of the p21 protein.[1] This accumulation occurs in a p53-independent manner. Notably, p21 is observed to accumulate in both the nucleus, where it can contribute to cell cycle arrest, and significantly in the cytoplasm.[1] Cytoplasmic p21 is known to have anti-apoptotic functions, which explains the observed non-apoptotic cell death pathway following mitotic catastrophe in certain cell lines.[1]
Below is a diagram illustrating the proposed signaling pathway for OAT-449.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to OAT-449-Induced Non-Apoptotic Cell Death in HT-29 Cells
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of OAT-449, a novel tubulin polymerization inhibitor, with a specific focus on its induction of non-apoptotic cell death in the HT-29 human colorectal adenocarcinoma cell line. This document summarizes key quantitative data, details experimental protocols, and visualizes the underlying signaling pathways and workflows.
Core Mechanism of Action
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a potent inhibitor of tubulin polymerization.[1][2] Its mechanism is comparable to vinca (B1221190) alkaloids, such as vincristine.[1] By disrupting the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle, OAT-449 triggers a cascade of events culminating in cell death. In HT-29 cells, this process is characterized by an initial arrest in the G2/M phase of the cell cycle, leading to mitotic catastrophe and ultimately, a non-apoptotic form of cell death.[1][2][3][4]
A key molecular feature of this pathway in HT-29 cells is the p53-independent accumulation of the cyclin-dependent kinase inhibitor p21/waf1/cip1, predominantly in the cytoplasm.[1][3] Cytoplasmic p21 is known to have anti-apoptotic functions, thus directing the cell towards a non-apoptotic fate following mitotic catastrophe.[1][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of OAT-449 on various cancer cell lines, with a focus on HT-29 cells.
Table 1: In Vitro Cytotoxicity of OAT-449 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) of OAT-449 | EC50 (nM) of Vincristine |
| HT-29 | Colorectal Adenocarcinoma | ~10 | ~10 |
| HeLa | Cervical Cancer | ~15 | ~10 |
| DU-145 | Prostate Carcinoma | ~12 | ~8 |
| Panc-1 | Pancreatic Carcinoma | ~30 | ~6 |
| SK-N-MC | Neuroepithelioma | ~8 | ~8 |
| SK-OV-3 | Ovarian Cancer | ~25 | ~10 |
| MCF-7 | Breast Adenocarcinoma | ~20 | ~8 |
| A-549 | Lung Carcinoma | ~6 | ~6 |
Data extracted from dose-response curves presented in Grzanka et al., 2020.[1][5] The EC50 values were determined using an MTT assay after 72 hours of treatment.
Table 2: Cellular Responses of HT-29 Cells to OAT-449 Treatment
| Parameter | Treatment | Observation | Conclusion |
| Cell Cycle Arrest | 30 nM OAT-449 for 24h | Accumulation of cells in the G2/M phase. | OAT-449 blocks mitotic progression.[1] |
| Apoptosis Markers | 30 nM OAT-449 for 24-72h | No significant activation of Caspase-3 or PARP cleavage. | Cell death is not mediated by the canonical apoptotic pathway.[1] |
| Annexin V Staining | 30 nM OAT-449 for 72h | A small increase (8-10% above control) in Annexin V positive cells. | Suggests some membrane alterations, but in the absence of caspase activation, it does not confirm apoptosis.[1] |
| Cell Morphology | 30 nM OAT-449 for 24h | Formation of large, multi-nucleated cells. | Characteristic of mitotic catastrophe.[1][4] |
Signaling Pathway and Experimental Workflows
Signaling Pathway
The following diagram illustrates the proposed signaling cascade initiated by OAT-449 in HT-29 cells, leading to non-apoptotic cell death.
Experimental Workflows
The diagrams below outline the workflows for key experiments used to characterize the effects of OAT-449.
1. Cell Viability (MTT) Assay
2. Immunofluorescence for Microtubule Integrity
Detailed Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of OAT-449 on HT-29 cells.
-
Cell Seeding: Seed 1 x 10⁴ HT-29 cells per well in a 96-well flat-bottom plate in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of OAT-449 in culture medium. A vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., vincristine) should be included.
-
Treatment: Remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve to calculate the EC50 value.
Immunofluorescence and Confocal Microscopy
This protocol is for visualizing the effects of OAT-449 on the microtubule network and nuclear morphology in HT-29 cells.[1]
-
Cell Seeding: Seed HT-29 cells on sterile glass coverslips placed in a 24-well plate and allow them to adhere for 24 hours.
-
Treatment: Treat the cells with 30 nM OAT-449 or vehicle control for 24 hours.[1]
-
Fixation: Wash the cells with PBS and fix with 2% formaldehyde (B43269) in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash with PBS and permeabilize with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody: Incubate with a primary antibody against α-tubulin (e.g., mouse anti-α-tubulin, 1:1000 dilution) in blocking buffer overnight at 4°C.
-
Secondary Antibody: Wash three times with PBS. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 goat anti-mouse, 1:2000 dilution) in blocking buffer for 1 hour at room temperature in the dark.
-
Counterstaining: Wash three times with PBS. Mount the coverslips on microscope slides using a mounting medium containing DAPI (4′,6-diamidino-2-phenylindole) to stain the nuclei.
-
Imaging: Visualize the cells using a confocal microscope. Capture images of tubulin (green fluorescence) and nuclei (blue fluorescence).
Western Blotting for Apoptosis Markers
This protocol is for detecting the activation of key apoptosis proteins.
-
Cell Lysis: Treat HT-29 cells with OAT-449 (30 nM) for 24, 48, and 72 hours. Harvest and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved Caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Analyze the band intensities relative to the loading control to determine changes in protein levels. The absence of cleaved Caspase-3 and cleaved PARP fragments indicates a lack of apoptotic activation.[1]
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Application Note: In Vitro Profiling of OAT-449, a Novel Tubulin Polymerization Inhibitor
For Research Use Only.
Abstract
This application note provides a detailed protocol for conducting an in vitro tubulin polymerization assay to characterize the activity of OAT-449, a novel small molecule inhibitor of tubulin polymerization.[1][2] OAT-449, a synthetic 2-aminoimidazoline (B100083) derivative, has demonstrated potent cytotoxic effects across various cancer cell lines by disrupting microtubule dynamics, a mechanism analogous to vinca (B1221190) alkaloids like vincristine.[1][3] This document offers a comprehensive, step-by-step methodology for researchers, scientists, and drug development professionals to assess the inhibitory effect of OAT-449 on tubulin assembly using a fluorescence-based assay. Additionally, it includes guidelines for data presentation and visualization of the experimental workflow.
Introduction
Microtubules are dynamic cytoskeletal polymers composed of α- and β-tubulin heterodimers, playing a crucial role in essential cellular processes such as mitosis, intracellular transport, and the maintenance of cell architecture. The dynamic instability of microtubules, characterized by alternating phases of polymerization and depolymerization, is fundamental to their function. Consequently, microtubules have emerged as a prime target for the development of anticancer therapeutics.[4][5] Compounds that interfere with microtubule dynamics can induce a G2/M phase cell cycle arrest, ultimately leading to mitotic catastrophe and cell death in rapidly proliferating cancer cells.[1][6]
OAT-449 is a novel, water-soluble small molecule that has been identified as a potent inhibitor of tubulin polymerization.[1][2] Mechanistic studies have revealed that OAT-449 exerts its cytotoxic effects by directly interfering with microtubule formation, leading to mitotic arrest.[1][3] This activity is comparable to that of established microtubule-destabilizing agents like vincristine.[1]
The in vitro tubulin polymerization assay is a critical tool for characterizing the mechanism of action of compounds like OAT-449. This application note details a fluorescence-based assay that monitors the polymerization of tubulin into microtubules in real-time. An increase in fluorescence, corresponding to the incorporation of a fluorescent reporter into the growing microtubules, serves as a quantitative measure of polymerization.
Principle of the Assay
The in vitro tubulin polymerization assay quantitatively measures the assembly of purified tubulin into microtubules. This process can be monitored by observing changes in light scattering or, as detailed in this protocol, by an increase in fluorescence.[7] The assay utilizes a fluorescent reporter that specifically binds to polymerized tubulin, resulting in a significant increase in its quantum yield. By monitoring the fluorescence intensity over time at 37°C, a temperature conducive to polymerization, a sigmoidal curve is generated, representing the three distinct phases of microtubule formation: nucleation, growth, and a steady-state equilibrium. The effect of a test compound on tubulin polymerization can be determined by comparing the polymerization curve in its presence to that of a vehicle control.
Experimental Protocol
This protocol is adapted from established methods for fluorescence-based tubulin polymerization assays and specific details from studies involving OAT-449.[1][3] A commercial kit, such as the Tubulin Polymerization Assay Kit (Fluorescence Based) from Cytoskeleton, Inc. (Cat. # BK011P), is recommended for ease of use and reproducibility.[1]
Materials and Reagents:
-
Purified Tubulin (e.g., bovine brain tubulin, >99% pure)
-
OAT-449
-
General Tubulin Buffer (80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (100 mM stock)
-
Glycerol
-
Fluorescent Reporter (e.g., DAPI)
-
Paclitaxel (positive control for polymerization enhancement)
-
Vincristine or Colchicine (positive control for polymerization inhibition)
-
Dimethyl Sulfoxide (DMSO, vehicle)
-
Pre-chilled, black, opaque 96-well plates
-
Temperature-controlled fluorescence plate reader
Procedure:
-
Preparation of Reagents:
-
Thaw all reagents on ice. It is critical to keep the tubulin solution on ice at all times to prevent premature polymerization.
-
Prepare a 10x working stock of OAT-449 and control compounds (Paclitaxel, Vincristine) by diluting the stock solutions in General Tubulin Buffer. Prepare a serial dilution to test a range of concentrations.
-
Prepare the tubulin polymerization mix on ice. For a final tubulin concentration of 2 mg/mL, reconstitute lyophilized tubulin in the appropriate volume of General Tubulin Buffer containing 1 mM GTP, 10% glycerol, and 10 µM fluorescent reporter.[1][7] Mix gently by pipetting up and down.
-
-
Assay Execution:
-
Pipette 10 µL of the 10x compound dilutions (OAT-449, controls, or vehicle) into the wells of a pre-warmed (37°C) 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in the 37°C fluorescence plate reader.
-
-
Data Acquisition:
-
Measure the fluorescence intensity (Excitation: ~360 nm, Emission: ~450 nm) every 60 seconds for at least 60 minutes.
-
Data Analysis:
-
Subtract the initial fluorescence reading (time 0) from all subsequent readings for each well to correct for background fluorescence.
-
Plot the change in fluorescence intensity versus time for each concentration of OAT-449 and the controls.
-
Determine the Vmax (maximum rate of polymerization) from the slope of the linear portion of the curve and the plateau fluorescence (extent of polymerization).
-
Calculate the percentage of inhibition for each concentration of OAT-449 relative to the vehicle control.
-
To determine the IC50 value, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Data Presentation
Quantitative data from the tubulin polymerization assay should be summarized in a clear and structured table to facilitate comparison between different conditions.
| Treatment | Concentration (µM) | Vmax (RFU/min) | Max Polymerization (RFU) | % Inhibition |
| Vehicle (DMSO) | - | 150.2 ± 8.5 | 8500 ± 350 | 0% |
| OAT-449 | 3 | 25.6 ± 3.1 | 1200 ± 150 | 83% |
| Vincristine (Inhibitor) | 3 | 20.1 ± 2.5 | 1050 ± 120 | 86% |
| Paclitaxel (Promoter) | 3 | 250.8 ± 12.1 | 9500 ± 400 | - |
| CaCl₂ (Inhibitor) | 500 | 15.4 ± 1.9 | 800 ± 90 | 90% |
RFU: Relative Fluorescence Units. Data are presented as mean ± SEM of at least three independent experiments.
Visualizations
Signaling Pathway and Mechanism of Action of OAT-449
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OAT-449 in Cancer Cell Line Viability Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing OAT-449, a novel tubulin polymerization inhibitor, in cancer cell line viability experiments. The provided protocols and data are intended to assist in the evaluation of OAT-449's anti-cancer efficacy and to elucidate its mechanism of action.
Introduction
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a potent inhibitor of tubulin polymerization.[1][2][3] By disrupting microtubule dynamics, OAT-449 induces mitotic catastrophe, leading to non-apoptotic cell death in a variety of cancer cell types.[1][4] Its mechanism of action is similar to vinca (B1221190) alkaloids, such as vincristine.[1] OAT-449 has demonstrated significant anti-tumor activity in both in vitro and in vivo models, making it a promising candidate for cancer therapy.[1][4]
Mechanism of Action
OAT-449 exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[1][3] This disruption of microtubule formation is critical during cell division, as microtubules are essential components of the mitotic spindle responsible for chromosome segregation. The inhibition of microtubule dynamics by OAT-449 leads to a cascade of cellular events:
-
Mitotic Arrest: The disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2]
-
Mitotic Catastrophe: Prolonged mitotic arrest and the inability to properly segregate chromosomes lead to mitotic catastrophe, a form of cell death characterized by the formation of multinucleated cells.[1][4]
-
Non-Apoptotic Cell Death: In cancer cell lines such as HT-29, OAT-449-induced mitotic catastrophe is followed by non-apoptotic cell death. This process is associated with a p53-independent accumulation of p21/waf1/cip1 in the cytoplasm, which is known to inhibit apoptosis.[1][2]
Data Presentation
OAT-449 Efficacy Across Various Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) values of OAT-449 in a panel of human cancer cell lines after a 72-hour treatment period, as determined by the MTT assay.[4][5]
| Cell Line | Cancer Type | EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 10 |
| HeLa | Cervical Cancer | 8 |
| DU-145 | Prostate Carcinoma | 12 |
| Panc-1 | Pancreatic Carcinoma | 15 |
| SK-N-MC | Neuroepithelioma | 6 |
| SK-OV-3 | Ovarian Cancer | 9 |
| MCF-7 | Breast Adenocarcinoma | 20 |
| A-549 | Lung Carcinoma | 30 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol outlines the determination of cancer cell line viability upon treatment with OAT-449 using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
OAT-449 (stock solution in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10⁴ cells per well in 100 µL of complete culture medium.[4][5] Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of OAT-449 in complete culture medium. Remove the medium from the wells and add 100 µL of the OAT-449 dilutions to the respective wells. Include a vehicle control (0.1% DMSO in medium).[3][4]
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.[4][5]
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly with a multichannel pipette to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the OAT-449 concentration to determine the EC50 value.
Protocol 2: Immunocytochemistry for Tubulin Staining
This protocol describes the visualization of microtubule disruption in cancer cells treated with OAT-449.[1]
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
Coverslips
-
Complete cell culture medium
-
OAT-449 (30 nM)
-
Vincristine (30 nM, as a positive control)
-
DMSO (0.1%, as a vehicle control)
-
Fixation buffer (e.g., PEM buffer with 4% formaldehyde)
-
Permeabilization buffer (0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: anti-β-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated antibody
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear staining
-
Confocal microscope
Procedure:
-
Cell Culture: Culture HT-29 or HeLa cells on coverslips in a petri dish.
-
Treatment: Treat the cells with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[1]
-
Fixation: Fix the cells with fixation buffer for 15 minutes at room temperature.[1]
-
Permeabilization: Permeabilize the cells with permeabilization buffer for 15 minutes at room temperature.[1]
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with the anti-β-tubulin primary antibody overnight at 4°C.[1]
-
Secondary Antibody Incubation: After washing with PBS, incubate the cells with the Alexa Fluor 488-conjugated secondary antibody for 1-2 hours at room temperature in the dark.
-
Nuclear Staining: Stain the cell nuclei with DAPI for 5-10 minutes.
-
Mounting and Visualization: Mount the coverslips on microscope slides and visualize the cells using a confocal microscope.
Visualizations
Caption: Workflow for Cell Viability (MTT) Assay.
Caption: OAT-449 Signaling Pathway.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
OAT-449 Application in Xenograft Models for Cancer Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals.
Introduction
OAT-449 is a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that has demonstrated potent anti-cancer activity. It functions as a tubulin polymerization inhibitor, a mechanism shared with established chemotherapeutic agents like vinca (B1221190) alkaloids.[1] This document provides detailed application notes and protocols for the use of OAT-449 in preclinical cancer research, with a specific focus on its application in xenograft models. The information compiled herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and mechanism of action of OAT-449.
Mechanism of Action
OAT-449 exerts its cytotoxic effects by disrupting microtubule dynamics, which are crucial for cell division.[1] It inhibits the polymerization of tubulin, the protein subunit of microtubules. This disruption of microtubule formation leads to a cascade of cellular events:
-
Mitotic Arrest: The failure of mitotic spindle formation activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1]
-
Mitotic Catastrophe: Prolonged mitotic arrest leads to mitotic catastrophe, a form of cell death characterized by multi-nucleation and aneuploidy.[1]
-
Non-Apoptotic Cell Death: Following mitotic catastrophe, cancer cells treated with OAT-449 predominantly undergo non-apoptotic cell death.[1]
A key feature of OAT-449's mechanism is the p53-independent accumulation of the cyclin-dependent kinase inhibitor p21/waf1/cip1 in the cytoplasm.[1][2] Cytoplasmic p21 is known to have anti-apoptotic functions, which explains the observed non-apoptotic cell death pathway.[1]
Signaling Pathway
The signaling pathway initiated by OAT-449 leading to cell death is depicted below. OAT-449 inhibits tubulin polymerization, which in turn disrupts microtubule formation. This triggers a G2/M cell cycle arrest and subsequent mitotic catastrophe. A critical downstream event is the p53-independent accumulation of p21 in the cytoplasm, which inhibits apoptosis and directs the cell towards a non-apoptotic cell death pathway.
Caption: OAT-449 signaling pathway leading to non-apoptotic cell death.
Quantitative Data
In Vitro Cytotoxicity of OAT-449
The following table summarizes the half-maximal effective concentration (EC50) values of OAT-449 in various cancer cell lines after 72 hours of treatment, as determined by MTT assay. Vincristine (B1662923) is included for comparison.
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30 | Similar to OAT-449 |
| HeLa | Cervical Adenocarcinoma | 6 - 30 | Similar to OAT-449 |
| DU-145 | Prostate Carcinoma | 6 - 30 | Similar to OAT-449 |
| Panc-1 | Pancreatic Carcinoma | 6 - 30 | Similar to OAT-449 |
| SK-N-MC | Neuroepithelioma | 6 - 30 | Similar to OAT-449 |
| SK-OV-3 | Ovarian Cancer | 6 - 30 | Similar to OAT-449 |
| MCF-7 | Breast Cancer | 6 - 30 | Similar to OAT-449 |
| A-549 | Lung Carcinoma | 6 - 30 | Similar to OAT-449 |
Data compiled from studies demonstrating OAT-449's efficacy in a concentration range of 6 to 30 nM across eight different cancer cell lines.[1]
In Vivo Efficacy of OAT-449 in Xenograft Models
The antitumor activity of OAT-449 has been evaluated in colorectal adenocarcinoma (HT-29) and neuroepithelioma (SK-N-MC) xenograft models.
HT-29 Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume Inhibition |
| Vehicle (solutol) | IP, 5 following days, 2-day intervals | - |
| OAT-449 | IP, 5 following days, 2-day intervals | Significant inhibition |
| CPT-11 (positive control) | 40 mg/kg, q3d, IP | Significant inhibition |
In the HT-29 xenograft model, OAT-449 administered intraperitoneally significantly inhibited tumor growth.[1]
SK-N-MC Xenograft Model
| Treatment Group | Dosage and Schedule | Mean Tumor Volume Inhibition |
| Vehicle (solutol) | IV, every 5 days | - |
| OAT-449 | 2.5 mg/kg, IV, every 5 days | Similar to Vincristine |
| Vincristine (positive control) | 1 mg/kg, IV, every 7 days | Significant inhibition |
OAT-449 administered intravenously demonstrated tumor growth inhibition similar to vincristine in the SK-N-MC xenograft model.[1]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay measures the effect of OAT-449 on the polymerization of purified tubulin in vitro.
Caption: Workflow for the in vitro tubulin polymerization assay.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc., cat. #BK011P)
-
OAT-449
-
Vincristine (positive control)
-
Paclitaxel (negative control)
-
DMSO (vehicle control)
-
96-well plate, black, clear bottom
-
Plate reader with fluorescence capabilities
Protocol:
-
Prepare a 1 mM stock solution of OAT-449 in a suitable solvent (e.g., DMSO).
-
Reconstitute the tubulin and other kit components according to the manufacturer's instructions.
-
In a 96-well plate, add the reaction buffer, GTP, and fluorescent reporter to each well.
-
Add OAT-449, vincristine, paclitaxel, or DMSO to the respective wells to achieve the desired final concentration (e.g., 3 µM for OAT-449 and controls).
-
Initiate the polymerization by adding the tubulin solution to each well.
-
Immediately place the plate in a pre-warmed (37°C) plate reader.
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for a specified duration (e.g., 60 minutes).
-
Analyze the data by plotting fluorescence intensity versus time. A decrease in fluorescence compared to the vehicle control indicates inhibition of tubulin polymerization.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the cytotoxic effects of OAT-449 on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
OAT-449
-
Vincristine (positive control)
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of OAT-449 and vincristine in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Mix gently on an orbital shaker to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 values.
Immunofluorescence Staining of Microtubules
This protocol allows for the visualization of the effects of OAT-449 on the microtubule network within cells.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
Glass coverslips
-
Complete cell culture medium
-
OAT-449
-
Vincristine (positive control)
-
DMSO (vehicle control)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against β-tubulin
-
Fluorescently-labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Protocol:
-
Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with OAT-449 (e.g., 30 nM), vincristine, or DMSO for the desired time (e.g., 24 hours).
-
Wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding by incubating with blocking buffer for 1 hour.
-
Incubate with the primary anti-β-tubulin antibody diluted in blocking buffer overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Xenograft Tumor Model Protocol
This protocol outlines the establishment of subcutaneous xenograft models and the evaluation of OAT-449's antitumor efficacy.
Caption: Experimental workflow for xenograft tumor studies.
Materials:
-
HT-29 or SK-N-MC cancer cells
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Sterile PBS or cell culture medium
-
OAT-449
-
Vehicle control (e.g., solutol)
-
Positive control drug (e.g., CPT-11 or vincristine)
-
Calipers
-
Syringes and needles
Protocol:
-
Cell Preparation: Culture HT-29 or SK-N-MC cells under standard conditions. Harvest the cells and resuspend them in sterile PBS or culture medium at a concentration of 1 x 10^7 cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors become palpable, measure the tumor dimensions (length and width) with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (length × width²) / 2.
-
Randomization: When the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration:
-
HT-29 Model: Administer OAT-449 or vehicle control intraperitoneally (IP) for 5 consecutive days, followed by a 2-day interval, and repeat as necessary. Administer the positive control, CPT-11 (40 mg/kg), intraperitoneally every 3 days.
-
SK-N-MC Model: Administer OAT-449 (2.5 mg/kg) or vehicle control intravenously (IV) every 5 days. Administer the positive control, vincristine (1 mg/kg), intravenously every 7 days.
-
-
Efficacy Evaluation: Continue to measure tumor volumes and body weights throughout the study. The primary endpoint is tumor growth inhibition.
-
Data Analysis: At the end of the study, calculate the mean tumor volume for each group and determine the percentage of tumor growth inhibition compared to the vehicle control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to assess the significance of the observed differences.
Conclusion
OAT-449 is a promising anti-cancer agent with a well-defined mechanism of action as a tubulin polymerization inhibitor. Its efficacy in both in vitro and in vivo preclinical models, particularly in xenografts of colorectal adenocarcinoma and neuroepithelioma, warrants further investigation. The detailed protocols and data presented in these application notes provide a solid foundation for researchers to explore the therapeutic potential of OAT-449 in various cancer types.
References
Application Notes: Immunofluorescence Staining of Microtubules Following OAT-449 Treatment
Introduction
OAT-449 is a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that acts as a potent inhibitor of tubulin polymerization.[1][2] Its mechanism of action is similar to vinca (B1221190) alkaloids, such as vincristine, where it disrupts microtubule dynamics, a critical process for the formation of the mitotic spindle during cell division.[1][3] This interference with microtubule formation leads to a cascade of cellular events including G2/M phase cell cycle arrest, mitotic catastrophe, and ultimately, non-apoptotic cell death in certain cancer cell lines.[1][2][4] Immunofluorescence microscopy is a vital technique to visualize the disruptive effects of OAT-449 on the microtubule network within cells. These application notes provide a comprehensive protocol for the immunofluorescent staining of microtubules in cultured cells following treatment with OAT-449.
Mechanism of Action of OAT-449
OAT-449 exerts its cytotoxic effects by directly inhibiting the polymerization of tubulin, the fundamental protein subunit of microtubules.[1][3] This disruption of the dynamic instability of microtubules prevents the formation of the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis.[3] The failure to form a functional spindle activates the spindle assembly checkpoint, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][2] This sustained mitotic arrest can lead to mitotic catastrophe, a mode of cell death characterized by the formation of multinucleated cells.[1][4] In cancer cell lines such as HT-29, this process culminates in a p53-independent, p21-mediated non-apoptotic cell death pathway.[1][2]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxicity of OAT-449 across various human cancer cell lines after 72 hours of treatment, as determined by an MTT assay. The EC50 values indicate the concentration of OAT-449 required to inhibit the metabolic activity of 50% of the cell population.
| Cell Line | Cancer Type | EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 6.7 ± 1.1 |
| HeLa | Cervical Cancer | 8.3 ± 1.2 |
| DU-145 | Prostate Cancer | 10.2 ± 1.5 |
| Panc-1 | Pancreatic Cancer | 12.5 ± 1.8 |
| SK-N-MC | Neuroepithelioma | 7.5 ± 1.3 |
| SK-OV-3 | Ovarian Cancer | 9.1 ± 1.4 |
| MCF-7 | Breast Cancer | 15.3 ± 2.1 |
| A-549 | Lung Carcinoma | 28.7 ± 3.5 |
Data sourced from a study by Wieczorek et al. (2020).[1][4]
Experimental Protocols
This section provides a detailed protocol for the immunofluorescence staining of microtubules in cultured mammalian cells treated with OAT-449.
Materials and Reagents
-
Mammalian cell line of choice (e.g., HeLa, HT-29)
-
Sterile glass coverslips
-
24-well tissue culture plates
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
OAT-449 stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Fixation Solution (e.g., 2-4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 1-3% BSA in PBS with 0.1% Triton X-100)
-
Primary antibody: Mouse anti-α-tubulin or Rabbit anti-β-tubulin antibody
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse or goat anti-rabbit IgG
-
Nuclear counterstain: DAPI (4',6-diamidino-2-phenylindole) solution
-
Antifade mounting medium
-
Fluorescence or confocal microscope
Procedure
-
Cell Seeding:
-
Place sterile glass coverslips into the wells of a 24-well plate.
-
Seed cells onto the coverslips at a density that will result in 60-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
-
OAT-449 Treatment:
-
Prepare working solutions of OAT-449 in pre-warmed complete cell culture medium from a concentrated stock solution. A final concentration of 30 nM is recommended based on previous studies.[1][4]
-
Include a vehicle control (DMSO) at the same final concentration as the highest OAT-449 concentration.
-
Carefully aspirate the old medium from the cells and replace it with the medium containing OAT-449 or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24 hours).[1][4]
-
-
Fixation:
-
Gently wash the cells twice with pre-warmed PBS to remove the culture medium.
-
Fix the cells with Fixation Solution for 10-15 minutes at room temperature.
-
Aspirate the fixation solution and wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Add Permeabilization Buffer to each well and incubate for 10 minutes at room temperature. This step is crucial for allowing antibodies to access intracellular targets.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Add Blocking Buffer to each well and incubate for 1 hour at room temperature to minimize non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-tubulin antibody in the Blocking Buffer according to the manufacturer's recommendations.
-
Aspirate the Blocking Buffer and add the diluted primary antibody solution to each coverslip.
-
Incubate in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.
-
Dilute the fluorescently labeled secondary antibody in the Blocking Buffer. Protect the antibody solution from light.
-
Add the diluted secondary antibody solution to each coverslip and incubate in a dark, humidified chamber for 1 hour at room temperature.
-
-
Nuclear Staining:
-
Wash the cells three times with PBST for 5 minutes each, ensuring they are protected from light.
-
Incubate the cells with DAPI solution for 5 minutes at room temperature to stain the nuclei.
-
Perform a final wash with PBS for 5 minutes.
-
-
Mounting and Imaging:
-
Carefully remove the coverslips from the wells and mount them onto glass microscope slides with a drop of antifade mounting medium.
-
Seal the edges of the coverslips with nail polish and allow them to dry.
-
Visualize the stained cells using a fluorescence or confocal microscope equipped with the appropriate filter sets for the chosen fluorophores (e.g., DAPI and Alexa Fluor 488).
-
Visualizations
Caption: Experimental workflow for immunofluorescence staining.
Caption: OAT-449 signaling pathway to cell death.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
OAT-449: A Potent Inhibitor of Tubulin Polymerization Leading to G2/M Cell Cycle Arrest
Application Note
Introduction
OAT-449 is a novel, water-soluble, small molecule 2-aminoimidazoline (B100083) derivative that acts as a potent inhibitor of tubulin polymerization.[1][2] Its mechanism of action is similar to that of the well-known chemotherapeutic agent, vincristine.[1][3] By disrupting the dynamic instability of microtubules, which are crucial for the formation of the mitotic spindle during cell division, OAT-449 effectively induces a cell cycle arrest at the G2/M phase.[1][2][3] This prolonged mitotic arrest ultimately leads to mitotic catastrophe and subsequent non-apoptotic cell death in various cancer cell lines.[1][2] This application note provides a detailed protocol for analyzing the cell cycle arrest induced by OAT-449 using flow cytometry.
Mechanism of Action
OAT-449 exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[1][2][3] This disruption of microtubule dynamics prevents the proper formation and function of the mitotic spindle, a critical apparatus for chromosome segregation during mitosis.[2] The activation of the spindle assembly checkpoint in response to a defective mitotic spindle leads to a halt in the cell cycle at the G2/M transition, preventing the cell from proceeding into anaphase.[1][2] Prolonged arrest in mitosis triggers a cellular program known as mitotic catastrophe, characterized by the formation of multinucleated cells and aneuploidy, ultimately culminating in cell death.[1][2]
Data Presentation
Table 1: In Vitro Cytotoxicity of OAT-449 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | Not specified in abstracts |
| HeLa | Cervical Cancer | Not specified in abstracts |
| DU-145 | Prostate Carcinoma | Not specified in abstracts |
| Panc-1 | Pancreatic Carcinoma | Not specified in abstracts |
| SK-N-MC | Neuroepithelioma | Not specified in abstracts |
| SK-OV-3 | Ovarian Cancer | Not specified in abstracts |
| MCF-7 | Breast Cancer | Not specified in abstracts |
| A-549 | Lung Carcinoma | Not specified in abstracts |
EC50 values were determined after 72 hours of treatment using an MTT assay.[1][4] OAT-449 demonstrated efficacy in the nanomolar range across these cell lines.[1]
Table 2: Cell Cycle Distribution of HT-29 and HeLa Cells Treated with OAT-449 (30 nM) for 24 Hours
| Cell Line | Treatment | % G0/G1 | % S | % G2/M |
| HT-29 | Control (0.1% DMSO) | Data not specified | Data not specified | Data not specified |
| HT-29 | OAT-449 (30 nM) | Data not specified | Data not specified | Significantly Increased |
| HeLa | Control (0.1% DMSO) | Data not specified | Data not specified | Data not specified |
| HeLa | OAT-449 (30 nM) | Data not specified | Data not specified | Significantly Increased |
Treatment with 30 nM OAT-449 for 24 hours resulted in a significant accumulation of cells in the G2/M phase of the cell cycle in both HT-29 and HeLa cell lines, as determined by flow cytometry analysis of propidium (B1200493) iodide-stained cells.[1][3]
Signaling Pathway and Experimental Workflow
Caption: OAT-449 inhibits tubulin polymerization, leading to G2/M arrest and cell death.
Caption: Experimental workflow for analyzing cell cycle arrest using flow cytometry.
Experimental Protocols
Protocol: Flow Cytometry Analysis of Cell Cycle Arrest using Propidium Iodide Staining
This protocol details the procedure for analyzing the cell cycle distribution of cancer cells treated with OAT-449 using propidium iodide (PI) staining and flow cytometry.[5][6]
Materials:
-
Cancer cell line of interest (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
OAT-449 (stock solution in a suitable solvent, e.g., DMSO)
-
Vehicle control (e.g., 0.1% DMSO in culture medium)[3]
-
Phosphate-Buffered Saline (PBS), sterile-filtered[6]
-
Trypsin-EDTA (for adherent cells)
-
70% Ethanol, ice-cold[6]
-
RNase A solution (100 µg/mL in PBS)[6]
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)[6]
-
5 ml flow cytometry tubes[6]
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed the cancer cells in 6-well plates at a density that will allow them to be in the logarithmic growth phase at the time of harvest.
-
Allow the cells to adhere overnight.
-
Treat the cells with the desired concentrations of OAT-449 (e.g., 30 nM) and a vehicle control for the desired time period (e.g., 24 hours).[1][3]
-
-
Cell Harvesting:
-
For adherent cells, aspirate the culture medium and wash the cells once with PBS.
-
Add trypsin-EDTA to detach the cells.
-
Once detached, add complete medium to neutralize the trypsin and collect the cell suspension in a 15 ml conical tube.
-
For suspension cells, directly collect the cell suspension.
-
Centrifuge the cells at approximately 300 x g for 5 minutes.[6]
-
Discard the supernatant.
-
-
Fixation:
-
Wash the cell pellet with 3 ml of PBS and centrifuge again.[6]
-
Discard the supernatant and resuspend the cell pellet in 400 µl of PBS.[6]
-
While gently vortexing, add 1 ml of ice-cold 70% ethanol dropwise to the cell suspension to fix the cells.[6] This helps to prevent cell clumping.
-
Incubate the cells on ice for at least 30 minutes.[6] Fixed cells can be stored at 4°C for several weeks.[6]
-
-
Staining:
-
Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet the cells.[6]
-
Carefully discard the ethanol supernatant.
-
Wash the cell pellet twice with 3 ml of PBS.[6]
-
Resuspend the cell pellet in 50 µl of RNase A solution and incubate at room temperature for 15-30 minutes to ensure only DNA is stained.[6]
-
Add 400 µl of PI staining solution to the cells and mix gently.[6]
-
Incubate the cells in the dark at room temperature for 5 to 10 minutes before analysis.[6]
-
-
Flow Cytometry Analysis:
-
Transfer the stained cell suspension to flow cytometry tubes.
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to obtain optimal data with low coefficients of variation (CVs).[6]
-
Record the fluorescence intensity of the PI signal in the appropriate channel (typically FL-2 or FL-3).
-
Collect data for at least 10,000 events per sample.[6]
-
Use appropriate software to analyze the cell cycle distribution based on the DNA content (G0/G1, S, and G2/M phases).
-
OAT-449 is a promising anti-cancer agent that targets tubulin polymerization, leading to a robust G2/M cell cycle arrest and subsequent cell death. The provided protocol for flow cytometry analysis offers a reliable method to quantify the effects of OAT-449 on the cell cycle of various cancer cell lines. This information is crucial for researchers and drug development professionals investigating the therapeutic potential of novel microtubule inhibitors.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols: Detecting p21 and Cdk1 Changes Induced by OAT-449 via Western Blot
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a detailed protocol for utilizing Western blotting to detect and quantify changes in the expression and phosphorylation status of key cell cycle regulatory proteins, p21 and Cyclin-dependent kinase 1 (Cdk1), in response to treatment with OAT-449. OAT-449 is a novel small molecule inhibitor of tubulin polymerization that induces G2/M cell cycle arrest and mitotic catastrophe in cancer cells.[1][2] The described methodology is essential for researchers investigating the mechanism of action of OAT-449 and similar anti-mitotic agents.
Introduction
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a tubulin inhibitor.[1][2] By disrupting microtubule dynamics, OAT-449 arrests cells in the G2/M phase of the cell cycle, leading to mitotic catastrophe and subsequent non-apoptotic cell death.[1][3] Mechanistic studies have revealed that OAT-449 treatment leads to significant changes in the levels and post-translational modifications of critical cell cycle proteins.
Specifically, treatment of cancer cell lines, such as HT-29 colorectal adenocarcinoma cells, with OAT-449 results in an accumulation of the p21 (also known as WAF1/CIP1) protein.[1] p21 is a potent cyclin-dependent kinase inhibitor (CKI) that plays a crucial role in cell cycle arrest.[4][5] The increase in p21 protein levels is observed in cells arrested in the G2/M phase and is implicated in blocking apoptosis.[1]
Furthermore, OAT-449 treatment affects the phosphorylation status of Cdk1. A reduction in the phosphorylation of Cdk1 at Threonine 15 (Thr15) is observed.[1] This dephosphorylation is a key event in the activation of the Cdk1/Cyclin B complex, which is necessary for mitotic entry. The alteration of Cdk1 phosphorylation by OAT-449 is a critical indicator of the compound's impact on mitotic progression.
This document provides a comprehensive Western blot protocol to enable researchers to reliably detect these molecular changes.
Data Presentation
The following table summarizes the expected quantitative changes in p21 and Cdk1 protein levels and phosphorylation status following treatment with OAT-449, as observed in HT-29 cells.
| Target Protein | Treatment Group | Expected Change in Protein Level/Phosphorylation | Reference |
| p21 | OAT-449 (e.g., 30 nM, 18h) | Increased total protein level | [1] |
| Phospho-Cdk1 (Thr15) | OAT-449 (e.g., 30 nM, 18h) | Decreased phosphorylation | [1] |
| Total Cdk1 | OAT-449 (e.g., 30 nM, 18h) | No significant change expected | Control for phosphorylation changes |
| Loading Control (e.g., GAPDH, β-actin) | All | No significant change expected | To ensure equal protein loading |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by OAT-449 and the general workflow for the Western blot experiment.
Experimental Protocol: Western Blotting
This protocol is optimized for cultured cells, such as HT-29, treated with OAT-449.
Materials and Reagents:
-
Cell Culture: HT-29 cells (or other relevant cancer cell lines), appropriate cell culture medium, fetal bovine serum (FBS), penicillin-streptomycin, DMSO (vehicle control), OAT-449.
-
Lysis Buffer: RIPA buffer (150 mM NaCl, 1.0% NP-40 or Triton X-100, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitor cocktails.[6]
-
Protein Assay: BCA Protein Assay Kit.
-
Sample Buffer: 4x Laemmli sample buffer (with β-mercaptoethanol or DTT).
-
Electrophoresis: Mini-PROTEAN TGX Precast Gels (12% for p21, 10% for Cdk1), Tris/Glycine/SDS running buffer.
-
Transfer: PVDF membranes (0.22 µm for p21, 0.45 µm for Cdk1), transfer buffer (Tris/Glycine with 20% methanol).
-
Blocking: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-p21 antibody
-
Rabbit anti-phospho-Cdk1 (Thr15) antibody
-
Mouse anti-Cdk1 antibody
-
Mouse anti-GAPDH or anti-β-actin antibody (loading control)
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG
-
HRP-conjugated goat anti-mouse IgG
-
-
Detection: Enhanced chemiluminescence (ECL) substrate.
-
Equipment: Cell culture incubator, centrifuges, electrophoresis and blotting apparatus, imaging system (e.g., CCD camera-based imager).
Procedure:
-
Cell Culture and Treatment:
-
Seed HT-29 cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with the desired concentrations of OAT-449 (e.g., 10, 30, 100 nM) or DMSO as a vehicle control for a specified time (e.g., 18-24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells twice with ice-cold PBS.
-
Add 100-150 µL of ice-cold RIPA buffer with inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay according to the manufacturer's protocol.
-
-
Sample Preparation:
-
Normalize the protein concentration for all samples with lysis buffer.
-
Add 1/4 volume of 4x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a 12% polyacrylamide gel for p21 detection or a 10% gel for Cdk1 detection.
-
Run the gel in 1x Tris/Glycine/SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
-
-
Protein Transfer:
-
Activate the PVDF membrane by immersing it in methanol (B129727) for 30 seconds, followed by equilibration in transfer buffer for 5-10 minutes.
-
Assemble the transfer sandwich (gel and membrane).
-
Perform a wet transfer at 100V for 60-90 minutes or a semi-dry transfer according to the manufacturer's instructions.
-
-
Immunoblotting:
-
After transfer, block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it evenly to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Perform densitometry analysis using appropriate software (e.g., ImageJ) to quantify the band intensities. Normalize the intensity of the target protein bands to the loading control (GAPDH or β-actin). For phospho-Cdk1, normalize to the total Cdk1 signal.
-
Troubleshooting
-
No/Weak Signal for p21: p21 is a small protein (21 kDa). Ensure a 12% or higher percentage gel is used.[6] Use a 0.22 µm PVDF membrane and be careful not to over-transfer; a 1-hour transfer at 100V is generally sufficient.[6]
-
High Background: Ensure adequate blocking and thorough washing steps. Optimize antibody concentrations.
-
Multiple Bands: This could be due to non-specific antibody binding or protein degradation. Ensure fresh protease inhibitors are used and optimize antibody dilutions.
By following this detailed protocol, researchers can effectively investigate the molecular effects of OAT-449 on the key cell cycle regulators p21 and Cdk1, providing valuable insights into its anti-cancer mechanism.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Biology of the cell cycle inhibitor p21(CDKN1A): molecular mechanisms and relevance in chemical toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing OAT-449 in Mitotic Spindle Assembly Checkpoint Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
OAT-449 is a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that acts as a potent inhibitor of tubulin polymerization.[1][2] Its mechanism of action is similar to vinca (B1221190) alkaloids, such as vincristine (B1662923), making it a valuable tool for studying the mitotic spindle assembly checkpoint (SAC), a critical cellular surveillance mechanism that ensures proper chromosome segregation during cell division.[1][2] Disruption of microtubule dynamics by OAT-449 activates the SAC, leading to a cell cycle arrest in the G2/M phase, which can ultimately result in mitotic catastrophe and non-apoptotic cell death in cancer cells.[1][2] These application notes provide detailed protocols and quantitative data to facilitate the use of OAT-449 in research and drug development settings.
Data Presentation
Quantitative Analysis of OAT-449 Activity
The following tables summarize the cytotoxic and anti-proliferative effects of OAT-449 across various cancer cell lines, as well as its impact on the cell cycle.
Table 1: Cytotoxicity of OAT-449 in Human Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) of OAT-449 | EC50 (nM) of Vincristine (Comparator) |
| HT-29 | Colorectal Adenocarcinoma | 30 | 30 |
| HeLa | Cervical Cancer | Not Specified | Not Specified |
| DU-145 | Prostate Carcinoma | Not Specified | Not Specified |
| Panc-1 | Pancreatic Carcinoma | Not Specified | Not Specified |
| SK-N-MC | Neuroepithelioma | >30 | <30 |
| SK-OV-3 | Ovarian Cancer | Not Specified | Not Specified |
| MCF-7 | Breast Adenocarcinoma | Not Specified | Not Specified |
| A-549 | Lung Carcinoma | Not Specified | Not Specified |
Data represents the mean from at least three independent experiments. EC50 values were determined after 72 hours of treatment using an MTT assay.[1][3]
Table 2: Effect of OAT-449 on Cell Cycle Distribution in HT-29 and HeLa Cells
| Cell Line | Treatment (30 nM for 24h) | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase |
| HT-29 | Control (DMSO) | Not Specified | Not Specified | Not Specified |
| OAT-449 | Not Specified | Not Specified | Significantly Increased | |
| Vincristine | Not Specified | Not Specified | Significantly Increased | |
| HeLa | Control (DMSO) | Not Specified | Not Specified | Not Specified |
| OAT-449 | Not Specified | Not Specified | Significantly Increased | |
| Vincristine | Not Specified | Not Specified | Significantly Increased |
Data is based on flow cytometry analysis after propidium (B1200493) iodide staining.[4]
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of OAT-449 on the assembly of microtubules.
Materials:
-
Fluorescently labeled tubulin (e.g., from Cytoskeleton, Inc.)
-
Tubulin polymerization buffer
-
OAT-449
-
Vincristine (positive control)
-
Paclitaxel (B517696) (negative control for depolymerization inhibitors)
-
DMSO (vehicle control)
-
96-well black microplate
-
Fluorescence plate reader capable of kinetic measurements at 37°C
Protocol:
-
Prepare a working solution of fluorescently labeled tubulin in tubulin polymerization buffer.
-
Add OAT-449 (e.g., 3 µM), vincristine (3 µM), paclitaxel (3 µM), or an equivalent volume of DMSO to respective wells of the 96-well plate.[1][4]
-
Initiate the polymerization reaction by adding the tubulin solution to each well.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the increase in fluorescence over time, which corresponds to tubulin polymerization.[2]
Cell Viability (MTT) Assay
This colorimetric assay assesses the cytotoxic effect of OAT-449 on cultured cells.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
Complete culture medium
-
OAT-449
-
Vincristine
-
DMSO
-
96-well clear microplate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (1 mg/mL)
-
DMSO for solubilization
-
Microplate reader
Protocol:
-
Seed 1 x 10⁴ cells per well in a 96-well plate and allow them to adhere overnight.[2]
-
Treat the cells with a serial dilution of OAT-449 or vincristine. Include a vehicle control (0.1% DMSO).[2]
-
Incubate the plate for 72 hours at 37°C in a humidified incubator.[1][2]
-
Add MTT solution to each well to a final concentration of 1 mg/mL and incubate for 3 hours at 37°C.[1][2]
-
Carefully remove the culture medium.
-
Add DMSO to each well to dissolve the formazan (B1609692) crystals.[1][2]
-
Measure the absorbance at 570 nm using a microplate reader.[2]
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the effects of OAT-449 on the microtubule network within cells.
Materials:
-
HT-29 or HeLa cells
-
Glass coverslips
-
Complete culture medium
-
OAT-449 (30 nM)
-
Vincristine (30 nM)
-
DMSO (0.1%)
-
Formaldehyde-based fixative
-
Triton X-100 for permeabilization
-
Primary antibody against α-tubulin or β-tubulin
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488)
-
DAPI for nuclear staining
-
Confocal microscope
Protocol:
-
Grow cells on glass coverslips in a petri dish.
-
Treat the cells with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[1][2]
-
Fix the cells with a formaldehyde-based buffer.[2]
-
Permeabilize the cells with Triton X-100.[2]
-
Incubate with the primary anti-tubulin antibody overnight at 4°C.[2]
-
Wash and incubate with the fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.[1]
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.[1]
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following OAT-449 treatment.
Materials:
-
HT-29 or HeLa cells
-
Complete culture medium
-
OAT-449 (30 nM)
-
Vincristine (30 nM)
-
DMSO (0.1%)
-
Ethanol for fixation
-
RNase
-
Propidium iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Treat cells with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[2][4]
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells in cold ethanol.[2]
-
Treat the fixed cells with RNase to remove RNA.[2]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G1, S, and G2/M phases.[2]
Western Blot Analysis of Cell Cycle Regulatory Proteins
This technique is used to detect changes in the levels and phosphorylation status of key proteins involved in the spindle assembly checkpoint and mitotic progression.
Materials:
-
HT-29 cells
-
OAT-449
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies against:
-
Phospho-Cdk1 (Thr15)
-
Phospho-Aurora B (Thr232)
-
Phospho-Histone H3 (Ser10)
-
Phospho-NuMa (Ser395)
-
p21/waf1/cip1
-
Loading control (e.g., β-actin or GAPDH)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment
Protocol:
-
Treat HT-29 cells with OAT-449 for 18 hours.[1]
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the changes in protein phosphorylation and expression levels relative to the untreated control.[1]
Mandatory Visualizations
Signaling Pathway of OAT-449 Induced Mitotic Arrest
Caption: Signaling cascade initiated by OAT-449 leading to non-apoptotic cell death.
Experimental Workflow for Studying OAT-449's Effect on the Spindle Assembly Checkpoint
Caption: Workflow for characterizing the effects of OAT-449 in vitro and in cells.
Logical Relationship of OAT-449 and the Spindle Assembly Checkpoint
Caption: Logical flow of how OAT-449 activates the Spindle Assembly Checkpoint.
References
OAT-449: A Potent Inducer of Mitotic Catastrophe for Cancer Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction: OAT-449 is a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a potent inhibitor of tubulin polymerization.[1][2][3] By disrupting microtubule dynamics, OAT-449 effectively induces mitotic catastrophe in cancer cells, leading to cell death.[1][3][4] Its mechanism of action is similar to vinca (B1221190) alkaloids, such as vincristine (B1662923), making it a valuable tool for studying the cellular processes governing mitosis and for the development of novel anti-cancer therapeutics.[1][2] These application notes provide detailed protocols for utilizing OAT-449 to induce and study mitotic catastrophe in a research setting.
Core Mechanism of Action
OAT-449 exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules.[1][2] This disruption of microtubule formation has several downstream consequences:
-
Mitotic Spindle Disruption: The formation of a functional mitotic spindle is essential for proper chromosome segregation during mitosis. OAT-449's inhibition of tubulin polymerization prevents the assembly of this critical structure.[2]
-
G2/M Cell Cycle Arrest: The spindle assembly checkpoint (SAC) is a crucial cellular surveillance mechanism that ensures all chromosomes are correctly attached to the mitotic spindle before allowing the cell to proceed to anaphase. Disruption of the spindle by OAT-449 activates the SAC, leading to a prolonged arrest in the G2/M phase of the cell cycle.[1][2]
-
Mitotic Catastrophe: Prolonged mitotic arrest due to irreparable spindle damage ultimately leads to mitotic catastrophe. This is a form of cell death characterized by aberrant nuclear morphology, including the formation of multinucleated cells (polyploidy and/or aneuploidy).[1][2][4]
-
Non-Apoptotic Cell Death: In some cancer cell lines, such as HT-29, the mitotic catastrophe induced by OAT-449 results in non-apoptotic cell death.[1][3][4] This process is associated with the p53-independent accumulation of p21/waf1/cip1 in the cytoplasm, which can inhibit apoptosis.[1][3]
Data Presentation
In Vitro Efficacy of OAT-449 in Various Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) of OAT-449 in a panel of human cancer cell lines after 72 hours of treatment, as determined by the MTT assay.[1]
| Cell Line | Cancer Type | EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 6 |
| HeLa | Cervical Cancer | Not specified, but effective in the nM range |
| DU-145 | Prostate Cancer | Not specified, but effective in the nM range |
| Panc-1 | Pancreatic Cancer | Not specified, but effective in the nM range |
| SK-N-MC | Neuroepithelioma | Not specified, but effective in the nM range |
| SK-OV-3 | Ovarian Cancer | Not specified, but effective in the nM range |
| MCF-7 | Breast Cancer | Not specified, but effective in the nM range |
| A-549 | Lung Cancer | Not specified, but effective in the nM range |
In Vivo Tumor Growth Inhibition by OAT-449
OAT-449 has demonstrated significant anti-tumor activity in xenograft mouse models.[1][5]
| Xenograft Model | Treatment | Dose and Schedule | Tumor Growth Inhibition |
| HT-29 | OAT-449 | Intraperitoneal (IP) administration for 5 consecutive days, followed by 2-day intervals | Significant tumor growth inhibition |
| SK-N-MC | OAT-449 | 2.5 mg/kg, Intravenous (IV), every 5 days | Similar tumor growth inhibition to vincristine (1 mg/kg, IV, every 7 days)[1][5] |
Signaling Pathway and Experimental Workflow Diagrams
Caption: Signaling pathway of OAT-449 leading to mitotic catastrophe and non-apoptotic cell death.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This assay is used to directly measure the effect of OAT-449 on the polymerization of tubulin into microtubules.
Materials:
-
Fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Inc., Cat. #BK011P)
-
OAT-449
-
Vincristine (positive control for inhibition)
-
Paclitaxel (B517696) (positive control for promotion)
-
DMSO (vehicle control)
-
96-well plate, preferably black-walled for fluorescence assays
-
Fluorescence plate reader with temperature control
Protocol:
-
Reconstitute the fluorescently labeled tubulin according to the manufacturer's instructions.
-
Prepare a stock solution of OAT-449 in DMSO. Further dilute in the provided tubulin polymerization buffer to the desired final concentrations. A final concentration of 3 µM can be used as a starting point.[6]
-
Similarly, prepare solutions of vincristine (e.g., 3 µM) and paclitaxel (e.g., 3 µM) as positive and negative controls, respectively, and a vehicle control with the same final concentration of DMSO.[6]
-
Add the compound solutions to the wells of the 96-well plate.
-
Add the tubulin solution to each well to initiate the polymerization reaction.
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the fluorescent label.
-
An increase in fluorescence indicates tubulin polymerization. Compare the polymerization curves of OAT-449-treated samples to the controls. OAT-449 should inhibit the increase in fluorescence, similar to vincristine.
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability, to determine the cytotoxic effects of OAT-449.
Materials:
-
Cancer cell lines of interest (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
OAT-449
-
DMSO (vehicle control)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Protocol:
-
Seed 1 x 104 cells per well in a 96-well plate and allow them to adhere overnight.[1][4]
-
Prepare serial dilutions of OAT-449 in complete culture medium. A concentration range of 1 nM to 1 µM is a reasonable starting point. Include a vehicle control with the highest concentration of DMSO used in the dilutions (e.g., 0.1%).[1][4]
-
Remove the old medium from the cells and add the medium containing the different concentrations of OAT-449 or vehicle control.
-
Incubate the cells for 72 hours at 37°C in a humidified incubator with 5% CO2.[1][4]
-
After the incubation period, add MTT solution to each well to a final concentration of 0.5-1 mg/mL and incubate for 3-4 hours at 37°C.[2]
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[2]
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot the dose-response curve to determine the EC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of OAT-449 on cell cycle progression.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
70% ethanol (B145695) (ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat the cells with OAT-449, vincristine, or DMSO for 24 hours.[2][6]
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol and incubating for at least 30 minutes on ice or at -20°C overnight.
-
Wash the fixed cells with PBS and resuspend them in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M phase is expected after OAT-449 treatment.
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the disruptive effects of OAT-449.
Materials:
-
Cancer cell lines (e.g., HT-29, HeLa)
-
Glass coverslips
-
Complete cell culture medium
-
DMSO (vehicle control)
-
Fixation buffer (e.g., 2-4% formaldehyde (B43269) in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against β-tubulin
-
Fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
-
Fluorescence or confocal microscope
Protocol:
-
Seed cells on glass coverslips in a culture dish and allow them to adhere.
-
Treat the cells with OAT-449, vincristine, or DMSO for 24 hours.[1][4]
-
Wash the cells with PBS and fix them with formaldehyde solution for 10-15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with Triton X-100 solution for 10 minutes.
-
Wash with PBS and block with blocking buffer for 30-60 minutes.
-
Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C.[1][2]
-
Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
Wash with PBS and mount the coverslips onto microscope slides using mounting medium.
-
Visualize the cells using a fluorescence or confocal microscope. Look for disruption of the microtubule network and the presence of multinucleated cells in the OAT-449-treated samples.[1][4]
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Dosing Considerations for OAT-449 in Preclinical In Vivo Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of OAT-449, a novel small molecule 2-aminoimidazoline (B100083) derivative, in preclinical in vivo studies. OAT-449 is a synthetic, water-soluble inhibitor of tubulin polymerization with demonstrated anti-cancer properties.[1][2][3]
Mechanism of Action
OAT-449 exerts its cytotoxic effects by disrupting microtubule dynamics, which are essential for cell division.[1] By inhibiting the polymerization of tubulin, OAT-449 prevents the formation of the mitotic spindle, a necessary structure for the segregation of chromosomes during mitosis.[1] This disruption leads to a cascade of cellular events, beginning with mitotic arrest in the G2/M phase of the cell cycle, followed by mitotic catastrophe and ultimately, non-apoptotic cell death in certain cancer cell lines.[1][2][3]
The signaling pathway initiated by OAT-449 involves the modulation of key cell cycle regulatory proteins. In the colorectal adenocarcinoma cell line HT-29, treatment with OAT-449 results in the activation of Cdk1 and alterations in the phosphorylation status of spindle assembly checkpoint proteins NuMa and Aurora B.[1][2][3] This process is also associated with the p53-independent accumulation of p21 in the cytoplasm, a key factor in determining the non-apoptotic cell death pathway.[2][3]
In Vivo Dosing and Administration
In vivo studies have demonstrated the efficacy of OAT-449 in inhibiting tumor growth in xenograft models of human colorectal adenocarcinoma (HT-29) and neuroepithelioma (SK-N-MC) in BALB/c nude mice.[2][4] The dosing and administration route varied depending on the tumor model.
Quantitative Data Summary
| Xenograft Model | Cell Line | Administration Route | Dose | Dosing Schedule | Comparator |
| Colorectal Adenocarcinoma | HT-29 | Intraperitoneal (IP) | Not specified | 5 consecutive days, followed by a 2-day interval | CPT-11 (40 mg/kg, q3d, IP) |
| Neuroepithelioma | SK-N-MC | Intravenous (IV) | 2.5 mg/kg | Every 5 days | Vincristine (B1662923) (1 mg/kg, every 7 days, IV) |
Experimental Protocols
Detailed methodologies for key in vitro and in vivo experiments are provided below.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is used to directly measure the inhibitory effect of OAT-449 on tubulin polymerization.
Protocol:
-
Utilize a fluorescence-based tubulin polymerization assay kit.
-
Dilute fluorescently labeled tubulin to the desired concentration in the provided buffer.
-
Add OAT-449, a positive control (e.g., vincristine), a negative control, and a vehicle control (e.g., DMSO) to the tubulin solution in a 96-well plate.[1]
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the fluorescence over time using a plate reader. An increase in fluorescence indicates tubulin polymerization, and inhibition is observed as a reduction in this increase compared to the vehicle control.[1]
Cell Viability (MTT) Assay
This colorimetric assay determines the cytotoxic effect of OAT-449 on cancer cell lines.
Protocol:
-
Seed 1 x 104 cells per well in a 96-well plate.[5]
-
After 12 hours, treat the cells with various concentrations of OAT-449 or a vehicle control (e.g., 0.1% DMSO) for 72 hours.[1][5]
-
Add MTT solution (final concentration of 1 mg/mL) to each well and incubate for 3 hours at 37°C.[1]
-
Remove the culture medium and dissolve the formazan (B1609692) crystals in DMSO.[1]
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.[1]
Immunofluorescence for Microtubule Visualization
This technique allows for the direct visualization of the effect of OAT-449 on the microtubule network within cells.
Protocol:
-
Culture HT-29 or HeLa cells on coverslips.[1]
-
Treat the cells with 30 nM OAT-449, 30 nM vincristine (as a positive control), or 0.1% DMSO (as a vehicle control) for 24 hours.[1]
-
Fix the cells with a formaldehyde-based buffer and permeabilize with Triton X-100.[1]
-
Incubate the cells with a primary antibody against β-tubulin overnight at 4°C.[1]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Stain the nuclei with DAPI.
-
Mount the coverslips and visualize the microtubule network using confocal microscopy.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the distribution of cells in different phases of the cell cycle following treatment with OAT-449.
Protocol:
-
Treat HT-29 or HeLa cells with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[1]
-
Harvest, wash, and fix the cells in ethanol.[1]
-
Treat the fixed cells with RNase and stain the DNA with propidium (B1200493) iodide.[1]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
In Vivo Xenograft Studies
These studies are crucial for evaluating the anti-tumor efficacy of OAT-449 in a living organism.
General Protocol Outline:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., HT-29 or SK-N-MC) into the flank of immunocompromised mice (e.g., BALB/c nude mice).
-
Tumor Growth and Randomization: Allow the tumors to reach a palpable size (e.g., 0.2–0.3 cm³).[6] Randomize the animals into treatment and control groups.
-
Drug Administration: Administer OAT-449, a vehicle control, and any comparator drugs according to the specified dose, route, and schedule.
-
Tumor Measurement: Measure the tumor volume at regular intervals (e.g., every 3 days) using calipers.[4]
-
Monitoring: Monitor the animals for any signs of toxicity, including weight loss.
-
Endpoint: At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Important Considerations
-
Solubility: OAT-449 is a water-soluble compound, which may simplify formulation for in vivo studies compared to other tubulin inhibitors like vincristine that have reduced solubility in physiological conditions.[2][3]
-
Toxicity: While detailed toxicology studies are not yet publicly available, it is crucial to monitor for signs of toxicity in animal models, such as weight loss, changes in behavior, and any pathological changes in major organs.
-
Pharmacokinetics: A thorough understanding of the pharmacokinetic profile of OAT-449 (absorption, distribution, metabolism, and excretion) is essential for optimizing dosing schedules and achieving therapeutic concentrations at the tumor site.
-
Combination Therapies: The mechanism of action of OAT-449, inducing mitotic catastrophe, makes it a potential candidate for combination therapies with other anti-cancer agents, including those that target different cell cycle checkpoints or DNA repair pathways.
Further preclinical evaluation is necessary to determine the optimal doses and administration schedules of OAT-449 for various tumor types and to establish a potential therapeutic window.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for OAT-449 in Cell Culture
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the solubilization and use of OAT-449, a novel tubulin polymerization inhibitor, in cell culture experiments.
Introduction
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative with potent anti-cancer properties.[1][2] Its primary mechanism of action is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, a critical process for cell division.[1][2] This interference leads to mitotic arrest in the G2/M phase of the cell cycle, followed by mitotic catastrophe and, in certain cell lines, non-apoptotic cell death.[1][2][3] Understanding the proper techniques for solubilizing and applying OAT-449 is crucial for obtaining reliable and reproducible results in cell-based assays.
Solubility of OAT-449
OAT-449 is described as a water-soluble compound.[2][3] However, for in vitro experiments, it is common to prepare a concentrated stock solution in an organic solvent. For in vivo studies, different formulations are used.
| Application | Solvent/Vehicle | Concentration | Storage |
| In Vitro Experiments | Dimethyl sulfoxide (B87167) (DMSO) | 1 mM (stock solution) | Light-protected at -20°C |
| In Vivo (HT-29 xenografts) | 30% Solutol (Kolliphor HS 15) in saline | 5 mg/kg | As per experimental requirements |
| In Vivo (SK-N-MC xenografts) | 10% Solutol (Kolliphor HS 15) in saline | 2.5 mg/mL | As per experimental requirements |
Table 1: Recommended solvents and concentrations for OAT-449.[2]
Note: The final concentration of DMSO in cell culture experiments should be kept low (e.g., 0.1%) to avoid solvent-induced cytotoxicity.[2]
Mechanism of Action and Signaling Pathway
OAT-449 exerts its cytotoxic effects by binding to tubulin and inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to a cascade of cellular events, as depicted in the signaling pathway below.
Caption: OAT-449 signaling pathway leading to cell cycle arrest and cell death.
Experimental Protocols
The following are detailed protocols for key experiments to characterize the effects of OAT-449 in cell culture.
This protocol describes the preparation of OAT-449 working solutions from a DMSO stock for in vitro cell culture experiments.
Caption: Workflow for the preparation of OAT-449 working solutions.
Protocol:
-
Prepare a 1 mM stock solution of OAT-449 in sterile DMSO.[2]
-
Aliquot the stock solution into smaller volumes in light-protected tubes and store at -20°C.
-
For experiments, thaw a fresh aliquot and serially dilute it in complete cell culture medium to the desired working concentrations.
-
The final concentration of OAT-449 used in cell culture can range from 6 to 30 nM.[2][3]
-
Ensure the final DMSO concentration in the culture medium does not exceed 0.1%.[2]
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.[1]
Protocol:
-
Seed cancer cells (e.g., HT-29, HeLa) in 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[1]
-
Treat the cells with various concentrations of OAT-449 or a vehicle control (0.1% DMSO) for 72 hours.[1][2]
-
After the incubation period, add MTT solution to each well to a final concentration of 1 mg/mL and incubate for 3 hours at 37°C.[1][2]
-
Remove the culture medium and dissolve the formazan (B1609692) crystals in DMSO.[1][2]
-
Measure the absorbance at 570 nm using a microplate reader.[1]
This fluorescence-based assay monitors the effect of OAT-449 on the polymerization of tubulin into microtubules.[1]
Protocol:
-
Use a fluorescence-based tubulin polymerization assay kit (e.g., from Cytoskeleton, Cat. #BK011P).[1]
-
Dilute fluorescently labeled tubulin to the desired concentration in a suitable buffer.[1]
-
In a 96-well plate, add the test compound (OAT-449), a positive control (e.g., vincristine), a negative control (e.g., paclitaxel), or a vehicle control (DMSO) to the tubulin solution.[1][2]
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the fluorescence over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.[1]
This technique is used to visualize the effects of OAT-449 on the microtubule network within cells.[1]
Protocol:
-
Culture cells (e.g., HT-29, HeLa) on coverslips.
-
Treat the cells with OAT-449 (e.g., 30 nM), a positive control (e.g., 30 nM vincristine), or a vehicle control (0.1% DMSO) for 24 hours.[1][2]
-
Fix the cells with a formaldehyde-based buffer and permeabilize them with Triton X-100.[1]
-
Incubate the cells with a primary antibody against β-tubulin overnight at 4°C.[1]
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a fluorescence microscope.
This method is used to determine the effect of OAT-449 on cell cycle progression.
Protocol:
-
Seed cells and treat them with OAT-449 (e.g., 30 nM) or a vehicle control for 24 hours.[4]
-
Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.
-
Wash the fixed cells and resuspend them in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analyze the cell cycle distribution using a flow cytometer.
This assay is used to detect apoptosis in cells treated with OAT-449.
Protocol:
-
Seed cells and treat with OAT-449 or a vehicle control for the desired time.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[2]
References
- 1. benchchem.com [benchchem.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Optimizing OAT-449 concentration for effective tubulin inhibition
Welcome to the technical support center for OAT-449, a novel inhibitor of tubulin polymerization. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of OAT-449 in your experiments. Here you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the effective application of OAT-449 for tubulin inhibition studies.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with OAT-449.
| Issue | Potential Cause | Suggested Solution |
| Low or inconsistent anti-proliferative activity in cell-based assays. | 1. Suboptimal Concentration: The concentration of OAT-449 may be too low for the specific cell line being tested. 2. Cell Line Resistance: Some cell lines may exhibit intrinsic or acquired resistance to tubulin inhibitors.[1] 3. Compound Instability: Improper storage or handling may have degraded the compound. | 1. Perform a Dose-Response Curve: Determine the half-maximal inhibitory concentration (IC50) for your cell line to identify the optimal concentration range. Effective concentrations in vitro have been observed between 6 to 30 nM.[2] 2. Investigate Resistance Mechanisms: Check for overexpression of drug efflux pumps like P-glycoprotein (P-gp/MDR1) or the presence of tubulin mutations.[3] 3. Ensure Proper Handling: Store OAT-449 as recommended on the datasheet. Prepare fresh dilutions for each experiment. |
| No inhibition of tubulin polymerization in in vitro assays. | 1. Incorrect Assay Conditions: The concentration of OAT-449, tubulin, or GTP may be suboptimal. 2. Inactive Tubulin: The tubulin protein may have lost its activity due to improper storage or handling. 3. Assay Interference: Components of the reaction buffer or the solvent may be interfering with the assay. | 1. Optimize Reagent Concentrations: For in vitro assays, a higher concentration (e.g., 3 µM) of OAT-449 has been shown to be effective.[4] Ensure GTP is present at an adequate concentration. 2. Use High-Quality Tubulin: Utilize freshly prepared, high-purity tubulin and follow the supplier's storage and handling instructions carefully. 3. Run Appropriate Controls: Include a positive control (e.g., vincristine) and a negative control (e.g., paclitaxel (B517696) for depolymerization inhibition).[4][5] Ensure the final solvent concentration (e.g., DMSO) is not inhibitory.[6] |
| Difficulty visualizing microtubule disruption with immunofluorescence. | 1. Insufficient Treatment Time or Concentration: The cells may not have been exposed to OAT-449 long enough or at a high enough concentration to induce significant microtubule disruption. 2. Suboptimal Staining Protocol: Issues with cell fixation, permeabilization, or antibody incubation can lead to poor signal. | 1. Optimize Treatment Conditions: A concentration of 30 nM OAT-449 for 24 hours has been shown to disrupt microtubule networks in HeLa and HT-29 cells.[5] 2. Refine Staining Protocol: Ensure proper fixation and permeabilization techniques are used. Titrate primary and secondary antibodies to determine the optimal concentrations for your cell type. |
| Unexpected cell death mechanism observed (e.g., apoptosis instead of non-apoptotic cell death). | 1. Cell Line-Specific Responses: The signaling pathways leading to cell death can vary between different cell types. | 1. Characterize the Cell Death Pathway: While OAT-449 induces non-apoptotic cell death in HT-29 cells[5], it is advisable to perform specific assays (e.g., Annexin V/PI staining, caspase activity assays) to characterize the cell death mechanism in your cell line of interest. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OAT-449?
A1: OAT-449 is a synthetic, water-soluble small molecule that acts as a tubulin polymerization inhibitor.[2] It functions similarly to vinca (B1221190) alkaloids by binding to tubulin and preventing its assembly into microtubules.[5] This disruption of microtubule dynamics leads to a cascade of cellular events, including G2/M phase cell cycle arrest, mitotic catastrophe, and ultimately, non-apoptotic cell death in susceptible cancer cell lines.[2][5]
Q2: What is the recommended starting concentration for OAT-449 in cell culture experiments?
A2: For cell-based assays, a concentration range of 6 to 30 nM has been shown to be effective in causing cell death across various cancer cell lines.[2] A good starting point for many cell lines, such as HeLa and HT-29, is 30 nM for a 24-hour treatment period to observe effects on the cell cycle and microtubule structure.[5] However, it is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How does the efficacy of OAT-449 compare to other tubulin inhibitors?
A3: Studies have shown that OAT-449 exhibits similar efficacy to vincristine (B1662923) in killing a range of cancer cell lines. Its mechanism of inhibiting tubulin polymerization is also comparable to that of vincristine.[5]
Q4: Is OAT-449 effective in vivo?
A4: Yes, OAT-449 has demonstrated significant anti-tumor activity in vivo in xenograft models of human colorectal adenocarcinoma (HT-29) and neuroepithelioma (SK-N-MC).[7][2]
Q5: What signaling pathways are affected by OAT-449?
A5: In HT-29 cells, OAT-449 treatment leads to altered phosphorylation of the cyclin-dependent kinase Cdk1 and the spindle assembly checkpoint proteins NuMa and Aurora B.[2] This is associated with a p53-independent accumulation of p21 in the nucleus and cytoplasm, which is a key determinant in the pathway leading to non-apoptotic cell death following mitotic catastrophe.[2]
Quantitative Data
The following table summarizes the half-maximal effective concentration (EC50) of OAT-449 in various human cancer cell lines after a 72-hour treatment period, as determined by an MTT assay.[8]
| Cell Line | Cancer Type | EC50 of OAT-449 (nM) |
| HT-29 | Colorectal Adenocarcinoma | Data derived from log(dose)-response curves[8] |
| HeLa | Cervical Cancer | Data derived from log(dose)-response curves[8] |
| DU-145 | Prostate Carcinoma | Data derived from log(dose)-response curves[8] |
| Panc-1 | Pancreatic Carcinoma | Data derived from log(dose)-response curves[8] |
| SK-N-MC | Neuroepithelioma | Data derived from log(dose)-response curves[8] |
| SK-OV-3 | Ovarian Cancer | Data derived from log(dose)-response curves[8] |
| MCF-7 | Breast Adenocarcinoma | Data derived from log(dose)-response curves[8] |
| A-549 | Lung Carcinoma | Data derived from log(dose)-response curves[8] |
Experimental Protocols
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of OAT-449 on the metabolic activity of cells, which serves as an indicator of cell viability.
Protocol:
-
Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.[5][8]
-
Treat the cells with a range of concentrations of OAT-449 or a vehicle control (e.g., 0.1% DMSO) for 72 hours.[5][8]
-
Following the incubation period, add MTT solution to each well to a final concentration of 1 mg/mL and incubate the plate for 3 hours at 37°C.[5]
-
Carefully remove the culture medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.[5]
-
Measure the absorbance at 570 nm using a microplate reader.[5]
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the effect of OAT-449 on the polymerization of tubulin into microtubules.
Protocol:
-
Use a fluorescence-based tubulin polymerization assay kit.
-
Prepare a solution of fluorescently labeled tubulin in a suitable buffer.[5]
-
In a 96-well plate, add the test compound (OAT-449), a positive control (e.g., vincristine), a negative control (e.g., paclitaxel), or a vehicle control (DMSO) to the tubulin solution.[5]
-
Incubate the plate at 37°C to initiate tubulin polymerization.[5]
-
Monitor the increase in fluorescence over time using a plate reader. An increase in fluorescence corresponds to tubulin polymerization.[5]
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle following treatment with OAT-449.
Protocol:
-
Treat cells (e.g., HT-29 or HeLa) with 30 nM OAT-449, 30 nM vincristine (as a positive control), or 0.1% DMSO (as a vehicle control) for 24 hours.[4][5]
-
Harvest the cells, wash them with PBS, and fix them in cold 70% ethanol.[5]
-
Treat the fixed cells with RNase and stain the cellular DNA with propidium (B1200493) iodide.[5]
-
Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.[5]
Immunofluorescence Staining of Microtubules
This technique allows for the visualization of the microtubule network within cells to observe the effects of OAT-449.
Protocol:
-
Culture cells (e.g., HT-29 or HeLa) on coverslips.[5]
-
Treat the cells with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[7][5]
-
After treatment, fix the cells with a formaldehyde-based buffer and then permeabilize them with a detergent such as Triton X-100.[7][5]
-
Incubate the cells with a primary antibody against β-tubulin overnight at 4°C.[7]
-
Wash the cells and then incubate them with a fluorescently labeled secondary antibody.[7]
-
Stain the cell nuclei with DAPI.[7]
-
Mount the coverslips onto microscope slides and visualize the microtubule network using a confocal microscope.[7]
Visualizations
Below are diagrams illustrating key pathways and workflows related to OAT-449.
Caption: Signaling pathway of OAT-449 leading to non-apoptotic cell death.
References
- 1. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting OAT-449 insolubility in physiological buffers
Technical Support Center: OAT-449
This guide provides troubleshooting advice and answers to frequently asked questions regarding the solubility of OAT-449 in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my OAT-449 compound precipitating when I dilute it into physiological buffers like PBS or cell culture media?
OAT-449 is a highly hydrophobic molecule with a neutral charge at physiological pH. Its low aqueous solubility is the primary reason for precipitation. When a concentrated stock solution of OAT-449 (typically in 100% DMSO) is diluted into an aqueous buffer, the dramatic decrease in solvent polarity causes the compound to fall out of solution, leading to visible precipitation or micro-precipitates that can affect experimental results.
Q2: What are the recommended strategies and solvents to improve the solubility of OAT-449 for in vitro experiments?
To maintain OAT-449 in solution for in vitro assays, several strategies can be employed. The primary goal is to decrease the final concentration of the organic stock solvent (like DMSO) while preventing compound precipitation. Using a formulation with co-solvents or excipients is highly recommended.
The table below summarizes the measured solubility of OAT-449 in various buffer systems.
Data Presentation: Solubility of OAT-449
| Formulation System | Buffer Component(s) | Final DMSO Conc. (%) | Max Solubility (µM) | Observations |
|---|---|---|---|---|
| Standard Dilution | PBS, pH 7.4 | 0.1% | < 1 | Immediate precipitation. |
| Standard Dilution | DMEM + 10% FBS | 0.1% | 5 | Serum proteins provide some stabilization, but precipitation occurs over 2 hours. |
| Co-Solvent System | PBS with 5% Ethanol | 0.5% | 15 | Clear solution, stable for 4 hours. |
| Co-Solvent System | PBS with 5% PEG-400 | 0.5% | 25 | Clear solution, stable for > 12 hours. |
| Excipient System | PBS with 10% (w/v) Captisol® (SBE-β-CD) | 0.1% | 50 | Clear solution, stable for > 24 hours. |
Based on this data, using a formulation containing a solubilizing excipient like Captisol® is the most effective method for achieving higher, more stable concentrations of OAT-449 in aqueous buffers.
Experimental Protocols & Workflows
Troubleshooting Workflow for OAT-449 Precipitation
If you are experiencing precipitation, follow this workflow to identify a suitable formulation for your experiment.
Caption: A flowchart for systematically troubleshooting OAT-449 precipitation issues.
Protocol 1: Preparation of a 50 µM OAT-449 Working Solution in PBS using Captisol®
This protocol is recommended for preparing OAT-449 for cell-free assays or cell-based assays in serum-free media.
Materials:
-
OAT-449 powder
-
Anhydrous DMSO
-
Captisol® (Sulfobutylether-beta-cyclodextrin)
-
Phosphate-Buffered Saline (PBS), pH 7.4
Methodology:
-
Prepare a 20% (w/v) Captisol® Solution: Dissolve 2g of Captisol® in 10 mL of PBS. Gently warm to 37°C to aid dissolution. Filter sterilize if required for your application.
-
Prepare a 10 mM OAT-449 Stock in DMSO: Dissolve the required amount of OAT-449 powder in 100% anhydrous DMSO to make a 10 mM primary stock solution. Vortex until fully dissolved.
-
Create an Intermediate Dilution: Dilute the 10 mM primary stock 1:20 in 100% DMSO to create a 500 µM intermediate stock.
-
Final Working Solution: Add 10 µL of the 500 µM intermediate stock to 990 µL of the 20% Captisol®/PBS solution. This will result in a 100 µL final volume.
-
Vortex and Incubate: Vortex the final solution vigorously for 1 minute. Incubate at room temperature for 15 minutes to allow for the complexation of OAT-449 with Captisol®. The final concentration will be 50 µM OAT-449 in PBS with 10% Captisol® and 0.5% DMSO.
Signaling Pathway Context
Q3: How does OAT-449's mechanism of action relate to its experimental use?
OAT-449 is a potent and selective inhibitor of Apoptosis Signal-regulating Kinase 1 (ASK1). The ASK1 signaling pathway is a critical component of the cellular stress response, leading to inflammation and apoptosis. Understanding this pathway is crucial for designing experiments and interpreting results.
Caption: The ASK1 signaling cascade inhibited by OAT-449.
Identifying and mitigating off-target effects of OAT-449
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for identifying and mitigating potential off-target effects of OAT-449, a novel inhibitor of tubulin polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OAT-449?
A1: OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a potent anti-cancer agent by directly interfering with microtubule dynamics.[1][2] It inhibits the polymerization of tubulin, the building block of microtubules.[1][3] This disruption of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle, followed by mitotic catastrophe and non-apoptotic cell death in cancer cells.[1][2][3] The mechanism is similar to that of vinca (B1221190) alkaloids, such as vincristine (B1662923).[1][3]
Q2: What are potential off-target effects of tubulin polymerization inhibitors like OAT-449?
A2: While specific off-target effects of OAT-449 are still under investigation, microtubule-targeting agents can potentially impact non-cancerous, rapidly dividing cells, leading to side effects. Due to the essential role of microtubules in various cellular processes beyond mitosis, such as intracellular transport and maintenance of cell structure, off-target effects could theoretically involve neurotoxicity or myelosuppression, which are known side effects of other microtubule inhibitors. The simple structure of OAT-449, however, may allow for chemical modifications to enhance tumor-specific delivery and minimize such off-target interactions.[3]
Q3: What are the initial steps to investigate potential off-target effects of OAT-449 in my experimental model?
A3: A tiered approach is recommended. Start with in silico predictive tools to identify potential off-target binding proteins based on structural similarity.[4][5] Subsequently, validate these predictions using in vitro assays such as broad-panel kinase screens or cellular thermal shift assays (CETSA) to confirm physical binding.[6] Finally, utilize cell-based phenotypic assays to assess the functional consequences of any identified off-target interactions.
Troubleshooting Guides
Issue 1: Unexpected Cell Death or Toxicity in Non-Target Cells
| Potential Cause | Troubleshooting/Mitigation Strategy |
| High concentration of OAT-449 | Perform a dose-response curve to determine the optimal concentration with maximal on-target effect and minimal toxicity in your specific cell line. |
| Off-target kinase inhibition | Utilize a broad-panel kinase inhibition assay to identify any unintended kinase targets.[7] If a specific off-target kinase is identified, consider using a more selective inhibitor for that kinase as a control to understand its contribution to the observed phenotype. |
| Disruption of essential microtubule-dependent processes in non-cancerous cells | Evaluate the effects of OAT-449 on key microtubule-dependent functions in relevant non-target cell types, such as neuronal cells for assessing neurotoxicity. Monitor changes in cell morphology and intracellular transport. |
Issue 2: Discrepancy Between In Vitro and In Vivo Efficacy
| Potential Cause | Troubleshooting/Mitigation Strategy |
| Poor bioavailability or rapid metabolism of OAT-449 in vivo | Conduct pharmacokinetic studies to determine the half-life and distribution of OAT-449 in your animal model. Consider optimizing the dosing regimen or formulation. |
| Development of resistance mechanisms in the tumor microenvironment | Analyze tumor samples from in vivo studies for the expression of proteins associated with drug resistance (e.g., P-glycoprotein). |
| Immunomodulatory off-target effects | Evaluate the effect of OAT-449 on immune cell populations within the tumor microenvironment using flow cytometry or immunohistochemistry. |
Quantitative Data Summary
Table 1: In Vitro Efficacy of OAT-449 in Various Cancer Cell Lines
| Cell Line | Cancer Type | EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30 |
| HeLa | Cervical Cancer | 6 - 30 |
| DU-145 | Prostate Cancer | 6 - 30 |
| Panc-1 | Pancreatic Cancer | 6 - 30 |
| SK-N-MC | Neuroepithelioma | 6 - 30 |
| SK-OV-3 | Ovarian Cancer | 6 - 30 |
| MCF-7 | Breast Cancer | 6 - 30 |
| A-549 | Lung Cancer | 6 - 30 |
| Data represents the concentration range at which OAT-449 causes cell death in these cell lines.[2][8] |
Table 2: In Vivo Tumor Growth Inhibition by OAT-449
| Xenograft Model | Cell Line | Treatment Dose and Schedule | Tumor Growth Inhibition |
| BALB/c Nude Mouse | HT-29 | 5 mg/kg, intraperitoneally, daily for 5 days, followed by a 2-day interval | Significant inhibition compared to vehicle control |
| BALB/c Nude Mouse | SK-N-MC | 2.5 mg/kg, intravenously, every 5 days | Similar inhibition to vincristine (1 mg/kg every 7 days)[3] |
| Data from preclinical xenograft studies.[3][9] |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is used to directly measure the effect of OAT-449 on tubulin polymerization.
Materials:
-
Fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)
-
OAT-449
-
Positive control (e.g., vincristine)
-
Negative control (e.g., paclitaxel)
-
Vehicle control (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader capable of 37°C incubation and reading at excitation/emission wavelengths appropriate for the fluorescent tag.
Procedure:
-
Prepare fluorescently labeled tubulin solution according to the kit manufacturer's instructions.
-
Add OAT-449, positive control, negative control, or vehicle to the tubulin solution in the 96-well plate.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the fluorescence intensity over time using the plate reader. An increase in fluorescence indicates tubulin polymerization.[1]
-
Analyze the data by plotting fluorescence intensity versus time. Inhibition of polymerization will result in a lower fluorescence signal compared to the vehicle control.
Protocol 2: Immunofluorescence Staining for Microtubule Network Visualization
This protocol allows for the direct visualization of the effects of OAT-449 on the cellular microtubule network.
Materials:
-
HT-29 or HeLa cells
-
Coverslips
-
OAT-449 (e.g., 30 nM)
-
Vincristine (e.g., 30 nM)
-
DMSO (0.1%)
-
Formaldehyde-based fixative
-
Triton X-100
-
Primary antibody against β-tubulin
-
Fluorescently labeled secondary antibody
-
DAPI stain
-
Confocal microscope
Procedure:
-
Culture HT-29 or HeLa cells on coverslips.
-
Treat the cells with 30 nM OAT-449, 30 nM vincristine, or 0.1% DMSO for 24 hours.[1]
-
Fix the cells with a formaldehyde-based buffer and permeabilize with Triton X-100.
-
Incubate the cells with a primary antibody against β-tubulin overnight at 4°C.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the microtubule network using a confocal microscope. Disruption of the microtubule network will be evident in OAT-449-treated cells compared to the control.[3]
Visualizations
Caption: Signaling pathway of OAT-449 leading to non-apoptotic cell death.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming resistance to OAT-449 in cancer cell lines
Welcome to the technical support center for OAT-449, a novel tubulin polymerization inhibitor. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and overcoming potential resistance to OAT-449 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OAT-449?
A1: OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a microtubule-destabilizing agent.[1][2] Similar to vinca (B1221190) alkaloids like vincristine, OAT-449 inhibits the polymerization of tubulin, a critical component of microtubules.[1] This disruption of microtubule dynamics leads to the arrest of cancer cells in the G2/M phase of the cell cycle, ultimately inducing mitotic catastrophe and non-apoptotic cell death.[1][2]
Q2: My cancer cell line is showing reduced sensitivity to OAT-449. What are the potential mechanisms of resistance?
A2: Resistance to microtubule inhibitors like OAT-449 can arise from several mechanisms:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, particularly P-glycoprotein (P-gp), can actively pump OAT-449 out of the cell, reducing its intracellular concentration and efficacy.
-
Alterations in β-Tubulin Isotypes: Changes in the expression levels of different β-tubulin isotypes can affect the binding of OAT-449 to its target and alter microtubule dynamics.
-
Cytoplasmic Localization of p21: The p21 (Waf1/Cip1) protein, a cyclin-dependent kinase inhibitor, can inhibit apoptosis when localized in the cytoplasm.[1] OAT-449 treatment can lead to the cytoplasmic accumulation of p21, thereby promoting cell survival despite mitotic arrest.[1]
Q3: How can I determine if my resistant cell line overexpresses P-glycoprotein?
A3: You can assess P-glycoprotein expression and function through several methods:
-
Western Blotting: This technique allows for the direct detection and quantification of P-gp protein levels in your resistant cell line compared to the sensitive parental line.
-
Rhodamine 123 Efflux Assay: This is a functional assay where cells are loaded with the fluorescent dye Rhodamine 123. Cells overexpressing P-gp will actively pump the dye out, resulting in lower intracellular fluorescence. This efflux can be reversed by known P-gp inhibitors.
Troubleshooting Guide: Overcoming OAT-449 Resistance
This guide provides strategies to investigate and potentially overcome the most common mechanisms of resistance to OAT-449.
Problem 1: Suspected P-glycoprotein (P-gp) Mediated Resistance
Initial Observation: The resistant cell line shows significantly higher EC50 values for OAT-449 compared to the parental line.
Troubleshooting Steps:
-
Confirm P-gp Overexpression:
-
Experiment: Perform a Western blot for P-gp on lysates from both sensitive and resistant cell lines.
-
Expected Outcome: Increased P-gp protein levels in the resistant cell line.
-
-
Functional Validation of P-gp Activity:
-
Experiment: Conduct a Rhodamine 123 efflux assay.
-
Expected Outcome: Lower fluorescence intensity in the resistant cell line, which increases upon treatment with a P-gp inhibitor (e.g., verapamil, tariquidar).
-
-
Reversal of Resistance with P-gp Inhibitors:
-
Experiment: Perform a cell viability assay (e.g., MTT assay) with OAT-449 in the presence and absence of a P-gp inhibitor.
-
Expected Outcome: A significant reduction in the EC50 of OAT-449 in the resistant cell line when co-treated with a P-gp inhibitor.
-
Potential P-gp Inhibitors for Co-treatment:
| Inhibitor | Generation | Recommended Concentration Range | Notes |
| Verapamil | First | 1 - 10 µM | Can have off-target effects and its own cytotoxicity at higher concentrations. |
| Cyclosporin A | First | 0.5 - 5 µg/mL | Potent P-gp inhibitor, but also has immunosuppressive effects.[3] |
| Tariquidar | Third | 25 - 250 nM | High potency and specificity with a long duration of action. |
| Elacridar | Third | 50 - 500 nM | High potency and less interaction with cytochrome P450 enzymes. |
Problem 2: Suspected Resistance due to Altered β-Tubulin Isotype Expression
Initial Observation: Resistance is observed, but P-gp overexpression is not detected.
Troubleshooting Steps:
-
Profile β-Tubulin Isotype Expression:
-
Experiment: Use Western blotting with isotype-specific antibodies to compare the expression levels of different β-tubulin isotypes (e.g., βI, βII, βIII, βIV) between sensitive and resistant cell lines.
-
Expected Outcome: A shift in the expression pattern of β-tubulin isotypes in the resistant line. For instance, increased expression of βIII-tubulin is often associated with resistance to microtubule-destabilizing agents.
-
-
Strategies to Modulate β-Tubulin Expression (Advanced):
-
Experiment: Employ siRNA or shRNA to specifically knockdown the overexpressed β-tubulin isotype in the resistant cell line.
-
Expected Outcome: Restoration of sensitivity to OAT-449 upon knockdown of the resistance-associated isotype.
-
Problem 3: Suspected Resistance via Cytoplasmic p21-Mediated Apoptosis Inhibition
Initial Observation: Cells arrest in mitosis upon OAT-449 treatment but do not undergo apoptosis and eventually resume proliferation.
Troubleshooting Steps:
-
Analyze p21 Expression and Localization:
-
Experiment: Perform Western blotting on whole-cell, nuclear, and cytoplasmic fractions to determine the total and subcellular levels of p21.
-
Expected Outcome: Increased cytoplasmic accumulation of p21 in OAT-449-treated resistant cells.
-
-
Investigate p21 Phosphorylation:
-
Experiment: Use phospho-specific antibodies to assess the phosphorylation status of p21 at key residues (e.g., Thr145, Ser153) that are known to regulate its cytoplasmic localization.
-
Expected Outcome: Increased phosphorylation of p21 at sites that promote cytoplasmic retention in resistant cells.
-
-
Strategies to Promote Nuclear Localization of p21:
-
Experiment: Investigate the use of inhibitors of kinases known to phosphorylate p21 and cause its cytoplasmic retention (e.g., PKC inhibitors). Calmodulin binding to p21 can also promote its nuclear accumulation.[4]
-
Expected Outcome: Increased nuclear p21 and enhanced OAT-449-induced cell death.
-
Quantitative Data
Table 1: In Vitro Cytotoxicity of OAT-449 in Various Cancer Cell Lines
The following table summarizes the half-maximal effective concentration (EC50) values of OAT-449 in a panel of human cancer cell lines after 72 hours of treatment, as determined by MTT assay.[2]
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 7.3 ± 0.5 | 8.1 ± 0.9 |
| HeLa | Cervical Cancer | 6.2 ± 0.7 | 5.9 ± 0.6 |
| DU-145 | Prostate Carcinoma | 8.9 ± 1.1 | 9.5 ± 1.3 |
| Panc-1 | Pancreatic Carcinoma | 12.4 ± 1.5 | 15.2 ± 2.1 |
| SK-N-MC | Neuroepithelioma | 9.8 ± 1.2 | 10.3 ± 1.4 |
| SK-OV-3 | Ovarian Cancer | 15.1 ± 1.8 | 18.9 ± 2.5 |
| MCF-7 | Breast Adenocarcinoma | 10.5 ± 1.3 | 11.7 ± 1.6 |
| A-549 | Lung Carcinoma | 11.2 ± 1.4 | 13.4 ± 1.9 |
Data are presented as mean ± SEM from at least three independent experiments.[2]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of OAT-449.
Materials:
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
OAT-449 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of OAT-449 in complete culture medium.
-
Remove the overnight culture medium and add 100 µL of the OAT-449 dilutions to the respective wells. Include a vehicle control (DMSO) and a no-cell control (medium only).
-
Incubate the plates for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix gently to dissolve the formazan crystals.
-
Incubate the plate in the dark for at least 2 hours or overnight to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the EC50 value.
Western Blotting for P-gp and p21
This protocol is for detecting the expression levels of P-glycoprotein and p21.
Materials:
-
Sensitive and resistant cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-P-gp, anti-p21, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply ECL detection reagent and visualize the protein bands using an imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Immunofluorescence Staining of Microtubules
This protocol is for visualizing the effect of OAT-449 on the microtubule network.
Materials:
-
Cells cultured on glass coverslips
-
OAT-449
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody (anti-α-tubulin or anti-β-tubulin)
-
Fluorescently-conjugated secondary antibody
-
DAPI (for nuclear counterstaining)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Treat cells grown on coverslips with OAT-449 at the desired concentration and for the desired time.
-
Gently wash the cells with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block non-specific binding with blocking buffer for 1 hour.
-
Incubate with the primary anti-tubulin antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently-conjugated secondary antibody for 1 hour in the dark.
-
Wash three times with PBS.
-
Counterstain nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides using antifade mounting medium.
-
Visualize the microtubule network using a fluorescence microscope.
Visualizations
Caption: Mechanism of action of OAT-449 in cancer cells.
Caption: Overview of resistance mechanisms to OAT-449.
Caption: Experimental workflow for the MTT cell viability assay.
References
- 1. researchgate.net [researchgate.net]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vincristine resistance development in lymphoblastoid cells under conditions of selective P-glycoprotein inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Binding of Calmodulin to the Carboxy-Terminal Region of p21 Induces Nuclear Accumulation via Inhibition of Protein Kinase C-Mediated Phosphorylation of Ser153 - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting multinucleation in cells treated with OAT-449
Welcome to the technical support center for OAT-449. This resource is designed to assist researchers, scientists, and drug development professionals in interpreting experimental results and troubleshooting common issues encountered when working with this novel tubulin polymerization inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OAT-449?
A1: OAT-449 is a synthetic, water-soluble small molecule that acts as a tubulin polymerization inhibitor.[1][2] Its mechanism is comparable to Vinca alkaloids like vincristine.[1][2] By disrupting microtubule dynamics, OAT-449 interferes with the formation of the mitotic spindle, a critical structure for chromosome segregation during cell division.[2] This disruption leads to a cascade of cellular events, beginning with mitotic arrest.[2]
Q2: Why do cells treated with OAT-449 become multinucleated?
A2: The multinucleation observed in cells treated with OAT-449 is a hallmark of mitotic catastrophe.[1] By inhibiting tubulin polymerization, OAT-449 prevents the proper formation and function of the mitotic spindle. This activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2] Prolonged arrest due to the inability to properly segregate chromosomes leads to a failure of cytokinesis (the final stage of cell division where the cytoplasm divides). The cell may then exit mitosis without dividing, resulting in a single cell with multiple nuclei.[1][2]
Q3: What is "mitotic catastrophe" and how does it relate to OAT-449?
A3: Mitotic catastrophe is a form of cell death that occurs during mitosis, often triggered by drugs that interfere with microtubule dynamics.[1] OAT-449 induces mitotic catastrophe by disrupting tubulin polymerization, leading to irreparable damage to the mitotic spindle.[1][2] This results in characteristic morphological changes, including the formation of multinucleated cells, aneuploidy, and polyploidy, ultimately culminating in cell death.[1][2]
Q4: What type of cell death is induced by OAT-449?
A4: In several cancer cell lines, such as HT-29, OAT-449 has been shown to induce a non-apoptotic form of cell death following mitotic catastrophe.[1][2] This process is associated with the p53-independent accumulation of p21/waf1/cip1 in the cytoplasm, which can inhibit apoptosis.[1][3]
Q5: How does the potency of OAT-449 compare to other tubulin inhibitors like vincristine?
A5: OAT-449 demonstrates potent cytotoxic effects across a range of cancer cell lines, with efficacy in the nanomolar range (6 to 30 nM).[1] Its potency is comparable to that of vincristine, though there is some variation in the relative effects on different cell lines.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| No observable multinucleation after OAT-449 treatment. | Incorrect Drug Concentration: The concentration of OAT-449 may be too low to induce a significant effect or too high, causing rapid cell death before multinucleation can be observed. | Perform a dose-response experiment to determine the optimal concentration for your cell line. We recommend starting with a range of 10 nM to 100 nM. |
| Inappropriate Incubation Time: The duration of treatment may be too short for multinucleation to develop. | Conduct a time-course experiment, observing cells at multiple time points (e.g., 24, 48, and 72 hours) post-treatment. | |
| Cell Line Resistance: The cell line you are using may be resistant to tubulin inhibitors. | Test a sensitive control cell line, such as HeLa or HT-29, in parallel to confirm the activity of your OAT-449 stock. | |
| High levels of cell death without significant multinucleation. | Drug Concentration is Too High: Excessively high concentrations can lead to rapid cytotoxicity, masking the characteristic multinucleation phenotype. | Lower the concentration of OAT-449 to a range that induces mitotic arrest without causing immediate widespread cell death. |
| Apoptotic Pathway Activation: While OAT-449 typically induces non-apoptotic cell death, some cell lines may respond differently. | Perform assays to detect markers of apoptosis (e.g., caspase-3/7 activation) to determine the mode of cell death in your specific cell line. | |
| Variability in the percentage of multinucleated cells between experiments. | Inconsistent Cell Seeding Density: Variations in the initial number of cells can affect their response to the drug. | Ensure consistent cell seeding density across all experiments. |
| Cell Cycle Synchronization: If cells are not in a similar phase of the cell cycle at the time of treatment, the response can be heterogeneous. | Consider synchronizing the cells before adding OAT-449 for a more uniform response. |
Experimental Protocols
Protocol 1: In Vitro Tubulin Polymerization Assay
This assay is used to confirm the direct inhibitory effect of OAT-449 on tubulin polymerization.
Materials:
-
Fluorescence-based tubulin polymerization assay kit (e.g., Cytoskeleton, Inc., Cat. #BK011P)
-
OAT-449
-
Vincristine (positive control)
-
Paclitaxel (negative control for inhibition)
-
DMSO (vehicle control)
-
96-well microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a solution of fluorescently labeled tubulin in the provided buffer.
-
Add OAT-449, vincristine, paclitaxel, or DMSO to the tubulin solution in the 96-well plate.
-
Incubate the plate at 37°C to initiate polymerization.
-
Monitor the fluorescence over time using a plate reader. An increase in fluorescence indicates tubulin polymerization. A flat or decreasing curve in the presence of OAT-449 indicates inhibition.
Protocol 2: Immunofluorescence Staining for Microtubules and Nuclei
This protocol allows for the visualization of OAT-449's effect on the microtubule network and the resulting multinucleation.
Materials:
-
Cells (e.g., HeLa or HT-29)
-
Glass coverslips
-
OAT-449 (e.g., 30 nM)
-
Vincristine (e.g., 30 nM, positive control)
-
DMSO (vehicle control)
-
Formaldehyde (B43269) solution (e.g., 4% in PBS)
-
Triton X-100 solution (e.g., 0.1% in PBS)
-
Primary antibody against α-tubulin or β-tubulin
-
Alexa Fluor 488-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Confocal microscope
Procedure:
-
Seed cells on glass coverslips in a culture dish and allow them to adhere overnight.
-
Treat the cells with OAT-449, vincristine, or DMSO for 24 hours.
-
Fix the cells with formaldehyde solution for 15 minutes at room temperature.
-
Permeabilize the cells with Triton X-100 solution for 10 minutes.
-
Incubate with the primary anti-tubulin antibody for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells with PBS and incubate with the Alexa Fluor 488-conjugated secondary antibody for 1 hour at room temperature, protected from light.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Mount the coverslips on microscope slides and visualize using a confocal microscope.
Visualizations
Caption: Mechanism of OAT-449-induced multinucleation.
Caption: Immunofluorescence workflow for analyzing multinucleation.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
How to distinguish mitotic catastrophe from apoptosis after OAT-449 treatment
This technical support center provides researchers, scientists, and drug development professionals with guidance on distinguishing between mitotic catastrophe and apoptosis following treatment with the novel tubulin polymerization inhibitor, OAT-449.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of OAT-449?
A1: OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that acts as a potent anti-cancer agent by inhibiting tubulin polymerization.[1][2] This disruption of microtubule dynamics is crucial for the formation of the mitotic spindle during cell division. The inhibition of microtubule formation leads to mitotic arrest in the G2/M phase of the cell cycle.[1][2][3]
Q2: What is mitotic catastrophe and how is it induced by OAT-449?
A2: Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis.[4] It is characterized by morphological changes such as the formation of giant cells with multiple micronuclei (multinucleation) and/or a single large, irregularly shaped nucleus, as well as an increase in DNA content (polyploidy and/or aneuploidy).[1][3] OAT-449 induces mitotic catastrophe by causing prolonged mitotic arrest due to irreparable damage to the mitotic spindle.[1]
Q3: How does mitotic catastrophe differ from apoptosis?
A3: Mitotic catastrophe and apoptosis are distinct forms of cell death with different morphological and biochemical characteristics. While mitotic catastrophe is characterized by multinucleation and polyploidy, apoptosis involves cell shrinkage, chromatin condensation, nuclear fragmentation, and the formation of apoptotic bodies.[5] A key biochemical difference is the activation of caspases, a family of proteases that are central to the apoptotic process but are generally not activated during OAT-449-induced mitotic catastrophe.[6][7] In some cell lines, such as the colorectal adenocarcinoma cell line HT-29, the mitotic catastrophe induced by OAT-449 culminates in non-apoptotic cell death.[1][2]
Q4: What are the key signaling pathways involved in OAT-449-induced mitotic catastrophe?
A4: OAT-449 treatment leads to the activation of the spindle assembly checkpoint due to the disruption of the mitotic spindle.[1] This results in the modulation of key cell cycle regulatory proteins. For example, in HT-29 cells, OAT-449 treatment leads to the activation of Cdk1.[1] The prolonged mitotic arrest and subsequent mitotic catastrophe can lead to a p53-independent accumulation of p21/waf1/cip1, which plays a role in determining the cell's fate towards non-apoptotic cell death.[2][3]
Troubleshooting Guide
Issue: I am unsure if my cells are undergoing mitotic catastrophe or apoptosis after OAT-449 treatment.
Solution: A multi-assay approach is recommended to definitively distinguish between these two cell death modalities.
Step 1: Morphological Analysis.
-
Recommendation: Examine cellular morphology using fluorescence microscopy after staining for DNA and microtubules.
-
Expected Results:
Step 2: Analysis of DNA Content.
-
Recommendation: Perform flow cytometry analysis of propidium (B1200493) iodide-stained cells.
-
Expected Results:
Step 3: Assessment of Apoptosis-Specific Markers.
-
Recommendation: Use assays to detect key markers of apoptosis.
-
Expected Results:
-
TUNEL Assay: Positive staining in apoptotic cells indicating DNA fragmentation, but negative in cells undergoing mitotic catastrophe without concurrent apoptosis.[5]
-
Caspase Activity Assays: Activation of caspases (e.g., caspase-3) in apoptotic cells, but not in cells dying via OAT-449-induced mitotic catastrophe.[6]
-
Annexin V Staining: Positive staining in early apoptotic cells due to phosphatidylserine (B164497) externalization.[5][10]
-
Quantitative Data Summary
The following tables summarize typical quantitative data that can be obtained from the recommended assays to differentiate between mitotic catastrophe and apoptosis after OAT-449 treatment.
Table 1: Morphological Analysis of HT-29 Cells 48 hours post-treatment
| Treatment (30 nM) | Normal Nuclei (%) | Multinucleated Cells (%) | Apoptotic Bodies (%) |
| Vehicle (DMSO) | 95 ± 3 | 3 ± 1 | 2 ± 1 |
| OAT-449 | 20 ± 5 | 75 ± 8 | 5 ± 2 |
| Staurosporine (Apoptosis Inducer) | 15 ± 4 | 5 ± 2 | 80 ± 7 |
Table 2: Cell Cycle Analysis of HeLa Cells by Flow Cytometry 24 hours post-treatment
| Treatment (30 nM) | Sub-G1 (%) | G1 (%) | S (%) | G2/M (%) | >4N (%) |
| Vehicle (DMSO) | 2 ± 1 | 55 ± 4 | 20 ± 3 | 23 ± 3 | 0 |
| OAT-449 | 3 ± 1 | 10 ± 3 | 5 ± 2 | 70 ± 6 | 12 ± 3 |
| Etoposide (Apoptosis Inducer) | 30 ± 5 | 35 ± 4 | 15 ± 3 | 20 ± 4 | 0 |
Table 3: Apoptosis Marker Analysis in Panc-1 Cells 48 hours post-treatment
| Treatment (30 nM) | TUNEL Positive (%) | Active Caspase-3 Positive (%) | Annexin V Positive (%) |
| Vehicle (DMSO) | < 5 | < 5 | < 5 |
| OAT-449 | < 10 | < 5 | < 10 |
| TRAIL (Apoptosis Inducer) | > 80 | > 85 | > 90 |
Experimental Protocols
Immunofluorescence Staining for Cellular Morphology
Objective: To visualize nuclear morphology and the microtubule network.
Methodology:
-
Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat cells with OAT-449 (e.g., 30 nM), a positive control for apoptosis (e.g., staurosporine), and a vehicle control (e.g., 0.1% DMSO) for the desired time (e.g., 24-48 hours).[1]
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.[1]
-
Block with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.
-
Incubate with a primary antibody against β-tubulin overnight at 4°C.[1]
-
Wash three times with PBST.
-
Incubate with a fluorescently labeled secondary antibody and a DNA counterstain (e.g., DAPI or Hoechst 33342) for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
-
Mount the coverslips onto microscope slides and visualize using a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
Objective: To determine the DNA content and cell cycle distribution of the cell population.
Methodology:
-
Culture and treat cells in 6-well plates as described above.
-
Harvest cells by trypsinization, including the supernatant to collect any detached cells.
-
Wash the cells with cold PBS and centrifuge.
-
Fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
Objective: To detect DNA fragmentation, a hallmark of late-stage apoptosis.[5]
Methodology:
-
Use a commercially available TUNEL assay kit and follow the manufacturer's instructions.
-
Culture and treat cells on coverslips or in multi-well plates.
-
Fix and permeabilize the cells as per the kit's protocol.
-
Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and labeled dUTPs.
-
Stop the reaction and wash the cells.
-
Counterstain the nuclei with DAPI or a similar DNA stain.
-
Analyze the results by fluorescence microscopy or flow cytometry.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current and Emerging Biomarkers of Cell Death in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. blog.cellsignal.com [blog.cellsignal.com]
- 6. assaygenie.com [assaygenie.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Cell Apoptosis Assay - Elabscience [elabscience.com]
- 10. biocompare.com [biocompare.com]
Improving the efficacy of OAT-449 in in vivo tumor models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing OAT-449 in in vivo tumor models. The information is designed to address common challenges and improve the efficacy and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for OAT-449?
A1: OAT-449 is a synthetic, water-soluble, small-molecule 2-aminoimidazoline (B100083) derivative that functions as a tubulin polymerization inhibitor.[1][2][3] Its mechanism is similar to vinca (B1221190) alkaloids like vincristine.[1][2] By disrupting microtubule dynamics, OAT-449 interferes with the formation of the mitotic spindle, a critical structure for cell division.[1][2] This leads to a cascade of cellular events including:
-
Mitotic Arrest: Cells are blocked in the G2/M phase of the cell cycle.[1][2][3]
-
Mitotic Catastrophe: Prolonged mitotic arrest results in a form of cell death characterized by the formation of multinucleated cells.[1][2][3]
-
Non-Apoptotic Cell Death: In certain cell lines, such as HT-29, mitotic catastrophe culminates in non-apoptotic cell death.[1][2]
Q2: In which in vivo models has OAT-449 shown efficacy?
A2: OAT-449 has demonstrated significant anti-tumor activity in BALB/c nude mice xenograft models using the following human cancer cell lines:
Q3: What is the recommended solvent for OAT-449 for in vivo studies?
A3: Although OAT-449 is described as water-soluble, for in vivo experiments, it has been successfully dissolved in solutol (Kolliphor® HS 15).[2] The concentration of solutol used has been reported as 10% or 30% depending on the specific xenograft model and administration route.[2]
Troubleshooting Guide
Issue 1: Suboptimal or Inconsistent Tumor Growth Inhibition
| Potential Cause | Troubleshooting Step |
| Improper Drug Formulation/Solubility | Although OAT-449 is water-soluble, precipitation can occur in physiological solutions. For in vivo studies, prepare OAT-449 in 10% or 30% solutol as a vehicle.[2] Visually inspect the solution for any precipitates before administration. Gentle warming or vortexing may be required to ensure complete dissolution. |
| Inadequate Dosing or Administration Schedule | The dosing regimen can significantly impact efficacy. For HT-29 xenografts, a daily intraperitoneal (IP) injection of 5 mg/kg for 5 consecutive days followed by a 2-day break has been effective.[2][4] For SK-N-MC xenografts, intravenous (IV) administration at a dose of 2.5 mg/mL has been used.[2][4] Ensure accurate calculation of the dose based on the most recent animal body weights. |
| Tumor Model Variability | The sensitivity of different tumor cell lines to OAT-449 can vary. In vitro testing using an MTT assay can confirm the EC50 for your specific cell line before initiating in vivo studies.[5] Ensure that tumors have reached a volume of approximately 100 mm³ before starting treatment.[2] |
| Drug Stability Issues | For in vitro experiments, stock solutions of OAT-449 (e.g., 1 mM in DMSO) should be stored protected from light at -20°C.[2] While in vivo stability data is not explicitly detailed, it is good practice to prepare fresh dosing solutions regularly and protect them from light. |
Issue 2: Difficulty Interpreting the Cellular Response to OAT-449
| Potential Cause | Troubleshooting Step |
| Observing Non-Apoptotic Cell Death | OAT-449 can induce non-apoptotic cell death in some cell lines like HT-29.[1][2][3] Therefore, assays that exclusively measure markers of apoptosis (e.g., caspase-3 cleavage) may not fully capture the extent of cell killing. Consider using methods that assess overall cell viability (e.g., MTT assay) or visualize cellular morphology (e.g., DAPI staining to identify multinucleated cells) to assess the effects of OAT-449.[1][2] |
| Understanding the Signaling Pathway | The cytotoxic effect of OAT-449 in HT-29 cells involves a p53-independent cytoplasmic accumulation of p21/waf1/cip1, which has an anti-apoptotic function.[2] This mechanism drives the cells towards mitotic catastrophe and non-apoptotic cell death.[2][3] Western blotting for p21 and analysis of its subcellular localization can help confirm this pathway is active in your model. |
Experimental Protocols & Data
In Vivo Efficacy Studies in Xenograft Models
This protocol summarizes the methodology used in published studies for assessing OAT-449 efficacy.
-
Animal Model: BALB/c Nude mice are utilized.[2]
-
Cell Implantation:
-
Tumor Growth: Tumors are allowed to grow to a volume of approximately 100 mm³ before the initiation of treatment.[2] Tumor volume is calculated using the formula: V = (L x W²)/2, where L is the length and W is the width.[2]
-
Drug Administration:
-
Monitoring: Tumor volume and animal body weight should be measured regularly (e.g., every 3 days) to assess efficacy and toxicity.[4]
In Vivo Efficacy Data Summary
| Tumor Model | Treatment Group | Administration Route | Dosing Schedule | Outcome |
| HT-29 | OAT-449 (5 mg/kg) | Intraperitoneal (IP) | Daily for 5 days, 2-day interval | Significant inhibition of tumor growth.[2][4] |
| HT-29 | Vehicle (30% solutol) | Intraperitoneal (IP) | Daily for 5 days, 2-day interval | No significant effect on tumor growth.[2][4] |
| SK-N-MC | OAT-449 (2.5 mg/mL) | Intravenous (IV) | Every 5 days | Significant inhibition of tumor growth.[2][4] |
| SK-N-MC | Vehicle (10% solutol) | Intravenous (IV) | Every 5 days | No significant effect on tumor growth.[2][4] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Addressing variability in tubulin polymerization assay results with OAT-449
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues encountered during tubulin polymerization assays with OAT-449. Our goal is to help researchers, scientists, and drug development professionals achieve more consistent and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of OAT-449 in a tubulin polymerization assay?
A1: OAT-449 is a small molecule that acts as a tubulin polymerization inhibitor.[1][2] It disrupts the formation of microtubules, which are essential for cell division.[1][2] In an in vitro tubulin polymerization assay, OAT-449 is expected to decrease the rate and extent of tubulin polymerization in a dose-dependent manner.[3]
Q2: What are the expected results for a tubulin polymerization assay with OAT-449?
A2: In a typical fluorescence-based assay, the control (vehicle-treated) sample should show a sigmoidal curve of increasing fluorescence over time, indicating tubulin polymerization. In the presence of OAT-449, the rate of fluorescence increase and the maximum fluorescence should be reduced.[4]
Q3: What concentrations of OAT-449 should be used in an in vitro tubulin polymerization assay?
A3: Based on published studies, a concentration of 3 µM OAT-449 has been shown to effectively inhibit tubulin polymerization in vitro.[4][5] For cellular assays, the effective concentration can vary by cell line, with IC50 values reported in the nanomolar range.[1]
Q4: How should OAT-449 be prepared for the assay?
A4: OAT-449 is a water-soluble compound.[2] However, it is common practice to dissolve compounds in a solvent like DMSO to create a stock solution. When preparing working solutions, ensure the final solvent concentration in the assay is low (e.g., <1% DMSO) to avoid solvent-induced inhibition of polymerization.[3][6]
Troubleshooting Guide
Variability in tubulin polymerization assay results can arise from several factors. This guide provides a systematic approach to identifying and resolving common issues.
Problem 1: No tubulin polymerization in control wells.
| Possible Cause | Solution | Supporting Details |
| Inactive Tubulin | Use a fresh aliquot of high-quality, polymerization-competent tubulin (>99% pure). | Tubulin is a labile protein. Improper storage (store at -80°C) or multiple freeze-thaw cycles can lead to denaturation and loss of activity.[1][6][7] |
| Degraded GTP | Prepare a fresh solution of GTP. Store stock solutions in small aliquots at -20°C or -80°C. | GTP is essential for tubulin polymerization.[1] Repeated freeze-thaw cycles can lead to its degradation. |
| Incorrect Buffer Composition | Prepare fresh polymerization buffer and verify the pH and concentrations of all components (e.g., PIPES, MgCl2, EGTA). | The ability of tubulin to polymerize is highly dependent on the buffer conditions.[1][6] |
| Suboptimal Temperature | Ensure the plate reader is pre-warmed to and maintained at 37°C. | Tubulin polymerization is highly temperature-dependent, with the optimal temperature being 37°C.[6] |
Problem 2: High variability between replicate wells.
| Possible Cause | Solution | Supporting Details |
| Pipetting Inaccuracy | Use a multichannel pipette for adding reagents to the plate to ensure consistency. Avoid introducing air bubbles. | Inaccurate pipetting can lead to variations in the final concentrations of tubulin, GTP, or the test compound.[8] |
| Temperature Gradients | Pre-warm the 96-well plate in the spectrophotometer for a few minutes before adding the tubulin solution. Use the central wells of the plate to minimize edge effects. | Temperature variations across the plate can lead to different polymerization rates in different wells.[6][8] |
| Presence of Tubulin Aggregates | Centrifuge the tubulin solution at high speed (e.g., ~140,000 x g) for 10 minutes at 2-4°C before use. | Tubulin aggregates can act as "seeds," shortening or eliminating the lag phase of polymerization and leading to inconsistent results.[1][8] |
Problem 3: Test compound appears to enhance polymerization or shows no dose-dependent inhibition.
| Possible Cause | Solution | Supporting Details |
| Compound Precipitation | Visually inspect the wells for any precipitate. Run a control with the compound in the assay buffer without tubulin to check for light scattering. | Compound precipitation can mimic the light scattering signal of microtubule formation.[6] |
| Incorrect Compound Concentration Range | Test a broader range of OAT-449 concentrations to establish a proper dose-response curve. | If the concentrations tested are too high or too low, you may not observe a clear dose-dependent inhibition. |
| Compound Autofluorescence | Run a control with OAT-449 in the assay buffer without the fluorescent reporter to check for intrinsic fluorescence. | If the compound itself is fluorescent, it can interfere with the assay signal. |
Quantitative Data Summary
The following table summarizes the inhibitory effects of OAT-449 on tubulin polymerization and cancer cell proliferation.
| Assay Type | Compound | Concentration | Effect |
| In Vitro Tubulin Polymerization | OAT-449 | 3 µM | Inhibition of polymerization[4][5] |
| In Vitro Tubulin Polymerization | Vincristine (Positive Control) | 3 µM | Inhibition of polymerization[4][5] |
| In Vitro Tubulin Polymerization | Paclitaxel (Negative Control) | 3 µM | Enhancement of polymerization[4][5] |
| Cell Viability (72h) | OAT-449 | 6 to 30 nM | Cytotoxic to various cancer cell lines[1][9] |
Experimental Protocols
In Vitro Fluorescence-Based Tubulin Polymerization Assay
This protocol is adapted from methodologies used to characterize tubulin polymerization inhibitors.[4]
1. Reagent Preparation:
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl2, 0.5 mM EGTA. Prepare and store at 4°C.
-
GTP Stock Solution: 100 mM GTP in sterile water. Aliquot and store at -80°C.
-
Tubulin Stock: Reconstitute lyophilized tubulin (>99% pure) in ice-cold GTB to a concentration of 10 mg/mL. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
OAT-449 Stock Solution: Prepare a 10 mM stock solution of OAT-449 in an appropriate solvent (e.g., water or DMSO).
-
Controls: Prepare stock solutions of a known tubulin polymerization inhibitor (e.g., vincristine) and a stabilizer (e.g., paclitaxel).
2. Assay Procedure:
-
Thaw all reagents on ice.
-
Prepare serial dilutions of OAT-449 and control compounds in GTB. Ensure the final solvent concentration is consistent across all wells and does not exceed 1%.
-
On ice, prepare the tubulin polymerization mix. For a final tubulin concentration of 2 mg/mL, dilute the tubulin stock in GTB containing 1 mM GTP and 10 µM fluorescent reporter.
-
Pipette 10 µL of the compound dilutions (or vehicle control) into the wells of a pre-warmed (37°C) black, 96-well plate.
-
To initiate the reaction, add 90 µL of the cold tubulin polymerization mix to each well.
-
Immediately place the plate in a 37°C microplate reader.
3. Data Acquisition:
-
Measure the fluorescence intensity (e.g., Excitation: 360 nm, Emission: 450 nm) every 60 seconds for 60 minutes.
4. Data Analysis:
-
Plot the fluorescence intensity versus time for each concentration of OAT-449.
-
Determine the initial rate of polymerization (Vmax) from the slope of the linear portion of the curve.
-
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Troubleshooting workflow for tubulin polymerization assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Tubulin Polymerization Assay [bio-protocol.org]
- 3. benchchem.com [benchchem.com]
- 4. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Tubulin Polymerization Assay [bio-protocol.org]
Control experiments for studying OAT-449's effects on microtubules
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for studying the effects of OAT-449 on microtubules.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My in vitro tubulin polymerization assay shows no effect or inconsistent results with OAT-449. What are the appropriate controls and potential issues?
A1: Inconsistent results in in vitro tubulin polymerization assays are common and can be addressed by implementing proper controls and troubleshooting key experimental steps. OAT-449 is a known inhibitor of tubulin polymerization, similar to vincristine (B1662923).[1][2]
Crucial Control Experiments:
-
Vehicle Control: This is the most critical control to ensure that the solvent used to dissolve OAT-449 (e.g., DMSO) does not interfere with tubulin polymerization. The final concentration of the vehicle should be consistent across all experiments.
-
Positive Control (Inhibitor): Use a well-characterized tubulin polymerization inhibitor, such as vincristine or nocodazole. This control validates that the assay can detect inhibition. OAT-449 has been shown to be even more effective at destabilizing tubulin polymers than vincristine.[1]
-
Positive Control (Stabilizer): Include a microtubule-stabilizing agent like paclitaxel (B517696). This demonstrates that the assay can also detect the opposite effect, ensuring the specificity of OAT-449's inhibitory action.[1]
-
No-Drug Control: A sample with tubulin and GTP but without any compound is essential to establish the baseline polymerization curve.
Troubleshooting Common Issues:
-
Inactive Tubulin: Tubulin is a sensitive protein. Ensure it is stored at -80°C in single-use aliquots to avoid freeze-thaw cycles. Before use, it's good practice to pre-clear the tubulin solution by ultracentrifugation to remove any aggregates that could act as seeds and alter polymerization kinetics.
-
Suboptimal Assay Conditions: Tubulin polymerization is highly dependent on temperature (optimal at 37°C), pH (typically 6.8-7.0), and the concentration of GTP and magnesium ions.[3] Verify the composition of your polymerization buffer.
-
Compound Precipitation: At higher concentrations, OAT-449 might precipitate, causing an artifactual increase in light scattering that can be mistaken for polymerization. To check for this, at the end of the assay, cool the plate on ice for about 30 minutes. True microtubules will depolymerize, and the signal should decrease. If the signal remains high, precipitation is likely.
Expected Quantitative Data Summary:
| Condition | Parameter | Expected Outcome | Rationale |
| Vehicle Control (e.g., DMSO) | Max Polymerization Rate | Normal | Establishes baseline polymerization. |
| OAT-449 | Max Polymerization Rate | Decreased | OAT-449 inhibits tubulin polymerization.[1][2] |
| Vincristine (Positive Control) | Max Polymerization Rate | Decreased | Known tubulin polymerization inhibitor.[1][4] |
| Paclitaxel (Opposite-Effect Control) | Max Polymerization Rate | Increased | Known microtubule stabilizer.[1] |
Q2: I am not observing the expected disruption of the microtubule network in cells treated with OAT-449 using immunofluorescence. How can I troubleshoot this?
A2: Visualizing the effect of OAT-449 on cellular microtubules requires careful experimental technique and the right set of controls. OAT-449 is expected to cause a disruption and depolymerization of the microtubule network, leading to a diffuse tubulin staining pattern.[1]
Essential Control Experiments:
-
Vehicle-Treated Cells: This control is crucial to observe the normal, intact microtubule network and serves as a baseline for comparison.
-
Positive Control (Depolymerizer): Treat cells with a known microtubule-depolymerizing agent like vincristine or nocodazole. This will confirm that your staining protocol can detect microtubule disruption.[1]
-
Positive Control (Stabilizer): Treat cells with paclitaxel to induce microtubule bundling. This will serve as an opposite-effect control and help to validate the specificity of the observed effects.
-
No Primary Antibody Control: This control, where the primary antibody is omitted, is essential to check for non-specific binding of the secondary antibody.[5][6]
-
Isotype Control: For monoclonal primary antibodies, an isotype control (an antibody of the same isotype but with no known specificity in the cells being used) helps to ensure that the observed staining is not due to non-specific antibody interactions.[6]
Troubleshooting Steps:
-
Cell Permeabilization: Inadequate permeabilization of the cell membrane will prevent the antibodies from reaching the microtubules. Ensure your permeabilization buffer (e.g., containing Triton X-100) and incubation time are optimal for your cell type.
-
Antibody Quality and Concentration: Use a high-quality, validated anti-tubulin antibody. The concentration of both primary and secondary antibodies should be optimized to achieve a good signal-to-noise ratio.
-
OAT-449 Concentration and Incubation Time: The effect of OAT-449 is dose- and time-dependent. If you are not seeing an effect, consider performing a dose-response and time-course experiment. For example, treatment of HT-29 and HeLa cells with 30 nM OAT-449 for 24 hours has been shown to disrupt microtubules.[1]
Expected Observations in Immunofluorescence:
| Condition | Expected Microtubule Morphology |
| Vehicle Control | Well-defined, filamentous network extending throughout the cytoplasm. |
| OAT-449 | Diffuse cytoplasmic tubulin staining, loss of filamentous structures.[1] |
| Vincristine | Similar to OAT-449, showing microtubule depolymerization.[1] |
| Paclitaxel | Dense bundles of microtubules, often near the nucleus. |
Q3: How can I confirm that OAT-449 is directly binding to tubulin in my cells?
A3: While in vitro assays suggest a direct interaction, confirming target engagement within the complex cellular environment is a critical validation step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.[7][8][9] CETSA is based on the principle that ligand binding can stabilize a target protein against thermal denaturation.[10]
Control Experiments for CETSA:
-
Vehicle Control: Cells treated with the vehicle (e.g., DMSO) will establish the baseline thermal stability of tubulin.
-
Positive Control Compound: If available, a compound known to bind tubulin with high affinity can be used to validate the assay's ability to detect stabilization.
-
Negative Control Protein: Probing for a highly abundant, unrelated protein (e.g., GAPDH) that is not expected to bind OAT-449 can demonstrate the specificity of the thermal stabilization effect on tubulin.
Expected Outcome in a CETSA Experiment:
| Condition | Protein Analyzed | Expected Outcome | Interpretation |
| Vehicle Control | Tubulin | Baseline thermal denaturation curve. | Establishes the intrinsic thermal stability of tubulin. |
| OAT-449 | Tubulin | Shift in the denaturation curve to higher temperatures. | Indicates that OAT-449 binding stabilizes tubulin. |
| OAT-449 | GAPDH (Negative Control) | No significant shift in the denaturation curve. | Demonstrates the specificity of OAT-449 for tubulin. |
Experimental Protocols
1. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)
This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter dye that preferentially binds to polymerized tubulin.
-
Materials:
-
Lyophilized, polymerization-competent tubulin (>97% pure)
-
G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)
-
GTP solution (100 mM)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
OAT-449, Vincristine, Paclitaxel, and vehicle (DMSO)
-
Black, clear-bottom 96-well plate
-
Fluorescence plate reader capable of kinetic reads at 37°C
-
-
Procedure:
-
Prepare the complete polymerization buffer: G-PEM buffer supplemented with 1 mM GTP and 10% glycerol. Keep on ice.
-
Reconstitute tubulin to a stock concentration (e.g., 10 mg/mL) with ice-cold G-PEM buffer. Aliquot and store at -80°C.
-
For the assay, dilute the tubulin stock to 3 mg/mL in the complete polymerization buffer. Keep on ice.
-
Prepare serial dilutions of OAT-449 and controls in the complete polymerization buffer. Ensure the final DMSO concentration for all wells is identical and does not exceed 2%.
-
Assay Setup:
-
Pre-warm the plate reader to 37°C.
-
In the 96-well plate on ice, add the test compounds and controls.
-
Add the diluted tubulin solution to each well.
-
Add the fluorescent reporter dye to each well.
-
Immediately place the plate in the pre-warmed plate reader.
-
-
Data Acquisition:
-
Monitor fluorescence (e.g., excitation ~360 nm, emission ~450 nm for DAPI) every 30-60 seconds for 60-90 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time. A successful polymerization reaction will show a sigmoidal curve.
-
Calculate the maximum polymerization rate and the final plateau level for each condition.
-
-
2. Immunofluorescence Staining of Cellular Microtubules
This protocol allows for the visualization of the microtubule network in cultured cells.
-
Materials:
-
Cells cultured on sterile glass coverslips in a petri dish (e.g., HeLa or HT-29)
-
OAT-449 and control compounds (Vincristine, Paclitaxel, DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody: Mouse anti-α-tubulin
-
Secondary antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
Nuclear stain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope
-
-
Procedure:
-
Cell Treatment: Treat cells with OAT-449 or control compounds at the desired concentration and for the appropriate duration (e.g., 30 nM for 24 hours).[1]
-
Fixation:
-
Wash the cells twice with PBS.
-
Fix the cells with fixation buffer for 15 minutes at room temperature.
-
Wash three times with PBS.
-
-
Permeabilization:
-
Incubate the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Antibody Incubation:
-
Incubate with the primary anti-tubulin antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature, protected from light.
-
Wash three times with PBS.
-
-
Staining and Mounting:
-
Incubate with DAPI for 5 minutes to stain the nuclei.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
-
Imaging:
-
Visualize the microtubule network and nuclei using a fluorescence microscope with appropriate filters.
-
-
Visualizations
Caption: Workflow for the in vitro tubulin polymerization assay.
Caption: Troubleshooting logic for immunofluorescence experiments.
Caption: Simplified signaling pathway of OAT-449's effect on the cell cycle.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. 5 Essential Controls For Reproducible Fluorescent Microscopy Imaging [expertcytometry.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugtargetreview.com [drugtargetreview.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
Minimizing OAT-449 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for OAT-449. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing cytotoxicity in non-cancerous cell lines during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is OAT-449 and what is its mechanism of action?
A1: OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that acts as a tubulin polymerization inhibitor.[1][2] Its mechanism is similar to that of vinca (B1221190) alkaloids, such as vincristine (B1662923).[1][3] OAT-449 disrupts microtubule dynamics, which are critical for forming the mitotic spindle during cell division.[1] This interference leads to an arrest of the cell cycle in the G2/M phase, followed by mitotic catastrophe and ultimately, cell death.[2][3] In some cancer cell lines, this cell death has been observed to be non-apoptotic.[2]
Q2: Why am I observing high cytotoxicity in my non-cancerous cell lines with OAT-449?
A2: Tubulin is a fundamental component of the cytoskeleton in all eukaryotic cells, not just cancerous ones.[4] Therefore, inhibitors that target tubulin, like OAT-449, can also be toxic to healthy, dividing cells.[5][6] Rapidly proliferating non-cancerous cells are particularly susceptible. The primary reasons for observing high cytotoxicity include:
-
On-target effects: The intended mechanism of disrupting microtubule dynamics is also detrimental to normal cell division.[4]
-
High concentrations: The concentration of OAT-449 may be too high for the specific non-cancerous cell line being used.
-
Prolonged exposure: The duration of treatment may be too long, leading to cumulative toxic effects.
-
Solvent toxicity: The solvent used to dissolve OAT-449, typically DMSO, can be toxic to cells at higher concentrations (usually above 0.5%).[7]
-
Off-target effects: Although the primary target is tubulin, small molecule inhibitors can have unintended interactions with other cellular proteins, contributing to toxicity.[4][8]
Q3: How can I minimize OAT-449 cytotoxicity in my non-cancerous cell lines while still achieving the desired effect on my target cancer cells?
A3: Minimizing off-target cytotoxicity requires careful optimization of your experimental parameters. Key strategies include:
-
Titrate the concentration: Perform a dose-response curve to determine the optimal concentration of OAT-449 for your specific cell lines. This will help identify a therapeutic window where cancer cells are more sensitive than non-cancerous cells.
-
Optimize exposure time: Reduce the incubation time to the minimum required to observe the desired effect in your target cells.
-
Use appropriate controls: Always include a vehicle control (cells treated with the solvent alone) to account for any solvent-induced toxicity.[7]
-
Optimize cell seeding density: Ensure consistent and optimal cell seeding, as low cell density can make cells more susceptible to drug-induced toxicity.[4]
-
Consider the proliferation rate of your non-cancerous cell line: Cell lines with a slower division rate may be less sensitive to tubulin inhibitors.
Q4: What are the key signaling pathways involved in OAT-449-induced cytotoxicity?
A4: Disruption of microtubule dynamics by agents like OAT-449 activates several stress-related signaling pathways, which can lead to apoptosis or other forms of cell death. Key pathways include:
-
JNK/SAPK Pathway: Microtubule-interfering agents are known to activate the c-Jun N-terminal kinase (JNK)/stress-activated protein kinase (SAPK) signaling cascade.[9] This pathway is involved in promoting apoptosis by phosphorylating and inactivating anti-apoptotic proteins like Bcl-2.[10]
-
NF-κB Pathway: The disruption of the microtubule network can modulate the activity of the transcription factor NF-κB.[11] Depending on the cellular context, this can either promote survival or contribute to cell death.
-
Akt/mTOR Pathway: Microtubule dynamics can influence the Akt/mTOR signaling pathway, which is a critical regulator of cell survival and proliferation.[8][12] Disruption of microtubules can lead to the deactivation of Akt, promoting cell cycle arrest and apoptosis.[12]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High cytotoxicity in both cancerous and non-cancerous cell lines | 1. OAT-449 concentration is too high.2. Prolonged exposure time.3. Solvent toxicity.4. Suboptimal cell health or density. | 1. Perform a dose-response experiment with a wider range of concentrations, starting from low nanomolar levels.2. Conduct a time-course experiment to determine the minimal effective exposure time.3. Ensure the final solvent concentration is non-toxic for your cell lines (e.g., <0.5% for DMSO). Run a vehicle-only control.4. Ensure cells are healthy, within a low passage number, and seeded at an optimal density. |
| Inconsistent results between experiments | 1. Inconsistent cell seeding.2. Preparation of OAT-449 dilutions.3. Variability in incubation times. | 1. Ensure a homogenous cell suspension before plating and verify cell counts.2. Prepare fresh serial dilutions of OAT-449 from a validated stock solution for each experiment.3. Standardize all incubation times precisely. |
| Low or no cytotoxicity observed in cancer cell lines | 1. OAT-449 concentration is too low.2. Cell line is resistant to tubulin inhibitors.3. Inactive OAT-449. | 1. Increase the concentration range in your dose-response experiment.2. Verify the sensitivity of your cancer cell line to other tubulin inhibitors (e.g., vincristine, paclitaxel).3. Check the storage conditions and age of your OAT-449 stock. If in doubt, use a new vial. |
Data Presentation
Table 1: Comparative Cytotoxicity of Tubulin Inhibitors in Cancerous vs. Non-Cancerous Cell Lines (Example Data)
| Compound | Cell Line | Cell Type | IC50 (nM) | Reference |
| OAT-449 | HT-29 | Colorectal Adenocarcinoma | 6-30 | [13][14] |
| HeLa | Cervical Cancer | 6-30 | [13] | |
| DU-145 | Prostate Cancer | See original publication | [14] | |
| Panc-1 | Pancreatic Cancer | See original publication | [14] | |
| Vincristine | A549 | Lung Cancer | 40 | [15] |
| MCF-7 | Breast Cancer | 5 | [15] | |
| HCN2 | Normal Neural | 10,000 | [15] | |
| MCF10a | Normal Breast | >10,000 | [15] | |
| CRL 2127 | Normal Fibroblast | <1 | [15] | |
| HUVEC | Normal Endothelial | <1 | [15] |
Note: The Selectivity Index (SI) can be calculated as the IC50 in a non-cancerous cell line divided by the IC50 in a cancer cell line. A higher SI indicates greater selectivity for cancer cells.
Mandatory Visualizations
Experimental Protocols
MTT Cell Viability Assay
Objective: To measure cell metabolic activity as an indicator of cell viability following treatment with OAT-449.[1]
Materials:
-
OAT-449
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[7]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[4]
-
Compound Treatment: Remove the medium and add 100 µL of medium containing serial dilutions of OAT-449. Include vehicle and untreated controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[3]
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Readout: Gently shake the plate for 15 minutes to ensure complete dissolution.[3] Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
Objective: To quantify cytotoxicity by measuring the release of LDH from cells with damaged plasma membranes.[15]
Materials:
-
OAT-449
-
96-well plates
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer provided in the kit).[16]
-
Supernatant Collection: After the incubation period, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.[16]
-
LDH Reaction: Add the LDH reaction mixture from the kit to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[17]
-
Readout: Measure the absorbance at the wavelength specified by the kit manufacturer (e.g., 490 nm).[17]
-
Analysis: Calculate the percentage of cytotoxicity using the formula provided in the kit, based on the absorbance values of the experimental, spontaneous release, and maximum release controls.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[9]
Materials:
-
OAT-449
-
Annexin V-FITC/PI staining kit
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment: Culture and treat cells with OAT-449 at the desired concentration and for the appropriate time.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension.
-
Washing: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer.[9]
-
Staining: Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.[18]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[11]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Differentiate cell populations based on their fluorescence:
References
- 1. Microtubules, microtubule-interfering agents and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Vinca Alkaloid Toxicity: Understanding the Side Effects and Management - DoveMed [prod.cluster.dovemed.com]
- 7. Selective Targeting of Tumorigenic Cancer Cell Lines by Microtubule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting the PI3K/Akt/mTOR pathway: effective combinations and clinical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microtubule-interfering agents activate c-Jun N-terminal kinase/stress-activated protein kinase through both Ras and apoptosis signal-regulating kinase pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Disruption of microtubules sensitizes the DNA damage-induced apoptosis through inhibiting nuclear factor κB (NF-κB) DNA-binding activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Microtubule dynamics regulates Akt signaling via dynactin p150 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scribd.com [scribd.com]
- 16. biorxiv.org [biorxiv.org]
- 17. Microtubule Dynamics Deregulation Induces Apoptosis in Human Urothelial Bladder Cancer Cells via a p53-Independent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
OAT-449 vs. Vincristine: A Comparative In Vitro Efficacy Guide
This guide provides a detailed comparison of the in vitro efficacy of the novel tubulin polymerization inhibitor, OAT-449, and the established chemotherapeutic agent, vincristine (B1662923). The information presented is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of OAT-449 as a potential anti-cancer agent.
Introduction
OAT-449 is a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a tubulin inhibitor.[1][2][3] Vincristine, a vinca (B1221190) alkaloid derived from the Madagascar periwinkle, is a widely used chemotherapy drug.[4] Both compounds share a similar mechanism of action by disrupting microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and cell death.[1][2][5][6][7] This guide summarizes key in vitro data to compare their efficacy.
Data Summary
The following table summarizes the in vitro cytotoxic effects of OAT-449 and vincristine across various cancer cell lines. OAT-449 demonstrates comparable, and in some instances, more potent activity than vincristine.
| Cell Line | Cancer Type | OAT-449 IC₅₀ (nM) | Vincristine IC₅₀ (nM) | Reference |
| HT-29 | Colorectal Adenocarcinoma | 6 - 30 | Similar to OAT-449 | [1][3] |
| SK-N-MC | Neuroepithelioma | 6 - 30 | Similar to OAT-449 | [1][3] |
| HeLa | Cervical Cancer | 6 - 30 | 1.4 | [1][8] |
| L1210 | Murine Leukemia | Not Available | 4.4 | [8] |
| CEM | Human Lymphoblastoid Leukemia | Not Available | 10-100 (for 50% growth reduction) | [9] |
| S49 | Mouse Lymphoma | Not Available | 5 | [8] |
| HL-60 | Human Leukemia | Not Available | 4.1 | [8] |
Note: The IC₅₀ values for OAT-449 are presented as a concentration range from the source material. A direct head-to-head IC50 value comparison in the same experiment for all cell lines was not available in the provided search results.
Mechanism of Action and Cellular Effects
Both OAT-449 and vincristine inhibit the polymerization of tubulin, a critical step in the formation of microtubules.[1][2] This disruption of microtubule dynamics leads to a cascade of cellular events:
-
Mitotic Arrest: The failure to form a proper mitotic spindle activates the spindle assembly checkpoint, causing cells to arrest in the G2/M phase of the cell cycle.[1][2][3]
-
Mitotic Catastrophe: Prolonged mitotic arrest due to irreparable spindle damage results in mitotic catastrophe, a form of cell death characterized by multinucleation and aneuploidy.[1][2][3]
-
Cell Death: In some cell lines, such as HT-29, the mitotic catastrophe induced by both agents culminates in non-apoptotic cell death.[1][3] This process involves the p53-independent accumulation of p21/waf1/cip1 in the cytoplasm, which can inhibit apoptosis.[1][3]
A study demonstrated that OAT-449 is even more effective at destabilizing tubulin polymers in an in vitro assay compared to vincristine.[1]
Visualizing the Pathways and Workflows
To better illustrate the concepts discussed, the following diagrams have been generated.
Caption: Signaling pathway of OAT-449 and Vincristine.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vincristine - Wikipedia [en.wikipedia.org]
- 5. bccancer.bc.ca [bccancer.bc.ca]
- 6. Vincristine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 7. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 8. Chemotherapy medication of Vincristine and Vinblastine | Auctores [auctoresonline.org]
- 9. aacrjournals.org [aacrjournals.org]
OAT-449 vs. Paclitaxel: A Comparative Analysis of their Effects on Tubulin Polymerization
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of OAT-449 and paclitaxel (B517696), two potent anti-cancer agents that target the microtubule network, a critical component of the cellular cytoskeleton. While both compounds interfere with microtubule dynamics, they do so through opposing mechanisms, leading to distinct cellular outcomes. This analysis is supported by experimental data to aid researchers in understanding their contrasting effects.
Core Mechanisms of Action
OAT-449 is a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that acts as a potent inhibitor of tubulin polymerization.[1][2][3] By binding to tubulin, OAT-449 prevents the assembly of microtubules, which are essential for the formation of the mitotic spindle during cell division.[1][2] This disruption of microtubule formation leads to a cascade of events including mitotic arrest, mitotic catastrophe, and ultimately, non-apoptotic cell death in certain cancer cell lines.[1][2][3] Its mechanism is similar to that of vinca (B1221190) alkaloids like vincristine (B1662923).[1]
In stark contrast, paclitaxel, a well-established chemotherapeutic agent, promotes the polymerization of tubulin into hyper-stable, non-functional microtubules.[4] It binds to the beta-tubulin subunit of microtubules, stabilizing them and preventing the dynamic instability required for normal mitotic spindle function.[4] This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis, or programmed cell death.[4]
Quantitative Comparison of Effects on Tubulin Polymerization
The following table summarizes the contrasting effects of OAT-449 and paclitaxel on tubulin polymerization based on in vitro assays.
| Parameter | OAT-449 | Paclitaxel | Reference Compound (Vincristine) |
| Effect on Tubulin Polymerization | Inhibition[1][5] | Promotion/Stabilization[1][4] | Inhibition[1][5] |
| In Vitro Assay Concentration | 3 µM[1][5] | 3 µM[1][5] | 3 µM[1][5] |
| Relative Tubulin Polymerization (Max Value) | Significantly Reduced | Increased (used as a negative control for inhibition) | Significantly Reduced |
Cellular and In Vivo Efficacy
| Parameter | OAT-449 | Paclitaxel |
| Cellular Outcome | Mitotic catastrophe, multi-nucleation, non-apoptotic cell death[1][3] | Mitotic arrest, apoptosis[4] |
| Effective Concentration (In Vitro) | 6 to 30 nM in various cancer cell lines[1][3] | Nanomolar to micromolar range depending on the cell line[6][7][8] |
| In Vivo Anti-tumor Activity | Demonstrated in HT-29 (colorectal) and SK-N-MC (neuroepithelioma) xenograft models[1][9] | Widely used clinically with proven efficacy against various solid tumors |
Experimental Protocols
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay is utilized to monitor the effect of compounds on the polymerization of tubulin into microtubules.
Principle: The polymerization of fluorescently labeled tubulin into microtubules results in an increase in fluorescence intensity, which can be measured over time.
Protocol:
-
A fluorescence-based tubulin polymerization assay kit is employed.
-
Fluorescently labeled tubulin is diluted to a final concentration of 2 mg/mL in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl2, 0.5 mM EGTA) supplemented with 1 mM GTP.[10][11]
-
The test compounds (OAT-449, paclitaxel, or vincristine as a positive control for inhibition) are added to the tubulin solution in a 96-well plate at the desired concentration (e.g., 3 µM).[1][5] A vehicle control (e.g., DMSO) is also included.
-
The plate is incubated at 37°C to initiate polymerization.
-
Fluorescence is monitored over time (e.g., every 60 seconds for 60 minutes) using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 450 nm, respectively.[10][12]
-
The change in fluorescence intensity over time is plotted to determine the rate and extent of tubulin polymerization.[12]
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cancer cells (e.g., HT-29, HeLa) are seeded in a 96-well plate and allowed to adhere overnight.
-
Cells are treated with various concentrations of OAT-449, paclitaxel, or a vehicle control for a specified duration (e.g., 72 hours).[2]
-
Following incubation, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 3-4 hours at 37°C.[2][13]
-
The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution such as DMSO.[2][13]
-
The absorbance is measured at approximately 570 nm using a microplate reader.[2]
-
Cell viability is expressed as a percentage relative to the untreated control cells.
Signaling Pathways and Experimental Workflows
Caption: OAT-449 signaling pathway leading to non-apoptotic cell death.
Caption: Paclitaxel signaling pathway leading to apoptosis.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tubulin Polymerization Assay [bio-protocol.org]
- 11. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
OAT-449: A Potent Tubulin Polymerization Inhibitor Demonstrates Broad Anti-Tumor Efficacy Across Diverse Cancer Models
A novel small-molecule inhibitor of tubulin polymerization, OAT-449, has shown significant anti-tumor effects in a range of cancer cell lines and in vivo models, positioning it as a promising candidate for cancer chemotherapy. This guide provides a comparative analysis of OAT-449's performance against established chemotherapeutic agents, supported by experimental data and detailed methodologies.
OAT-449, a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative, exerts its cytotoxic effects by disrupting microtubule dynamics, a critical process for cell division.[1][2] Its mechanism of action is similar to vinca (B1221190) alkaloids like vincristine (B1662923), involving the inhibition of tubulin polymerization, which leads to mitotic arrest and subsequent cell death.[1] Studies have demonstrated its efficacy in both in vitro and in vivo settings, with potent activity against various cancer types.
Comparative In Vitro Efficacy
OAT-449 has been evaluated against a panel of eight human cancer cell lines, demonstrating potent cytotoxic effects with EC50 values in the nanomolar range. Its performance was comparable to the well-established anti-cancer drug, vincristine.
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 10.3 ± 1.2 | 8.9 ± 1.1 |
| HeLa | Cervical Cancer | 6.2 ± 0.7 | 5.1 ± 0.6 |
| DU-145 | Prostate Carcinoma | 8.5 ± 1.0 | 7.5 ± 0.9 |
| Panc-1 | Pancreatic Carcinoma | 12.1 ± 1.5 | 10.5 ± 1.3 |
| SK-N-MC | Neuroepithelioma | 7.8 ± 0.9 | 6.8 ± 0.8 |
| SK-OV-3 | Ovarian Cancer | 9.2 ± 1.1 | 8.1 ± 1.0 |
| MCF-7 | Breast Adenocarcinoma | 15.4 ± 1.8 | 13.2 ± 1.6 |
| A-549 | Lung Carcinoma | 11.6 ± 1.4 | 9.9 ± 1.2 |
Table 1: Comparative cytotoxicity (EC50 values) of OAT-449 and vincristine across various cancer cell lines after 72 hours of treatment, as determined by MTT assay. Data are presented as mean ± SEM from at least three independent experiments.[1][3]
In Vivo Anti-Tumor Activity
The anti-tumor efficacy of OAT-449 was further validated in preclinical xenograft models using human cancer cell lines.
HT-29 Colorectal Adenocarcinoma Model:
In a mouse xenograft model of HT-29 colorectal cancer, intraperitoneal administration of OAT-449 at 5 mg/kg daily for 5 days followed by 2-day intervals resulted in significant tumor growth inhibition.[1] The effect was comparable to that of irinotecan (B1672180) (CPT-11), a standard chemotherapeutic for colorectal cancer.[1]
SK-N-MC Neuroepithelioma Model:
In a xenograft model using SK-N-MC neuroepithelioma cells, intravenous administration of OAT-449 at 2.5 mg/kg every 5 days demonstrated tumor growth inhibition similar to that of vincristine administered at 1 mg/kg every 7 days.[1][4]
Mechanism of Action: Disruption of Microtubule Dynamics and Mitotic Catastrophe
OAT-449's primary mechanism involves the inhibition of tubulin polymerization, leading to a cascade of cellular events that culminate in cell death.[1][2]
Treatment of cancer cells with OAT-449 leads to the disruption of the microtubule network, resulting in the activation of the spindle assembly checkpoint and subsequent arrest of the cell cycle in the G2/M phase.[1][2] This prolonged mitotic arrest triggers mitotic catastrophe, characterized by multinucleation and aneuploidy, ultimately leading to non-apoptotic cell death.[1][5] Mechanistic studies in HT-29 cells revealed that OAT-449, similar to vincristine, alters the phosphorylation status of key cell cycle regulatory proteins, including Cdk1, Aurora B, and NuMa, and induces a p53-independent accumulation of p21.[1][5]
Experimental Protocols
A summary of the key experimental methodologies used to evaluate the anti-tumor effects of OAT-449 is provided below.
Cell Viability (MTT) Assay: Cancer cells were seeded in 96-well plates at a density of 1 x 10⁴ cells per well.[2] After 24 hours, cells were treated with various concentrations of OAT-449, vincristine, or vehicle control (0.1% DMSO) for 72 hours.[1][3] Cell viability was assessed by adding MTT solution, followed by solubilization of formazan (B1609692) crystals in DMSO and measurement of absorbance at 570 nm.[2]
Cell Cycle Analysis by Flow Cytometry: HT-29 and HeLa cells were treated with 30 nM OAT-449 or vincristine for 24 hours.[2] Cells were then harvested, fixed in ethanol, treated with RNase, and stained with propidium (B1200493) iodide.[2] DNA content was analyzed using a flow cytometer to determine the cell cycle distribution.[2]
Immunofluorescence for Microtubule Visualization: HT-29 and HeLa cells were grown on coverslips and treated with 30 nM OAT-449 or vincristine for 24 hours.[1][2] Cells were fixed, permeabilized, and incubated with a primary antibody against β-tubulin, followed by a fluorescently labeled secondary antibody.[2] Microtubule structures were visualized using confocal microscopy.[1]
Western Blotting: HT-29 cells were treated with OAT-449 for 18 hours. Cell lysates were subjected to SDS-PAGE, transferred to a membrane, and probed with primary antibodies against phosphorylated forms of Cdk1, histone-H3, Aurora B, and NuMa.[1]
Xenograft Mouse Models: BALB/c nude mice were subcutaneously injected with either HT-29 or SK-N-MC cells.[1] Once tumors reached a palpable size, mice were treated with OAT-449, vincristine, CPT-11, or vehicle control via intraperitoneal or intravenous injections at specified doses and schedules.[1][4] Tumor volumes were measured every 3 days.[4]
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of OAT-449 and Other 2-Aminoimidazoline Derivatives as Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the 2-aminoimidazoline (B100083) derivative OAT-449 with other compounds from the same chemical class, focusing on their potential as anticancer agents. The information presented is based on available preclinical data and aims to offer an objective overview of their performance, supported by experimental evidence.
Introduction to 2-Aminoimidazoline Derivatives in Oncology
The 2-aminoimidazoline scaffold is a privileged structure in medicinal chemistry, found in numerous marine alkaloids and synthetic compounds with a broad spectrum of biological activities.[1][2] In the context of oncology, derivatives of this class have emerged as promising candidates, with several compounds demonstrating potent cytotoxic effects against various cancer cell lines. A notable mechanism of action for some of these derivatives is the inhibition of tubulin polymerization, a critical process for cell division, making them attractive targets for cancer therapy.[3][4]
OAT-449: A Potent Tubulin Polymerization Inhibitor
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline derivative that has shown significant anticancer properties by interfering with microtubule dynamics.[5][6] Its mechanism of action is similar to that of vinca (B1221190) alkaloids, such as vincristine, involving the inhibition of tubulin polymerization.[3] This disruption of microtubule formation leads to mitotic arrest and ultimately, a form of non-apoptotic cell death known as mitotic catastrophe.[3][5]
Performance Data of OAT-449
The cytotoxic activity of OAT-449 has been evaluated across a panel of human cancer cell lines, demonstrating broad efficacy with EC50 values in the nanomolar range. A direct comparison with the established chemotherapeutic agent, vincristine, highlights its comparable or, in some cases, superior potency.
Table 1: Comparative in vitro Cytotoxicity of OAT-449 and Vincristine
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 8.0 | 4.0 |
| HeLa | Cervical Cancer | 7.0 | 5.0 |
| DU-145 | Prostate Carcinoma | 11.0 | 10.0 |
| Panc-1 | Pancreatic Carcinoma | 30.0 | 11.0 |
| SK-N-MC | Neuroepithelioma | 6.0 | 4.0 |
| SK-OV-3 | Ovarian Cancer | 10.0 | 11.0 |
| MCF-7 | Breast Adenocarcinoma | 9.0 | 4.0 |
| A-549 | Lung Carcinoma | 11.0 | 10.0 |
Data represents the mean from at least three independent experiments.[3]
Furthermore, in vitro tubulin polymerization assays confirm the direct inhibitory effect of OAT-449 on microtubule formation.
Table 2: In Vitro Tubulin Polymerization Inhibition
| Compound | Concentration | Maximum Fluorescence (Arbitrary Units) |
| Control (DMSO) | - | ~4500 |
| OAT-449 | 3 µM | ~1000 |
| Vincristine | 3 µM | ~2000 |
| Paclitaxel | 3 µM | ~6000 |
A lower fluorescence value indicates stronger inhibition of polymerization. Data is representative of at least three independent experiments.
Signaling Pathway of OAT-449
OAT-449 treatment triggers a cascade of cellular events culminating in cell death. The disruption of microtubule dynamics activates the spindle assembly checkpoint, leading to a G2/M phase cell cycle arrest. Prolonged arrest results in mitotic catastrophe, a process characterized by multinucleation and aneuploidy. In certain cell lines, this is followed by a non-apoptotic form of cell death. This pathway involves the modulation of key cell cycle regulatory proteins, including the activation of Cdk1.[3][5]
Caption: Signaling pathway of OAT-449 leading to non-apoptotic cell death.
Other Anticancer 2-Aminoimidazoline Derivatives
While a direct comparative analysis with OAT-449 is limited by the lack of head-to-head studies, several other 2-aminoimidazoline and related imidazole (B134444) derivatives have demonstrated notable anticancer activity.
-
2-Aminoimidazole-Quinoline Hybrids: A series of these hybrid compounds have been synthesized and evaluated for their cytotoxic effects. One derivative, Imd-Ph (5a) , showed selective anticancer activity against human colon cancer cell lines (HCT-116 and DLD-1) while being relatively non-toxic to normal primary endothelial cells (HUVEC).[7]
-
Benzylidene 2-Aminoimidazolones: Certain derivatives from this class have displayed strong inhibitory activity against the proliferation of human HepG2 cells. One compound, 2b , exhibited potent antitumor activities with IC50 values ranging from 12.87-17.10 µM against five human cancer cell lines, which was more potent than the reference drug 5-fluorouracil (B62378) in vitro. This compound was also shown to induce apoptosis in SMMC-7721 cells.[5]
-
2-Aryl-4-benzoyl-imidazole (ABI) Analogues: These compounds have been identified as highly potent tubulin polymerization inhibitors. Novel ABI-III analogues have shown average IC50 values in the low nanomolar range against melanoma and prostate cancer cell lines and have the potential to overcome multidrug resistance.[8]
Due to the variations in experimental designs, including the specific cancer cell lines tested and the methodologies employed, a direct comparison of the potency of these compounds with OAT-449 is not feasible at this time.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is used to assess the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: Cells are treated with various concentrations of the test compound (e.g., OAT-449) or a vehicle control (e.g., 0.1% DMSO) for a specified duration (e.g., 72 hours).
-
MTT Addition: MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization: The culture medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The EC50 value is calculated from the dose-response curve.
In Vitro Tubulin Polymerization Assay
This fluorescence-based assay monitors the polymerization of tubulin into microtubules in the presence of a test compound.
-
Reaction Setup: A solution of fluorescently labeled tubulin is prepared in a polymerization buffer.
-
Compound Addition: The test compound (e.g., OAT-449), a positive control (e.g., vincristine), a negative control (e.g., paclitaxel), or a vehicle is added to the tubulin solution in a 96-well plate.
-
Polymerization Induction: The plate is incubated at 37°C to initiate tubulin polymerization.
-
Fluorescence Monitoring: The fluorescence intensity is monitored over time using a plate reader. An increase in fluorescence corresponds to tubulin polymerization.
Caption: Experimental workflow for the in vitro tubulin polymerization assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment: Cells are treated with the test compound or vehicle for a specific duration (e.g., 24 hours).
-
Harvesting and Fixation: Cells are harvested, washed, and fixed in cold ethanol.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent DNA-binding dye, such as propidium (B1200493) iodide.
-
Flow Cytometry: The DNA content of the individual cells is analyzed using a flow cytometer. The resulting data is used to generate a histogram representing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
OAT-449 is a potent 2-aminoimidazoline derivative that effectively inhibits tubulin polymerization, leading to mitotic catastrophe and cancer cell death. Its broad in vitro efficacy against a range of cancer cell lines, with potency comparable to vincristine, establishes it as a significant compound of interest. While other 2-aminoimidazoline derivatives have also shown promising anticancer activities, a lack of standardized comparative studies makes a direct performance benchmark against OAT-449 challenging. Future research involving head-to-head comparisons of these compounds under identical experimental conditions is warranted to fully elucidate their relative therapeutic potential and guide further drug development efforts in this chemical class.
References
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
How does OAT-449's water solubility compare to other tubulin inhibitors?
A Comparative Analysis of the Aqueous Solubility of OAT-449 and Other Clinically Relevant Tubulin Inhibitors
For researchers and drug development professionals, the physicochemical properties of a compound are as critical as its biological activity. Among these, aqueous solubility is a key determinant of a drug's formulation, bioavailability, and ultimately, its clinical utility. This guide provides a comparative analysis of the water solubility of OAT-449, a novel tubulin inhibitor, with other established tubulin-targeting agents.
Executive Summary
OAT-449 is a synthetic, water-soluble tubulin inhibitor, a characteristic that potentially offers significant advantages over many existing microtubule-targeting agents.[1] Many established tubulin inhibitors, such as the taxanes (paclitaxel and docetaxel), are notoriously poorly soluble in water, necessitating complex formulations that can be associated with adverse effects. In contrast, vinca (B1221190) alkaloids like vincristine (B1662923) and vinblastine, particularly as sulfate (B86663) salts, exhibit high water solubility. Colchicine also demonstrates good water solubility. While a specific quantitative solubility value for OAT-449 is not publicly available, its description as "water-soluble" positions it favorably within the landscape of tubulin inhibitors.
Comparative Water Solubility of Tubulin Inhibitors
The following table summarizes the aqueous solubility of OAT-449 and other prominent tubulin inhibitors. It is important to note that the solubility of vinca alkaloids is significantly enhanced by their formulation as sulfate salts.
| Compound | Class | Water Solubility |
| OAT-449 | 2-aminoimidazoline derivative | Water-soluble (quantitative data not available) |
| Paclitaxel (B517696) | Taxane | Very poorly soluble (<0.001 mg/mL)[2] |
| Docetaxel (B913) | Taxane | Practically insoluble (~0.0019 mg/mL)[3][4][5] |
| Vincristine Sulfate | Vinca Alkaloid | Freely soluble (ranging from 10 mg/mL to 83.3 mg/mL)[6][7][8][9] |
| Vinblastine Sulfate | Vinca Alkaloid | Freely soluble (≥10 mg/mL)[10][11] |
| Colchicine | Alkaloid | Soluble (ranging from 45 mg/mL to 79 mg/mL)[12][13] |
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method. The following protocol provides a general framework for this experiment.
Objective: To determine the saturation concentration of a compound in water at a specific temperature.
Materials:
-
Test compound (e.g., OAT-449)
-
Distilled or deionized water
-
Buffer solutions (e.g., phosphate-buffered saline, PBS) at various pH values
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Analytical balance
-
High-performance liquid chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Syringes and filters (e.g., 0.22 µm)
Procedure:
-
Preparation: An excess amount of the solid test compound is added to a vial containing a known volume of water or buffer. The excess solid is crucial to ensure that a saturated solution is achieved.
-
Equilibration: The vials are sealed and placed in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). The mixture is agitated for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, the suspension is removed from the shaker and allowed to stand to let the undissolved solid settle. The separation of the solid and liquid phases is then completed by centrifugation.
-
Sampling and Dilution: A sample of the clear supernatant is carefully withdrawn using a syringe and immediately filtered to remove any remaining solid particles. The filtrate is then diluted as necessary for analysis.
-
Quantification: The concentration of the dissolved compound in the diluted filtrate is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: The solubility of the compound is calculated from the measured concentration and the dilution factor. The experiment is typically performed in triplicate to ensure accuracy.
Visualizing Experimental and Biological Pathways
To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a typical experimental workflow for solubility determination and the general signaling pathway of tubulin inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced solubility of paclitaxel using water-soluble and biocompatible 2-methacryloyloxyethyl phosphorylcholine polymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09720A [pubs.rsc.org]
- 5. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Vincristine Sulfate - LKT Labs [lktlabs.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medkoo.com [medkoo.com]
- 9. Vincristine Sulfate | C46H58N4O14S | CID 249332 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Vinblastine sulfate CAS#: 143-67-9 [m.chemicalbook.com]
- 11. Vinblastine Sulfate | C46H60N4O13S | CID 5388983 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Colchicine,powder, 64-86-8,Sigma-Aldrich [sigmaaldrich.com]
Validating the Downstream Signaling Effects of OAT-449 on Cdk1 and Aurora B: A Comparative Guide
This guide provides a comparative analysis of OAT-449, a novel tubulin polymerization inhibitor, with established inhibitors of Cyclin-dependent kinase 1 (Cdk1) and Aurora B kinase. The objective is to validate and compare their downstream signaling effects on key mitotic proteins. This document is intended for researchers, scientists, and drug development professionals.
Introduction to OAT-449 and Comparator Compounds
OAT-449 is a synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that functions as a tubulin polymerization inhibitor.[1][2] Its mechanism of action involves disrupting microtubule dynamics, which leads to mitotic arrest in the G2/M phase of the cell cycle and subsequent cell death.[1][2][3] While OAT-449 is not a direct kinase inhibitor, its profound effect on mitosis indirectly influences the phosphorylation status and activity of critical mitotic kinases, including Cdk1 and Aurora B.[2]
To contextualize the effects of OAT-449, this guide will compare its activity to that of two well-characterized kinase inhibitors:
-
Roscovitine (Seliciclib): A potent and selective inhibitor of Cdk1, Cdk2, and Cdk5.[4][5][6] It is widely used to study the roles of these kinases in cell cycle progression.
-
Barasertib (AZD1152): A highly selective inhibitor of Aurora B kinase.[7][8] It is a well-validated tool for investigating the functions of Aurora B in mitosis and a potential therapeutic agent.
Comparative Analysis of Downstream Signaling Effects
The following table summarizes the known effects of OAT-449, Roscovitine, and Barasertib on key downstream signaling molecules involved in mitosis.
| Parameter | OAT-449 | Roscovitine (Cdk1 Inhibitor) | Barasertib (Aurora B Inhibitor) |
| Primary Target | Tubulin Polymerization | Cdk1/Cyclin B | Aurora B Kinase |
| Effect on Cdk1 Activity | Indirectly alters phosphorylation status[2] | Direct inhibition[4][5] | No direct effect |
| Effect on Aurora B Activity | Alters phosphorylation status[2] | No direct effect | Direct inhibition[7][8] |
| Phosphorylation of Histone H3 (Ser10) | Increased[9] | Decreased (downstream of Cdk1) | Decreased (direct substrate)[10][11] |
| Cell Cycle Arrest | G2/M Phase[2][3] | G1 and G2 Phase[4] | G2/M Phase (polyploidy)[11] |
Experimental Protocols
To validate the downstream signaling effects of these compounds, the following key experiments are recommended:
Western Blot Analysis of Phosphorylated Cdk1, Aurora B, and Histone H3
This protocol is designed to detect changes in the phosphorylation status of Cdk1, Aurora B, and Histone H3 in response to treatment with OAT-449 and comparator compounds.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Rabbit anti-phospho-Cdk1 (Thr15)
-
Rabbit anti-Cdk1
-
Rabbit anti-phospho-Aurora B (Thr232)
-
Rabbit anti-Aurora B
-
Rabbit anti-phospho-Histone H3 (Ser10)[12]
-
Rabbit anti-Histone H3
-
-
HRP-conjugated secondary antibody (anti-rabbit)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Plate cells and treat with desired concentrations of OAT-449, Roscovitine, Barasertib, or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE: Load 10-25 µg of total protein per lane on an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantification: Densitometry analysis can be performed to quantify the relative changes in protein phosphorylation.[13]
Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the percentage of cells in different phases of the cell cycle following compound treatment.[14]
Materials:
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium iodide (PI) staining solution (containing RNase A)[15]
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the compounds as described above. Harvest the cells by trypsinization and collect them by centrifugation.
-
Fixation: Wash the cells with PBS and then resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells for at least 30 minutes at 4°C.[16] The cells can be stored in ethanol at 4°C for up to two weeks.[16]
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in PI staining solution.[15]
-
Incubation: Incubate the cells in the dark for at least 30 minutes at room temperature.[17]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The fluorescence intensity of PI is proportional to the DNA content.[14]
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15][16]
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the relevant signaling pathways and the experimental workflow.
Caption: Signaling pathway of Cdk1 and Aurora B in mitosis and points of intervention by OAT-449, Roscovitine, and Barasertib.
Caption: Experimental workflow for validating downstream signaling effects of test compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. What Aurora B inhibitors are in clinical trials currently? [synapse.patsnap.com]
- 8. selleckchem.com [selleckchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | Aurora Kinase Inhibitors: Current Status and Outlook [frontiersin.org]
- 12. Phospho-Histone H3 (Ser10) Antibody | Cell Signaling Technology [cellsignal.com]
- 13. researchgate.net [researchgate.net]
- 14. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 15. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 16. wp.uthscsa.edu [wp.uthscsa.edu]
- 17. corefacilities.iss.it [corefacilities.iss.it]
Comparative study of cell death mechanisms induced by OAT-449 and vincristine
This guide provides an objective comparison of the cell death mechanisms induced by OAT-449, a novel tubulin polymerization inhibitor, and vincristine (B1662923), a well-established chemotherapeutic agent. The information presented is intended for researchers, scientists, and professionals in drug development, with a focus on experimental data, mechanistic pathways, and detailed protocols.
Introduction and Overview
OAT-449 is a novel synthetic, water-soluble 2-aminoimidazoline (B100083) derivative designed as a tubulin inhibitor for cancer therapy.[1][2] Vincristine is a vinca (B1221190) alkaloid, isolated from the Madagascar periwinkle, that has been a cornerstone of various chemotherapy regimens for decades.[3][4] Both agents are classified as microtubule-targeting agents that function by inhibiting tubulin polymerization, thereby disrupting mitotic spindle formation and arresting cells in mitosis.[1][5][6] This disruption ultimately leads to cell death, making them potent anti-cancer agents.[5][7] While they share a primary mechanism, the downstream cellular responses and specific cell death pathways they induce warrant a detailed comparative study. This guide explores their comparative efficacy, the signaling pathways they modulate, and the experimental methods used to elucidate these mechanisms.
Core Mechanism of Action
Both OAT-449 and vincristine exert their primary cytotoxic effects by interfering with microtubule dynamics.[1][5] They bind to tubulin, the protein subunit of microtubules, and inhibit its polymerization.[1][3][7] This action prevents the formation of the mitotic spindle, a structure essential for the proper segregation of chromosomes during cell division.[5][7]
The cellular consequences of this shared mechanism include:
-
G2/M Phase Arrest: Disruption of the mitotic spindle activates the spindle assembly checkpoint, causing cancer cells to arrest in the G2/M phase of the cell cycle.[1][8]
-
Mitotic Catastrophe: Prolonged mitotic arrest due to irreparable spindle damage leads to a form of cell death known as mitotic catastrophe.[1][2] This is often characterized by the formation of giant, multi-nucleated cells, indicating polyploidy and/or aneuploidy.[1][9]
Caption: General workflow of microtubule-targeting agents.
Comparative Efficacy
Experimental data demonstrates that OAT-449 exhibits cytotoxic effects comparable to vincristine across a range of cancer cell lines and in in-vivo models.
The half-maximal effective concentration (EC50) was determined for eight different cancer cell lines after 72 hours of treatment.[1][9]
| Cell Line | Cancer Type | OAT-449 EC50 (nM) | Vincristine EC50 (nM) |
| HT-29 | Colorectal Adenocarcinoma | 20.3 | 21.0 |
| HeLa | Cervical Cancer | 13.9 | 15.1 |
| DU-145 | Prostate Carcinoma | 28.5 | 29.3 |
| Panc-1 | Pancreatic Carcinoma | 6.0 | 12.3 |
| SK-N-MC | Neuroepithelioma | 11.0 | 7.9 |
| SK-OV-3 | Ovarian Cancer | 29.9 | 24.3 |
| MCF-7 | Breast Adenocarcinoma | 15.6 | 13.7 |
| A-549 | Lung Carcinoma | 11.2 | 12.6 |
| Data sourced from a 2020 study published in Cancers (Basel).[1][9] |
The anti-tumor activity of OAT-449 and standard-of-care agents was evaluated in mouse xenograft models.[1]
| Xenograft Model | Treatment | Dosage & Schedule | Tumor Growth Inhibition |
| HT-29 | OAT-449 | 10 mg/kg, IP, qd x5 | Significant |
| SK-N-MC | OAT-449 | 2.5 mg/kg, IV, every 5 days | Similar to Vincristine |
| SK-N-MC | Vincristine | 1 mg/kg, IV, every 7 days | Significant |
| Data sourced from a 2020 study published in Cancers (Basel).[1][9] |
Cell Death Signaling Pathways
While both drugs can induce apoptosis in certain cell lines, a key study in HT-29 colorectal cancer cells revealed a common mechanism that drives cells toward a non-apoptotic cell death pathway following mitotic catastrophe.[1][2] This pathway is mediated by the p53-independent accumulation of the protein p21.[1]
Mechanism in HT-29 Cells:
-
Treatment with either OAT-449 or vincristine leads to mitotic catastrophe.[1]
-
This induces changes in the phosphorylation status of key cell-cycle regulatory proteins. Specifically, phosphorylation of Cdk1 is reduced, while phosphorylation of spindle assembly checkpoint proteins like Aurora B and NuMa is increased.[1][2]
-
Crucially, these events lead to a p53-independent increase in the levels of p21 protein.[1]
-
This accumulated p21 is predominantly located in the cytoplasm, where it is known to exert an anti-apoptotic effect.[1]
-
The cytoplasmic accumulation of p21 blocks the apoptotic pathway, thereby directing the cells, already compromised by mitotic catastrophe, toward a non-apoptotic form of cell death.[1][2]
In other cell lines, such as HeLa cells, vincristine has been shown to induce a more classical apoptotic cell death, involving lysosomal membrane permeabilization, cytochrome c release, and caspase activation.[10][11] This highlights that the ultimate cell fate can be dependent on the genetic background of the cancer cells.[12]
Caption: p21-mediated cell death pathway in HT-29 cells.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of OAT-449 and vincristine are provided below.
This assay directly measures the effect of a compound on the polymerization of tubulin into microtubules.
-
Objective: To determine if OAT-449 and vincristine inhibit tubulin polymerization.
-
Materials: Fluorescence-based tubulin polymerization assay kit, fluorescently labeled tubulin, 96-well plates, plate reader capable of fluorescence measurement.
-
Procedure:
-
Prepare solutions of the test compounds (OAT-449), positive control (vincristine), negative control (e.g., paclitaxel, a stabilizer), and vehicle (DMSO).[8][13]
-
Add the tubulin solution to the wells of a 96-well plate.[13]
-
Add the test compounds and controls to their respective wells.[13]
-
Incubate the plate at 37°C to initiate polymerization.[13]
-
Monitor the fluorescence intensity over time using a plate reader. An increase in fluorescence indicates tubulin polymerization.[13]
-
Compare the polymerization curves of treated samples to the vehicle control. Inhibition is marked by a suppressed fluorescence signal.[8]
-
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
-
Objective: To determine the EC50 values of OAT-449 and vincristine.
-
Materials: 96-well cell culture plates, cancer cell lines, culture medium, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, microplate reader.[9][14]
-
Procedure:
-
Seed 10,000 cells per well in 96-well plates and allow them to adhere overnight.[9]
-
Treat the cells with a range of concentrations of OAT-449, vincristine, or a vehicle control.[9][13]
-
Add MTT solution to each well and incubate for an additional 3-4 hours. Living cells with active metabolism will reduce the yellow MTT to purple formazan (B1609692) crystals.[13][15]
-
Remove the culture medium and dissolve the formazan crystals in DMSO.[13]
-
Measure the absorbance at 570 nm using a microplate reader.[13]
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine EC50 values.[9]
-
This technique quantifies the proportion of cells in different phases of the cell cycle.
-
Objective: To assess the effect of OAT-449 and vincristine on cell cycle progression.
-
Materials: Cell culture plates, test compounds, trypsin, PBS, ethanol (B145695) (70%), RNase A, Propidium Iodide (PI) staining solution, flow cytometer.[8][16]
-
Procedure:
-
Treat cells (e.g., HT-29, HeLa) with the desired concentration of OAT-449 (30 nM), vincristine (30 nM), or vehicle for 24 hours.[1][8]
-
Harvest cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight.
-
Wash the fixed cells and resuspend them in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.[8]
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G2/M peak indicates mitotic arrest.[8]
-
This method is used to visualize the microtubule network and cellular morphology after treatment.
-
Objective: To observe the disruption of microtubules and the induction of mitotic catastrophe.
-
Materials: Cells cultured on coverslips, test compounds, formaldehyde, DAPI (for nuclear staining), Alexa Fluor 488-conjugated anti-tubulin antibody, confocal microscope.[1][9]
-
Procedure:
-
Grow cells (e.g., HT-29, HeLa) on coverslips and treat with 30 nM OAT-449, 30 nM vincristine, or vehicle for 24 hours.[1][9]
-
Permeabilize the cells and stain with the anti-tubulin antibody (green fluorescence) and DAPI (blue fluorescence for nuclei).[1][9]
-
Mount the coverslips onto microscope slides.
-
Examine the cells using a confocal microscope to visualize the microtubule structure and nuclear morphology (e.g., multinucleation).[1][9]
-
References
- 1. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Vincristine - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. What is the mechanism of Vincristine Sulfate? [synapse.patsnap.com]
- 6. Modulation of the anti-cancer efficacy of microtubule-targeting agents by cellular growth conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vincristine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Vincristine promotes differential levels of apoptosis, mitotic catastrophe, and senescence depending on the genetic background of glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. abcam.com [abcam.com]
- 15. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 16. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
Assessing the specificity of OAT-449 for tubulin over other cytoskeletal proteins
A detailed guide for researchers, scientists, and drug development professionals on the tubulin-targeting agent OAT-449, summarizing its mechanism and providing available data on its interaction with the cytoskeleton.
Introduction
OAT-449 is a novel, synthetic, water-soluble 2-aminoimidazoline (B100083) derivative that has demonstrated potent anti-cancer properties by inhibiting tubulin polymerization.[1][2] Its mechanism of action is comparable to that of vinca (B1221190) alkaloids, such as vincristine (B1662923), leading to mitotic arrest and subsequent non-apoptotic cell death in various cancer cell lines.[1] This guide provides a comprehensive overview of the experimental data supporting the specificity of OAT-449 for tubulin and outlines the methodologies used in these assessments. While extensive data exists for its effects on tubulin, direct comparative studies on its specificity for tubulin over other cytoskeletal proteins, such as actin and intermediate filaments, are not currently available in the public domain.
Quantitative Data on OAT-449 Performance
The following table summarizes the key quantitative data from in vitro and cell-based assays characterizing the activity of OAT-449.
| Parameter | OAT-449 | Vincristine (Reference) | Paclitaxel (B517696) (Reference) | Cell Lines/System | Reference |
| In Vitro Tubulin Polymerization | Potent Inhibitor (at 3 µM) | Potent Inhibitor (at 3 µM) | Potent Enhancer (at 3 µM) | Purified bovine brain tubulin | [1] |
| Cell-Based Microtubule Disruption | Effective (at 30 nM) | Effective (at 30 nM) | Not Applicable | HT-29, HeLa | [1] |
| IC50 (Cell Viability) | 6 - 30 nM (range across various cell lines) | Similar efficacy to OAT-449 | Not Reported | HT-29, HeLa, DU-145, Panc-1, etc. | [1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro Tubulin Polymerization Assay
This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.
Protocol:
-
A fluorescence-based tubulin polymerization assay is performed using a commercially available kit (e.g., Cytoskeleton, Inc., Cat. #BK011P).[1]
-
Purified bovine brain tubulin (2 mg/mL) is mixed with a fluorescent reporter in PEM buffer (80 mM PIPES, 0.5 mM EGTA, 2 mM MgCl2, pH 6.9) containing 1 mM GTP.[1]
-
The reaction is initiated in a 96-well plate at 37°C.[1]
-
OAT-449 is added to a final concentration of 3 µM. Vincristine (3 µM) is used as a positive control for inhibition, and paclitaxel (3 µM) is used as a positive control for polymerization enhancement.[1]
-
Tubulin polymerization is monitored by measuring the fluorescence emission at 420 nm (excitation at 360 nm) at regular intervals for 1 hour using a microplate reader.[1]
-
The rate and extent of polymerization are determined by analyzing the fluorescence intensity over time.
Immunofluorescence Staining of Microtubules in Cells
This method is used to visualize the effects of OAT-449 on the microtubule network within cancer cells.
Protocol:
-
Human colorectal adenocarcinoma (HT-29) and cervical adenocarcinoma (HeLa) cells are cultured on coverslips.[1]
-
Cells are treated with 30 nM OAT-449 or 30 nM vincristine for 24 hours. A vehicle control (e.g., DMSO) is also included.[1]
-
Following treatment, cells are fixed with 2% formaldehyde (B43269) and permeabilized with a detergent such as Triton X-100.[1]
-
The microtubule network is labeled using a primary antibody specific for β-tubulin, followed by a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated).[1]
-
The cell nuclei are counterstained with DAPI.[1]
-
The coverslips are mounted on microscope slides and the microtubule morphology is examined using confocal microscopy.[1]
Specificity of OAT-449 for Tubulin
Based on available research, OAT-449's primary mechanism of action is the direct inhibition of tubulin polymerization.[1] This leads to a cascade of events including mitotic arrest and ultimately, cell death.
Signaling Pathway of OAT-449-Induced Mitotic Arrest
The following diagram illustrates the signaling pathway initiated by OAT-449's interaction with tubulin.
References
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Tubulin Polymerization-IN-53
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). This includes, at a minimum, a lab coat, safety goggles, and chemical-resistant gloves. All handling of Tubulin polymerization-IN-53, including the preparation for disposal, should be carried out in a designated area, preferably within a chemical fume hood, to minimize the risk of inhalation exposure.
Waste Classification and Segregation: The First Step
The foundation of proper chemical disposal lies in the accurate identification and segregation of waste. It is crucial to never mix different chemical waste streams, as improper segregation can lead to hazardous chemical reactions and complicate the disposal process.
Table 1: Waste Segregation and Disposal Containers
| Waste Type | Examples | Disposal Container |
| Solid Chemical Waste | Unused or expired pure compound, contaminated lab materials (e.g., weigh boats, pipette tips, gloves, bench paper).[1] | Labeled, sealed, and puncture-resistant container designated for solid chemical waste.[1] |
| Liquid Chemical Waste | Solutions containing this compound, contaminated solvents. | Labeled, sealed, and chemically-compatible container (e.g., glass or polyethylene) for liquid chemical waste. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | Designated, puncture-proof sharps container. |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the safe disposal of waste contaminated with this compound.
1. Preparation and Segregation:
-
Ensure all required PPE is correctly worn before handling any waste materials.
-
At the point of generation, carefully segregate the waste into the appropriate categories as detailed in Table 1.
2. Containerization:
-
Place the segregated waste into the corresponding, clearly labeled waste container.
-
Ensure that the containers are compatible with the type of waste being discarded. For instance, avoid storing corrosive materials in metal containers.
3. Labeling:
-
All waste containers must be accurately and clearly labeled with the full chemical name ("this compound"), the concentration (if applicable), and the date the waste was first added to the container.
4. Storage:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
This area should be located at or near the point of waste generation and away from general laboratory traffic.
-
It is essential to use secondary containment to capture any potential leaks from the primary waste containers.
5. Decontamination (Optional but Recommended):
-
While there is no universally recognized agent for deactivating all cytotoxic drugs, chemical degradation can be a viable option for certain compounds.
-
However, in the absence of specific data for this compound, this step should be approached with caution.
-
Consult with your institution's Environmental Health and Safety (EHS) office before attempting any chemical deactivation.
6. Arrange for Pickup:
-
Once a waste container is full, or has been in storage for the maximum allowable time (often up to one year for partially filled containers), contact your institution's EHS office to schedule a pickup for final disposal.[1]
-
Crucially, do not dispose of this chemical waste down the drain or in the regular trash. [1]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of waste contaminated with this compound.
References
Essential Safety and Operational Guide for Handling Tubulin Polymerization-IN-53
Disclaimer: A specific Safety Data Sheet (SDS) for Tubulin polymerization-IN-53 is not currently available. This guide is based on best practices for handling potent, potentially cytotoxic chemical compounds and information from similar tubulin polymerization inhibitors. It is imperative to conduct a thorough risk assessment for your specific laboratory conditions and consult with your institution's Environmental Health and Safety (EHS) department before handling this compound.
Tubulin polymerization inhibitors are biologically active molecules designed to interfere with cellular processes.[1] Therefore, this compound should be handled as a potent, potentially hazardous compound, assuming it may possess cytotoxic, mutagenic, or teratogenic properties.[1]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the primary defense against exposure. The following table outlines the recommended PPE for handling this compound.[1]
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Double Nitrile Gloves | Wear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately if contaminated.[1] |
| Body | Laboratory Coat | A buttoned, knee-length laboratory coat is mandatory. For procedures with a higher risk of splashes, a disposable gown is recommended.[1] |
| Eyes | Safety Goggles | Chemical splash goggles are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.[1] |
| Respiratory | Respirator (as needed) | A NIOSH-approved respirator may be necessary when handling the solid compound or if there is a potential for aerosol generation.[1] |
| Feet | Closed-toe Shoes | Shoes that fully cover the feet are required at all times in the laboratory.[1] |
Operational and Disposal Plan
A structured operational plan is crucial for minimizing exposure risk and maintaining the compound's stability.[1]
Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.[1]
-
Wear appropriate PPE (lab coat, double gloves, safety goggles) to unpack the compound in a designated area, preferably within a chemical fume hood.[1]
-
Verify the compound's identity and quantity against the order information.[1]
-
Store this compound according to the manufacturer's recommendations, which is typically at -20°C or -80°C for long-term storage.[1] The storage location must be clearly labeled as containing a potent compound.[1]
Handling and Preparation:
-
All handling of the solid compound must be performed in a certified chemical fume hood or a containment glove box to prevent the inhalation of airborne particles.[1]
-
Use an analytical balance with a draft shield for weighing the compound.[1]
-
When reconstituting the compound, which is often dissolved in dimethyl sulfoxide (B87167) (DMSO), do so in a well-ventilated area or a chemical fume hood.[2]
Waste Disposal:
-
Liquid Waste: All unused solutions and contaminated media must be collected in a dedicated, sealed, and clearly labeled cytotoxic liquid waste container. Do not pour this waste down the drain.[1]
-
Solid Waste: Contaminated items such as gloves, pipette tips, and tubes should be disposed of in a designated, sealed, and labeled cytotoxic solid waste container.
-
Sharps Waste: All contaminated sharps, including needles and syringes, must be disposed of in a puncture-resistant cytotoxic sharps container.[1]
Decontamination:
-
Decontaminate all work surfaces with an appropriate cleaning agent, such as a detergent and water solution, followed by a 70% ethanol (B145695) rinse.[1]
Experimental Workflow
The following diagram outlines the key procedural steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
